2-(Trifluoromethyl)pyrimidine-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-2-1-3(12-5)4(10)13/h1-2H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNILUATVOCQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590277 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-10-0 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)pyrimidine-4-carboxamide chemical properties
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the pyrimidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions. This document details the compound's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines expected analytical characterization, discusses its applications in drug discovery, and summarizes essential safety and handling procedures.
Introduction: The Significance of Fluorinated Pyrimidines
The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone strategy in modern drug discovery. The CF₃ group is a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.
Pyrimidine derivatives are themselves a critical class of N-heterocycles, forming the core structure of nucleobases and a wide array of pharmaceuticals.[1] The combination of a pyrimidine ring with a trifluoromethyl substituent, as seen in this compound, creates a versatile building block for developing novel therapeutic agents.[2] Derivatives of this scaffold have been explored for their potential antifungal, insecticidal, and anticancer activities.[2] This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.
Physicochemical and Structural Properties
This compound is a solid at ambient temperature. Its core structure consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxamide group.
| Property | Value | Source(s) |
| CAS Number | 914348-10-0 | [3][4] |
| Molecular Formula | C₆H₄F₃N₃O | [3][4] |
| Molecular Weight | 191.11 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Trifluoromethyl-4-pyrimidinecarboxamide, 4-Carbamoyl-2-(trifluoromethyl)pyrimidine | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | LBNILUATVOCQRF-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Rationale
The most direct and commonly cited synthesis for this compound involves the amidation of its corresponding methyl ester precursor.[3] This reaction is efficient and proceeds with high yield.
Synthetic Scheme
The overall transformation is the conversion of an ester to a primary amide via reaction with ammonia.
Caption: Synthetic route to this compound.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia (NH₃), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group to yield the stable primary amide product. The use of a sealed pressure tube and elevated temperature is crucial to ensure the reaction goes to completion, especially given the gaseous nature of ammonia at ambient pressure.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis.[3]
Materials:
-
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g)
-
7M solution of ammonia in methanol (MeOH)
-
Sealed pressure tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) in a 7M solution of ammonia in methanol within a sealable pressure tube.
-
Heating: Securely seal the pressure tube and heat the reaction mixture to 50°C for 16 hours with stirring. The sealed vessel maintains the concentration of ammonia in the solution.
-
Cool-down: After 16 hours, remove the pressure tube from the heat source and allow it to cool to room temperature.
-
Work-up and Isolation: Once cooled, carefully unseal the tube in a well-ventilated fume hood. Concentrate the reaction mixture in vacuo using a rotary evaporator. This will remove the methanol and any excess ammonia.
-
Product Recovery: The resulting solid is the desired product, this compound. The reported yield for this procedure is typically very high (>99%).[3] The product can be used as-is or further purified by recrystallization if necessary.
Analytical and Spectral Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Expected Spectroscopic Data
While specific spectra for this exact compound are not publicly available, its characteristic features can be predicted based on its structure and data from analogous compounds.[6][7]
| Technique | Expected Features |
| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. A broad singlet corresponding to the -NH₂ protons of the carboxamide group. |
| ¹³C NMR | Signals for the pyrimidine ring carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. A signal for the carbonyl carbon of the amide. |
| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety.[7] |
| FT-IR (cm⁻¹) | N-H stretching bands (approx. 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (approx. 1650-1680 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).[8] |
| Mass Spec. | Expected [M+H]⁺ = 192.11.[3] |
Quality Control Workflow
The following workflow ensures the identity, purity, and integrity of a synthesized batch of this compound.
Caption: Analytical workflow for quality control assessment.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is governed by its functional groups. The pyrimidine ring can undergo nucleophilic aromatic substitution, although the strong electron-withdrawing effect of the CF₃ group deactivates the ring towards electrophilic attack. The carboxamide group offers a handle for further chemical modification.
As a building block, this compound is valuable for several reasons:
-
Metabolic Blocker: The CF₃ group can block metabolic oxidation at the 2-position of the pyrimidine ring, potentially increasing the half-life of a drug candidate.
-
Lipophilicity and Binding: The CF₃ group increases lipophilicity, which can aid in cell membrane penetration. It can also participate in favorable non-covalent interactions with protein targets.
-
Scaffold for Library Synthesis: The carboxamide nitrogen can be alkylated or used in coupling reactions, while the pyrimidine ring nitrogens can serve as hydrogen bond acceptors, making the molecule an excellent scaffold for generating libraries of potential drug candidates.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical substance.
-
Hazard Identification: this compound is classified with GHS07 (Exclamation mark) pictogram. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value chemical intermediate with compelling properties for research and development, particularly in the pharmaceutical sector. Its straightforward, high-yield synthesis makes it an accessible building block. The combination of the biologically relevant pyrimidine core with the property-modulating trifluoromethyl group provides a powerful platform for the design of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling.
References
- This compound synthesis - ChemicalBook. URL: https://www.chemicalbook.com/productmethods/detail/914348-10-0.html
- This compound | 914348-10-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99df0bb0
- This compound, 97%, Thermo Scientific Chemicals. URL: https://www.fishersci.com/shop/products/2-trifluoromethyl-pyrimidine-4-carboxamide-97/AC466330010
- This compound | 914348-10-0 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52236875_EN.htm
- This compound (Cas 914348-10-0) - Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/2-Trifluoromethyl-pyrimidine-4-carBoxamide-084771.aspx
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/709131
- 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/68423044
- SAFETY DATA SHEET - Thermo Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC434910050&productDescription=2-AMINO-4-HYDROXY-6-TRIFLUOROMETHYLPYRIMIDINE&vendorId=VN00032119&countryCode=US&language=en
- Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine - ChemicalBook. URL: https://www.chemicalbook.com/MSDS/116470-67-8_US_EN.htm
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. URL: https://patents.google.
- bis(trifluoromethyl)phenyl)- carboxamide: A Potent Inhibitor of NF-κB - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm010266y
- Safety Data Sheet - Aaronchem. URL: https://www.aaronchem.com/msds/A716518_1260676-79-6.pdf
- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10549239
- 2-TRIFLUOROMETHYL-4-PYRIMIDINE CARBOXAMIDE - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52236875.htm
- Pyrimidine-2-carboxamide | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/pyrimidine-2-carboxamide?focus=products&page=1&perpage=30&sort=relevance&term=pyrimidine-2-carboxamide&type=product_name
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948911/
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. URL: https://jocpr.com/vol7-iss2-2015/JOCPR-2015-7-2-536-550.pdf
- 2-Hydroxy-4-(trifluoromethyl)pyrimidine, 99% | 104048-92-2 - J&K Scientific. URL: https://www.jk-scientific.com/en/product-148473.html
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. URL: https://pubmed.ncbi.nlm.nih.gov/36762589/
- FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide: - ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-N-4-trifluoromethyl-phenyl-pyrazine-2-carboxamide-a-experimental_fig2_282377033
- N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. URL: https://spectrabase.com/spectrum/8dwBLlzP3Ab
Sources
- 1. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. parchem.com [parchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaronchem.com [aaronchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Introduction
2-(Trifluoromethyl)pyrimidine-4-carboxamide is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by the trifluoromethyl group. The introduction of a -CF3 moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, designed for researchers and professionals in organic synthesis and drug development. We will explore two core strategies: the functionalization of a pre-formed pyrimidine ring and the construction of the heterocyclic core via cyclocondensation.
Pathway A: Synthesis via Amidation of a Pre-formed 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivative
This pathway is a robust and frequently utilized approach, relying on the synthesis of a key intermediate, 2-(trifluoromethyl)pyrimidine-4-carboxylic acid or its corresponding ester, followed by amidation. The commercial availability of the carboxylic acid intermediate makes this an attractive route for many research applications.
Mechanism and Rationale
The logic of this pathway is to first establish the stable, trifluoromethylated pyrimidine core and then perform the relatively straightforward conversion of a carboxylic acid derivative at the 4-position to the primary amide. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the C4-position, making the choice of amidation method crucial for achieving high yields.
Diagram of Pathway A
Caption: Synthesis of the target compound via a pre-formed carboxylic acid intermediate.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
While this intermediate is commercially available[1], a plausible synthesis can be achieved through the cyclocondensation of trifluoroacetamidine with a suitable three-carbon electrophile, followed by functional group manipulation. A general Pinner synthesis approach is often employed for pyrimidine ring formation[2].
Step 2 (Option 1): Amidation of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
This is a highly efficient and direct method.
-
Protocol:
-
Commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) is dissolved in a 7M solution of ammonia in methanol.[1]
-
The solution is heated in a sealed pressure tube to 50°C for 16 hours.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure to afford the title compound.
-
-
Discussion: The use of a sealed pressure tube is necessary to maintain a sufficient concentration of ammonia at the elevated temperature required for the reaction. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the amide.
Step 2 (Option 2): Amidation via the Acyl Chloride
This method involves activating the carboxylic acid by converting it to the more reactive acyl chloride.
-
Protocol:
-
To a solution of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the evolution of gas ceases.
-
The solvent and excess reagent are removed under vacuum to yield the crude 2-(trifluoromethyl)pyrimidine-4-carbonyl chloride.
-
The crude acyl chloride is then dissolved in a suitable solvent (e.g., THF) and added to a cooled, concentrated solution of ammonium hydroxide.
-
The resulting mixture is stirred, and the product is isolated by extraction and purification.
-
-
Discussion: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for a rapid and often high-yielding reaction with ammonia, which acts as the nucleophile.[3] This method avoids the need for high pressure and temperature but involves handling corrosive reagents.
Quantitative Data Summary for Pathway A
| Step | Starting Material | Product | Reagents | Yield | Reference |
| Amidation | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | This compound | 7M NH3 in MeOH | >99% | [1] |
Pathway B: Synthesis via Pyrimidine Ring Construction (Cyclocondensation)
This pathway builds the core heterocyclic structure from acyclic precursors, a strategy often favored for large-scale industrial synthesis due to potentially lower starting material costs. This approach is exemplified in patent literature, highlighting its industrial relevance.[4]
Mechanism and Rationale
The fundamental principle of this pathway is the condensation of a molecule containing a C-N-C fragment (an amidine) with a molecule providing a C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent).[2] In this specific case, trifluoroacetamidine provides the N-C(CF3)-N segment, which reacts with a three-carbon electrophile that already contains the precursor to the 4-carboxamide group.
Diagram of Pathway B
Caption: Synthesis of the target compound via cyclocondensation of acyclic precursors.
Experimental Protocols
This pathway is based on the general strategy outlined in patent CN106187911A.[4]
-
Step 1: Preparation of Trifluoroacetamidine (Compound III)
-
Trifluoroacetonitrile gas is generated in situ (e.g., by dehydration of trifluoroacetamide) and bubbled through a solution of liquefied ammonia.[4]
-
This reaction forms trifluoroacetamidine, which is used in the subsequent step.
-
-
Step 2: Preparation of the 1,3-Dicarbonyl Equivalent (Compound II)
-
A plausible precursor, based on the patent's general description, can be derived from diethyl malonate. The specific structure of "Compound II" is likely a reactive enol ether or enamine derivative suitable for cyclization.
-
-
Step 3: Cyclocondensation and Formation of the Pyrimidine Ring
-
Trifluoroacetamidine (Compound III) is reacted with the 1,3-dicarbonyl equivalent (Compound II) in a suitable solvent (e.g., ethanol) under reflux.[4]
-
This reaction proceeds via a nucleophilic attack from the amidine onto the electrophilic carbons of the three-carbon component, followed by cyclization and dehydration to form the aromatic pyrimidine ring, yielding an ester of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid.
-
-
Step 4: Amidation
-
The resulting ester is then converted to the final product, this compound, using the amidation procedure described in Pathway A.
-
Discussion of Causality
The choice of a cyclocondensation route is driven by atom economy and the potential for large-scale production from basic starting materials. The Pinner synthesis and its variations are well-established methods for constructing pyrimidine rings. The reaction is driven by the formation of the stable aromatic pyrimidine core. The conditions, such as refluxing in ethanol, provide the necessary thermal energy to overcome the activation barriers for the condensation and dehydration steps.
Conclusion
The synthesis of this compound can be effectively achieved through two primary strategic pathways. Pathway A, which involves the late-stage amidation of a pre-formed pyrimidine ring, offers reliability and is well-suited for laboratory-scale synthesis, especially given the commercial availability of the key carboxylic acid intermediate. Pathway B, which constructs the pyrimidine ring via cyclocondensation, is a more convergent approach that is often favored in industrial settings for its potential cost-effectiveness and scalability. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, and available starting materials.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and prepar
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
- Amide formation from carboxylic acid deriv
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS Number: 914348-10-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the known and predicted physicochemical properties of 2-(trifluoromethyl)pyrimidine-4-carboxamide, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its physicochemical profile essential for rational drug design and development.
While experimental data for certain properties of this specific compound are not extensively available in the public domain, this guide synthesizes existing information and provides established, field-proven methodologies for their determination. This approach is designed to empower researchers to fully characterize this and similar molecules.
Chemical Identity and Core Properties
The compound with CAS number 914348-10-0 is identified as this compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 914348-10-0 | N/A |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₄F₃N₃O | [2][3] |
| Molecular Weight | 191.11 g/mol | [2][3] |
| Physical Form | Solid (at room temperature) | [3] |
Lipophilicity: A Predictor of Biological Behavior
Lipophilicity, a critical parameter in drug discovery, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an organic and an aqueous phase.
A predicted octanol-water partition coefficient (XlogP) for this compound is available:
| Parameter | Predicted Value | Source |
| XlogP | 0.3 | N/A |
This moderately low positive value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, indicating it may possess reasonable aqueous solubility and the potential for membrane permeability.
Experimental Determination of logP
For a precise understanding of the compound's lipophilicity, experimental determination is paramount. The Shake-Flask method is the traditional and most widely accepted technique.
Workflow for Shake-Flask logP Determination
Caption: Workflow for the Shake-Flask method of logP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.
-
Standard Solution: Prepare a stock solution of this compound of known concentration in the chosen initial solvent (typically the one in which it is more soluble).
-
Partitioning: In a separatory funnel, combine a precise volume of the stock solution with a precise volume of the second solvent.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Ionization Constant (pKa): Unveiling pH-Dependent Behavior
The pKa value(s) of a molecule are crucial for predicting its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. The pyrimidine ring and the carboxamide group in this compound can exhibit acidic and/or basic properties.
Experimental Determination of pKa
Potentiometric titration is a robust and widely used method for determining the pKa of a compound.
Conceptual Workflow for pKa Determination via Potentiometric Titration
Sources
An In-Depth Technical Guide on the Biological Activity of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the potential biological activities of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a molecule that combines these key features. Due to the limited direct biological data on this specific compound, this document synthesizes information from structurally related pyrimidine carboxamides to propose potential therapeutic targets and provides a roadmap for its experimental evaluation. We will delve into its synthesis, explore potential mechanisms of action based on analogous compounds, and present detailed experimental workflows for target identification and validation.
Introduction: The Promise of a Privileged Scaffold
Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3][4]
The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry. The CF3 group can dramatically alter a molecule's properties by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[5]
-
Modulating Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and cellular uptake.[5]
-
Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF3 group can influence the electronics of the entire molecule, potentially leading to stronger interactions with biological targets.
The carboxamide moiety is another critical functional group in drug design, known for its ability to form hydrogen bonds and its presence in numerous approved drugs.[6]
The convergence of these three structural features—the pyrimidine core, the trifluoromethyl group, and the carboxamide linker—in this compound suggests a high potential for significant biological activity. While this specific molecule is not yet extensively characterized in the literature, its structural alerts point towards several promising therapeutic avenues.
Synthetic Pathways
The accessibility of a compound is a prerequisite for its biological evaluation. This compound can be synthesized through straightforward and scalable methods.
Protocol 1: Ammonolysis of a Methyl Ester Intermediate
A common and efficient method involves the ammonolysis of a corresponding methyl ester.[7]
Step-by-Step Methodology:
-
Starting Material: Commercially available 2-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester.
-
Reaction: Dissolve the methyl ester (1.0 g) in a 7M solution of ammonia in methanol.
-
Incubation: Heat the solution in a sealed pressure tube to 50°C for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Concentrate the solution under reduced pressure to afford the solid this compound.
Diagram of Synthetic Workflow
Caption: Synthesis via Ammonolysis.
A patent also describes the synthesis of 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives, highlighting the industrial applicability of these synthetic routes.[8]
Predicted Biological Activities and Potential Therapeutic Targets
Based on the biological activities of structurally analogous compounds, we can hypothesize several potential targets and therapeutic applications for this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Potential for Autoimmune and Oncologic Indications
Mechanism of Action: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[9][11][12] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[9][10] Several approved drugs, such as leflunomide and teriflunomide, are DHODH inhibitors with a pyrimidine core.[9][13]
Supporting Evidence from Analogous Compounds: The pyrimidine scaffold is a known pharmacophore for DHODH inhibitors.[13] Given that this compound shares this core structure, it is a prime candidate for investigation as a DHODH inhibitor.
Proposed Signaling Pathway
Caption: DHODH Inhibition Pathway.
Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1
Mechanism of Action: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play a central role in the inflammatory response.[14] They regulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of NF-κB and AP-1 signaling is implicated in numerous inflammatory diseases.
Supporting Evidence from Analogous Compounds: A closely related compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, has been identified as a potent inhibitor of both NF-κB and AP-1 mediated gene expression.[14] Although the carboxamide is at the 5-position, the shared trifluoromethylpyrimidine core suggests that this compound may possess similar anti-inflammatory properties.
Werner Syndrome Helicase (WRN) Inhibition: A Novel Approach in Oncology
Mechanism of Action: WRN helicase is a DNA repair enzyme that is essential for the survival of cancer cells with microsatellite instability (MSI).[12] MSI is a form of genomic instability that is common in certain types of cancer. Inhibition of WRN in MSI-high cancer cells leads to synthetic lethality, making it an attractive target for cancer therapy.
Supporting Evidence from Analogous Compounds: Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives and 2-sulfonyl/sulfonamide pyrimidines as inhibitors of WRN helicase.[12][15] This highlights the potential of the trifluoromethylpyrimidine scaffold to target this key DNA repair enzyme.
Proposed Experimental Workflows for Target Identification and Validation
To elucidate the biological activity of this compound, a systematic screening and validation process is required.
Protocol 2: Broad-Spectrum Phenotypic and Target-Based Screening
This initial phase aims to identify the general biological activity of the compound.
Step-by-Step Methodology:
-
Phenotypic Screening:
-
Antiproliferative Assay: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.[7][12]
-
Anti-inflammatory Assay: Use lipopolysaccharide (LPS)-stimulated macrophages and measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
-
Antimicrobial/Antifungal Assays: Test the compound against a panel of pathogenic bacteria and fungi.[3][7]
-
-
Target-Based Screening:
-
Kinase Panel Screening: Screen against a broad panel of human kinases to identify potential kinase inhibitors.
-
GPCR Panel Screening: Evaluate activity against a panel of G-protein coupled receptors.
-
Specific Enzyme Assays: Based on the predicted targets, perform dedicated enzymatic assays for DHODH and WRN helicase.
-
Diagram of Initial Screening Workflow
Caption: Initial Screening Cascade.
Protocol 3: DHODH Inhibition Validation
If the initial screening suggests antiproliferative activity, particularly against hematopoietic cell lines, the following workflow can validate DHODH as the target.
Step-by-Step Methodology:
-
Enzymatic Assay: Determine the IC50 value of the compound against purified human DHODH enzyme.
-
Cell-Based Proliferation Assay: Measure the GI50 (concentration for 50% growth inhibition) in a sensitive cell line (e.g., K562 leukemia cells).
-
Uridine Rescue Experiment: A key validation step. The antiproliferative effects of a DHODH inhibitor can be reversed by supplementing the cell culture medium with uridine, which bypasses the need for de novo pyrimidine synthesis.
-
Treat cells with the compound at its GI50 concentration in the presence and absence of exogenous uridine.
-
A reversal of the growth inhibition in the presence of uridine is strong evidence for DHODH being the target.[12]
-
-
Orotate and Dihydroorotate Level Measurement: Use mass spectrometry to measure the intracellular levels of the DHODH substrate (dihydroorotate) and product (orotate). DHODH inhibition should lead to an accumulation of dihydroorotate and a depletion of orotate.
Diagram of DHODH Validation Workflow
Caption: DHODH Target Validation.
Data Summary of Related Compounds
To provide context for the potential potency of this compound, the following table summarizes the activities of some related pyrimidine derivatives.
| Compound Class | Target | Key Compound Example | Reported Activity (IC50/GI50) | Reference |
| Pyrimidine-5-carboxamide | NF-κB / AP-1 | 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide | Potent inhibition of IL-2 and IL-8 | [14] |
| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | Compound 11g | 1.52 µM (HCT116 cells) | [12] |
| 2-Sulfonylpyrimidine | WRN Helicase | H3B-968 | ~10 nM | [15] |
| Pyrimidine-5-carboxamide | BCR-ABL Kinase | CHMFL-ABL-053 | 14 nM (K562 cells) | |
| 4-(2-Pyrimidinylamino)benzamide | Hedgehog Signaling | Compound 13d | 1.44 nM |
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its structure, combining a privileged pyrimidine core with a trifluoromethyl group and a carboxamide linker, suggests a high probability of potent biological activity. Based on extensive analysis of structurally related compounds, we have identified DHODH, pro-inflammatory transcription factors, and WRN helicase as high-priority potential targets.
This guide provides a clear and actionable framework for the scientific community to systematically investigate the pharmacology of this compound. The proposed experimental workflows, from broad-based screening to specific target validation, offer a logical path to uncover its mechanism of action. The elucidation of its biological activity could pave the way for the development of a novel therapeutic agent in oncology, autoimmune diseases, or inflammatory disorders. Further structure-activity relationship (SAR) studies, initiated from this core scaffold, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)
- What are DHODH inhibitors and how do they work?
- DHODH Inhibitors | SCBT - Santa Cruz Biotechnology.
- Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress.
- Researchers Investigate DHODH Inhibitors to Disrupt Pyrimidine Biosynthesis in Cancer Cells - GeneOnline News.
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed.
- This compound synthesis - ChemicalBook.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
- FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. PubMed.
- In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Biological Activity of Pyrimidine Deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. PMC - NIH.
- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
Sources
- 1. FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanism of Action of Trifluoromethylpyrimidine Compounds
Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyrimidine ring stands as a cornerstone heterocyclic structure. Its prevalence in the architecture of DNA and RNA has made it a prime scaffold for designing molecules that can interact with fundamental biological processes.[1] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[2][3]
A key strategy in medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine-containing functional groups. The trifluoromethyl (-CF3) group, in particular, is a powerful addition. Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, can significantly improve a molecule's pharmacokinetic profile and target binding affinity.[4] The incorporation of a -CF3 group into the pyrimidine scaffold often leads to compounds with enhanced biological activity, better metabolic stability, and increased bioavailability.[5]
This technical guide offers an in-depth exploration of the mechanisms of action for trifluoromethylpyrimidine compounds. Moving beyond a simple catalog of activities, we will dissect the molecular interactions and cellular consequences of these compounds, grounded in authoritative research. We will examine the causality behind the experimental choices used to elucidate these mechanisms and provide detailed protocols for key assays, offering a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: The Predominant Mechanism: Targeted Protein Kinase Inhibition in Oncology
While trifluoromethylpyrimidine derivatives are biologically versatile, their most profound and well-documented impact lies in the field of oncology, primarily through the inhibition of protein kinases.[6] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that acts as a molecular "on/off" switch for countless cellular signaling pathways.[7] In many cancers, kinases become constitutively active due to mutations, leading to uncontrolled cell growth, proliferation, and survival.[7][8] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[9]
Trifluoromethylpyrimidine compounds serve as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the aberrant signaling cascade.[6][8]
Case Study 1: Dual Inhibition of FLT3 and CHK1 in Acute Myeloid Leukemia (AML)
A significant breakthrough has been the development of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two critical targets in AML.[10]
-
Rationale: FLT3 mutations lead to constitutive activation and are a major driver of AML proliferation. CHK1 is a key regulator of the DNA damage response, and its inhibition can induce synthetic lethality in cancer cells with high oncogenic stress. A dual inhibitor offers a multi-pronged attack, targeting both proliferation and cell cycle control.
-
Mechanism of Action: A leading compound, referred to as compound 30 , was shown to potently inhibit the phosphorylation of FLT3 and its primary downstream signaling proteins, including STAT5, AKT, and ERK.[10] Simultaneously, it inhibits the ATR-CHK1 pathway, evidenced by a decrease in phosphorylated CHK1. This dual action effectively shuts down major survival and proliferation signals. Furthermore, analysis of downstream markers revealed that compound 30 downregulates the expression of the c-Myc oncogene and restores the tumor-suppressive functions of p53 and its downstream target, p21.[10]
Signaling Pathway: Dual FLT3/CHK1 Inhibition by Compound 30
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by a trifluoromethylpyrimidine derivative.
Table 1: Kinase Inhibitory Activity of Compound 30 [5][10]
| Kinase | IC₅₀ (nM) | Selectivity vs. c-Kit |
|---|---|---|
| FLT3-D835Y | 1.5 | 460-fold |
| CHK1 | 3.2 | - |
| c-Kit | >1000 | - |
Case Study 2: EGFR Inhibition in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is frequently mutated and overexpressed in various solid tumors, making it a validated therapeutic target.[11] A novel series of 5-trifluoromethylpyrimidine derivatives were specifically designed and synthesized as EGFR inhibitors.[11][12]
-
Rationale: Standard-of-care EGFR inhibitors are susceptible to acquired resistance mutations. Therefore, discovering novel chemical scaffolds that effectively inhibit EGFR is of great clinical significance.
-
Mechanism of Action: The lead compound, 9u , demonstrated potent, direct inhibitory activity against EGFR kinase.[11] In cellular assays using the A549 lung cancer cell line, treatment with 9u led to significant downstream consequences. The compound was found to induce early-stage apoptosis and cause the cells to arrest in the G2/M phase of the cell cycle, ultimately preventing cell division and leading to cell death.[11]
Table 2: In Vitro Activity of EGFR Inhibitor 9u [11][12]
| Target | Cell Line | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Cancer | 0.35 |
| MCF-7 | Breast Cancer | 3.24 |
| PC-3 | Prostate Cancer | 5.12 |
| EGFR Kinase | (Biochemical Assay) | 0.091 |
Part 2: Mechanisms in Antimicrobial and Antiviral Applications
The mechanistic versatility of trifluoromethylpyrimidine compounds extends beyond kinase inhibition into the realm of infectious diseases. Here, the targets are often unique microbial or viral proteins, or even cellular structures.
Antiviral Mechanism: Direct Binding to Tobacco Mosaic Virus Coat Protein (TMV-CP)
In the context of plant pathology, certain trifluoromethylpyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).[13]
-
Rationale: The TMV coat protein (TMV-CP) is essential for viral assembly, stability, and replication. Targeting this protein can disrupt the viral life cycle.
-
Mechanism of Action: Unlike the kinase inhibitors, the antiviral mechanism is one of direct protein binding. Using Microscale Thermophoresis (MST), researchers demonstrated a direct and specific interaction between an active trifluoromethylpyrimidine compound (5m ) and TMV-CP.[1][13] This binding event is hypothesized to interfere with the protein's function, thereby inhibiting viral replication. Molecular docking experiments further supported this by predicting a favorable binding mode within the TMV-CP structure.[13]
Experimental Workflow: Antiviral Target Identification
Caption: Workflow for identifying the direct binding target of an antiviral trifluoromethylpyrimidine.
Antifungal Mechanism: Disruption of Fungal Cell Morphology
In agricultural science, trifluoromethylpyrimidines have been developed as potent antifungal agents.
-
Rationale: The fungal cell wall and membrane are critical for survival, making them excellent targets for fungicides. Disrupting these structures leads to cell death.
-
Mechanism of Action: Studies on the fungus Rhizoctonia solani showed that treatment with an active compound (5u ) caused significant morphological changes to the fungal mycelia.[1][13] Scanning electron microscopy revealed that the mycelial surface became shrunken and deformed, indicating a disruption of the cell membrane or wall integrity. While the precise molecular target is still under investigation, molecular docking simulations have suggested a potential interaction with succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.[1] Inhibition of SDH would disrupt cellular energy production, contributing to the observed morphological damage and fungal death.
Part 3: Experimental Protocols for Mechanistic Elucidation
The claims made in this guide are substantiated by rigorous experimental data. Below are step-by-step methodologies for key assays used to determine the mechanisms of action described.
Protocol 1: Kinase Inhibition Assay (HTRF® KinEASE™)
This protocol is based on the methodology used to evaluate FLT3/CHK1 inhibitors.[10]
-
Preparation: Prepare a reaction buffer containing the specific kinase (e.g., FLT3-D835Y, CHK1), its corresponding biotinylated peptide substrate, and ATP.
-
Compound Addition: Serially dilute the test trifluoromethylpyrimidine compound in DMSO and add it to the wells of a 96-well plate.
-
Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent mixture, which contains streptavidin-XL665 (binds to the biotinylated peptide) and an anti-phospho-serine/threonine antibody labeled with Europium cryptate.
-
Signal Reading: Incubate to allow for binding. Read the plate on a time-resolved fluorescence reader. The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Causality Check: This assay directly measures the compound's ability to prevent the kinase from performing its enzymatic function (phosphorylation). A low IC₅₀ value provides direct evidence of potent enzyme inhibition.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to confirm the inhibition of downstream signaling from a target kinase, such as FLT3.[10]
-
Cell Treatment: Seed cancer cells (e.g., MV4-11 for FLT3) in 6-well plates. Once attached, treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target and its downstream effectors (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK). Also, probe for the total protein levels (e.g., anti-FLT3, anti-STAT5) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Causality Check: A dose-dependent decrease in the signal for phosphorylated proteins, without a change in total protein levels, confirms that the compound is inhibiting the kinase's activity within the cell, validating the biochemical assay results in a biological context.
-
Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity
This protocol is used to quantify the direct binding between a compound and its target protein, such as TMV-CP.[13]
-
Protein Labeling: Label the target protein (e.g., TMV-CP) with a fluorescent dye (e.g., NHS-red fluorescent dye) according to the manufacturer's protocol. Remove any unbound dye.
-
Sample Preparation: Prepare a series of 16 serial dilutions of the non-fluorescent test compound.
-
Binding Reaction: Mix each compound dilution with a constant concentration of the fluorescently labeled target protein. Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in an MST instrument. The instrument applies a precise infrared laser to create a microscopic temperature gradient in the sample. It measures the change in fluorescence as the molecules move along this gradient.
-
Data Analysis: The movement (thermophoresis) of the labeled protein changes upon binding to the ligand (the test compound). Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity.
-
Causality Check: This experiment provides a direct, quantitative measure of the physical interaction between the compound and its purified target protein. A low Kd value is strong evidence of a direct mechanism of action.
-
Conclusion and Future Perspectives
The trifluoromethylpyrimidine scaffold represents a versatile and highly effective platform in the development of targeted therapeutic and agricultural agents. The mechanisms of action are diverse, ranging from the potent, ATP-competitive inhibition of critical oncogenic kinases like FLT3, CHK1, and EGFR, to the direct binding and disruption of viral structural proteins, and the impairment of fungal cell integrity.[5][10][11] The success of these compounds is intrinsically linked to the strategic inclusion of the trifluoromethyl group, which enhances the molecular properties necessary for potent and specific biological activity.[4]
Future research will undoubtedly focus on expanding the range of molecular targets for this privileged scaffold. Key challenges will involve designing next-generation compounds that can overcome acquired drug resistance, exhibit enhanced selectivity to minimize off-target effects, and possess optimized pharmacokinetic and safety profiles. The foundational understanding of their mechanisms of action, elucidated through the rigorous experimental approaches detailed in this guide, will be paramount to realizing the full potential of trifluoromethylpyrimidine derivatives in medicine and beyond.
References
- Wu, Z., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(9), 104065. [Link]
- Wu, Z., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF.
- Deng, M., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(7), 881-893. [Link]
- Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(9), 2056. [Link]
- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2409. [Link]
- Johnson, T., et al. (2012). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- Wu, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 955393. [Link]
- Wu, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Wikipedia (2023). Tyrosine kinase inhibitor. Wikipedia. [Link]
- Rivera-Chávez, G. & Sharman, T. (2023). Tyrosine Kinase Inhibitors.
- Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478, 2379–2393. [Link]
- HMP Education (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Introduction: The Pyrimidine-4-Carboxamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-4-Carboxamide Derivatives
The pyrimidine core is a cornerstone of medicinal chemistry. As an essential building block of nucleic acids—cytosine, thymine, and uracil—it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical functionality, has established the pyrimidine ring as a "privileged scaffold." Its hydrogen-bonding capacity and π-stacking potential allow for robust interactions with a multitude of biological targets.[3] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5]
Within this broad class, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of targeted therapeutics, especially kinase inhibitors. This guide provides a comprehensive overview of the modern discovery workflow for novel pyrimidine-4-carboxamide derivatives, from rational design and synthesis to biological evaluation and lead optimization, grounded in the principles of scientific integrity and field-proven insights.
Part 1: Rational Design and Synthesis of the Core Scaffold
The journey begins with the molecule itself. The design and efficient synthesis of a diverse library of derivatives are paramount to a successful discovery campaign. The causality behind our synthetic choices is driven by the need to systematically explore the chemical space around the core scaffold to identify key structure-activity relationships (SAR).
Design Strategy: Interrogating the Chemical Space
The pyrimidine-4-carboxamide scaffold offers several vectors for chemical modification, each capable of profoundly influencing biological activity, selectivity, and pharmacokinetic properties. Our design strategy is typically focused on systematically altering substituents at three key positions:
-
The C2-Position: Often a key interaction point with the hinge region of kinases, this position is critical for anchoring the molecule in the ATP-binding pocket. Small, hydrogen-bond-accepting or -donating groups are frequently explored here.
-
The C5 and C6-Positions: These positions project into the solvent-exposed region or deeper into the binding pocket. Modifications here can enhance potency, tune selectivity against off-target kinases, and improve physicochemical properties like solubility.
-
The Carboxamide (R-group): The substituent on the amide nitrogen can be tailored to form additional interactions, occupy hydrophobic pockets, or improve cell permeability.
The initial design is often guided by computational modeling and knowledge of the target's binding site. For instance, in designing kinase inhibitors, the goal is to mimic the adenine portion of ATP to engage with the hinge region while using other substituents to achieve selectivity over other kinases.[6][7]
General Synthetic Workflow
The construction of the pyrimidine-4-carboxamide core is typically achieved through a multi-step sequence that begins with a cyclocondensation reaction. A common and robust approach involves the reaction of a β-ketoester or a similar 1,3-dielectrophile with an amidine derivative, followed by functionalization and amide coupling.
Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamide derivatives.
Experimental Protocol: Representative Synthesis of a 4-Anilinopyrimidine-5-carboxamide Derivative
This protocol outlines a self-validating system for synthesizing a key intermediate. Each step includes purification and characterization to ensure the integrity of the material proceeding to the next stage. This methodology is adapted from established procedures for synthesizing pyrimidine scaffolds.[8][9][10]
Step 1: Synthesis of Ethyl 2-(dimethylamino)-4-hydroxypyrimidine-5-carboxylate
-
Materials: Diethyl ethoxymethylenemalonate (EMME), N,N-dimethylguanidine sulfate, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure: a. Dissolve N,N-dimethylguanidine sulfate (1.0 eq) in a 21% NaOEt in ethanol solution under an inert nitrogen atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the solution. d. Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. e. Monitor reaction completion via Thin Layer Chromatography (TLC). f. Cool the mixture to room temperature and neutralize with acetic acid. g. Remove the solvent under reduced pressure. The resulting solid is purified by recrystallization from ethanol to yield the pyrimidine core.
-
Validation: Confirm structure and purity using ¹H NMR and LC-MS.
Step 2: Chlorination to Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate
-
Materials: Product from Step 1, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).
-
Procedure: a. Suspend the product from Step 1 (1.0 eq) in POCl₃ (5.0 eq). b. Add DIPEA (1.2 eq) dropwise at 0°C. c. Heat the mixture to 100°C for 3 hours. d. Cool the reaction and carefully pour it onto crushed ice. e. Extract the product with ethyl acetate. f. Wash the organic layer with saturated sodium bicarbonate solution, then brine. g. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography.
-
Validation: Confirm structure via ¹H NMR and Mass Spectrometry.
Step 3: Nucleophilic Aromatic Substitution and Hydrolysis
-
Materials: Product from Step 2, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline), Lithium hydroxide (LiOH), THF/Water.
-
Procedure: a. Dissolve the chloro-pyrimidine from Step 2 (1.0 eq) and the desired aniline (1.1 eq) in 2-propanol. b. Heat to reflux for 4 hours. c. Cool and concentrate. The resulting solid is the ethyl ester intermediate. d. Dissolve this intermediate in a 3:1 mixture of THF and water. e. Add LiOH (2.0 eq) and stir at 40°C for 2 hours. f. Acidify the mixture with 1N HCl to precipitate the carboxylic acid. g. Filter the solid, wash with water, and dry under vacuum.
-
Validation: Confirm structure via ¹H NMR and verify mass with LC-MS.
Step 4: Amide Coupling
-
Materials: Carboxylic acid from Step 3, desired amine (e.g., cyclopropylamine), HATU, DIPEA, DMF.
-
Procedure: a. Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir for 10 minutes at room temperature. c. Add the desired amine (1.2 eq). d. Stir at room temperature for 12-18 hours. e. Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine. f. Dry the organic layer and concentrate. Purify the final compound via flash chromatography or preparative HPLC.
-
Validation: Confirm final structure, purity (>95%), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation and Target Validation
With a library of purified compounds in hand, the next phase is to assess their biological activity. For pyrimidine-4-carboxamides, a primary focus is often on protein kinases due to their frequent role as ATP-competitive inhibitors.[11]
Target-Based Screening: In Vitro Kinase Inhibition
The initial evaluation of newly synthesized compounds is typically performed using an in vitro biochemical assay to determine their direct inhibitory effect on the target kinase.[11] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12][13] Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[14]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., ADP-Glo™).
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[14]
-
Materials:
-
Corresponding kinase substrate peptide.
-
ATP, MgCl₂, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Test Compounds (serially diluted in 100% DMSO).
-
Positive Control Inhibitor (e.g., Staurosporine).[14]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Procedure: a. Compound Plating: Dispense 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) into wells of a 384-well plate. b. Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in Kinase Assay Buffer. Add 5 µL to each well. c. Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase. d. Reaction Initiation: Prepare a master mix of ATP in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near its Kₘ for the specific kinase. e. Kinase Reaction: Incubate at 30°C for 60 minutes. f. ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. g. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature. h. Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis & Validation: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. b. Plot the signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value. d. Self-Validation: The assay is validated by the performance of the controls. The Z'-factor between the positive (no inhibition) and negative (full inhibition) controls should be ≥ 0.5 for a robust assay.
Cellular Assays: Assessing Antiproliferative Activity
A potent compound in a biochemical assay must also be effective in a cellular context. Antiproliferative assays using cancer cell lines are a critical next step.[16] These assays determine a compound's ability to inhibit cell growth and provide an IC₅₀ value in a more biologically relevant environment.
Table 1: Representative Antiproliferative Activity of Novel Thiopyrano[4,3-d]pyrimidine-4-carboxamide Derivatives Data adapted from studies on similar scaffolds.[15]
| Compound ID | R1 Group | R2 Group | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 11a | Phenyl | 4-Fluorophenyl | 5.87 | 8.42 | 6.15 |
| 11b | Phenyl | 4-Chlorophenyl | 4.12 | 6.88 | 5.03 |
| 11c | Phenyl | 4-Bromophenyl | 3.54 | 5.21 | 4.18 |
| 12a | Pyridin-2-yl | 4-Fluorophenyl | 2.19 | 3.45 | 2.89 |
| 12b | Pyridin-2-yl | 4-Chlorophenyl | 1.05 | 2.76 | 1.98 |
Part 3: SAR, Lead Optimization, and Mechanistic Insights
The data from biochemical and cellular assays fuel an iterative cycle of design, synthesis, and testing to optimize the initial "hit" into a "lead" compound.
Structure-Activity Relationship (SAR) Analysis
SAR analysis connects specific structural modifications to changes in biological potency.[2][17] From Table 1, a preliminary SAR can be deduced:
-
Effect of R1: Replacing the phenyl group (series 11) with a pyridin-2-yl group (series 12) generally increases potency across all cell lines, suggesting a favorable interaction for the pyridine nitrogen.
-
Effect of R2: For both series, there is a clear trend in potency based on the halogen at the 4-position of the phenyl ring: F < Cl < Br. This suggests that a larger, more polarizable substituent is beneficial for activity.
These insights directly inform the next round of synthetic efforts. For example, one might explore other heteroaromatics at the R1 position or different substituents at the R2 position to further enhance potency.
Case Study: Modulating a Signaling Pathway
To be a viable drug candidate, a compound must not only inhibit its target but also modulate the downstream signaling pathway responsible for the disease pathology. Pyrimidine derivatives have been successfully developed to target critical pathways in various diseases.
One such example is the Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which is crucial for bone formation. Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating this pathway.[18]
Caption: Activation of the BMP2/SMAD1 signaling pathway by a bone anabolic pyrimidine derivative.[18]
This demonstrates the ultimate goal: developing a compound that elicits a specific, desired biological response by modulating a key disease-relevant pathway.
Conclusion and Future Perspectives
The discovery of novel pyrimidine-4-carboxamide derivatives is a systematic, multi-disciplinary process. It relies on the synergy between rational chemical design, robust synthetic execution, and precise biological evaluation. The iterative optimization cycle, guided by rigorous SAR analysis, is critical to transforming a preliminary hit into a potent and selective lead compound with therapeutic potential.
Future efforts in this field will likely focus on exploring novel regions of chemical space, developing more selective inhibitors by targeting allosteric sites or specific kinase conformations, and applying advanced computational methods to predict compound activity and ADMET properties with greater accuracy. The versatility and proven track record of the pyrimidine-4-carboxamide scaffold ensure it will remain a high-value framework in the ongoing quest for new medicines.
References
- Title: Synthesis of bioactive pyrimidine‐4‐carboxamide analogues.
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL:[Link]
- Title: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Inform
- Title: Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity Source: Semantic Scholar URL:[Link]
- Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source: National Institutes of Health (NIH) URL:[Link]
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: In vitro kinase assay Source: Protocols.io URL:[Link]
- Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]
- Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D Source: ResearchG
- Title: Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review Source: International Journal of Research and Public
- Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed URL:[Link]
- Title: Pyrimidine Derivatives as Anticancer Agents Source: Encyclopedia.pub URL:[Link]
- Title: Pyrimidine derivatives as anticancer agents.
- Title: Novel pyrimidine-5-carboxamide derivatives Source: Google Patents URL
- Title: Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity Source: PubMed URL:[Link]
- Title: Synthetic studies on novel Syk inhibitors.
- Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL:[Link]
- Title: Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies Source: ResearchG
- Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Screening of 2-(Trifluoromethyl)pyrimidine-4-carboxamide: A Workflow for Target Identification and Validation
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This guide presents a comprehensive, in-depth technical workflow for the in silico screening of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a compound of interest with no single, well-established biological target. We will navigate the entire computational drug discovery pipeline, from initial target identification using advanced in silico target fishing methodologies to rigorous virtual screening, post-docking analysis, and ADMET prediction. This document is structured not as a rigid template, but as a logical narrative that explains the causality behind each experimental choice, providing field-proven insights for researchers embarking on the characterization of novel small molecules.
Introduction: The Rationale for a Target-Agnostic Screening Approach
This compound combines two powerful moieties in medicinal chemistry. Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, polymerases, and receptors, leading to their use as anticancer, antiviral, and antibacterial agents.[1] The trifluoromethyl (CF3) group is a bioisostere for a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can drastically alter a compound's pharmacokinetic and pharmacodynamic profile.[2]
When faced with a novel or uncharacterized compound such as this, the primary challenge is the absence of a known biological target. Traditional virtual screening campaigns begin with a specific protein of interest. Here, we reverse the paradigm: we start with the ligand and computationally "fish" for its most probable protein targets.[3][4][5] This guide provides a self-validating workflow that begins with this crucial step of target identification and proceeds through validation, offering a robust framework for early-stage drug discovery.
Physicochemical Properties of the Query Molecule
A foundational step in any in silico analysis is to understand the basic properties of the molecule . These properties, summarized in Table 1, will inform the interpretation of subsequent computational results, particularly ADMET profiling.
| Property | Value | Source |
| Molecular Formula | C6H4F3N3O | [6] |
| Molecular Weight | 191.11 g/mol | [6][7] |
| IUPAC Name | This compound | [6][8] |
| Canonical SMILES | C1=CN=C(N=C1C(=O)N)C(F)(F)F | [6] |
| InChI Key | LBNILUATVOCQRF-UHFFFAOYSA-N | [7] |
Part 1: The Core Directive — In Silico Target Identification (Target Fishing)
The primary directive for an uncharacterized compound is to generate a high-confidence list of potential biological targets. In silico target fishing is an emerging strategy that computationally identifies the most probable protein partners for a query small molecule.[3][5][9] This approach is critical for elucidating a compound's mechanism of action, predicting potential off-target effects, and enabling drug repurposing.[3][9] We will employ a dual-pronged strategy, combining ligand-based and structure-based methods to generate a robust consensus.
Ligand-Based Target Fishing: Pharmacophore Mapping
Expertise & Experience: Ligand-based methods operate on the principle of molecular similarity: molecules with similar structures or electronic features are likely to bind to the same targets.[5] Pharmacophore modeling is a powerful technique that abstracts chemical structures into an "ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target."[10]
A pharmacophore model defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[10][11] By creating a pharmacophore model from our query molecule, we can screen databases of known active compounds to find molecules that share these key features, thereby inferring the targets of our query.
Workflow Diagram: Ligand-Based Target Fishing
Caption: Ligand-based target identification workflow using pharmacophore modeling.
Protocol: Pharmacophore-Based Target Prediction
-
Generate 3D Conformations: Convert the 2D structure of this compound to a 3D structure. Generate a diverse ensemble of low-energy conformers using a tool like Open Babel.
-
Feature Identification: Identify the key pharmacophoric features of the molecule. For our query compound, these would include:
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen.
-
Hydrogen Bond Donors (HBD): The amine group of the carboxamide.
-
Aromatic Ring: The pyrimidine ring.
-
Hydrophobic/Electron-Withdrawing Region: The trifluoromethyl group.
-
-
Model Generation & Screening: Use the generated 3D conformers and identified features as a query for a reverse pharmacophore matching web server like PharmMapper.[12][13] These servers screen the query against a pre-computed database of pharmacophore models derived from known protein-ligand complexes.[12][13]
-
Analyze Results: The output will be a list of potential protein targets, ranked by a "fit score" that indicates how well the query molecule's pharmacophore matches the target's binding site pharmacophore.[12] This provides our first set of computationally predicted targets.
Structure-Based Target Fishing: Reverse Docking
Expertise & Experience: Structure-based methods leverage the 3D structural information of proteins to predict interactions.[9] Reverse docking (or inverse docking) flips the conventional docking paradigm: instead of screening a library of ligands against a single protein, we screen a single ligand against a library of protein binding sites.[4][9] This is a powerful method for identifying potential targets and can also predict a putative binding mode.[9]
Workflow Diagram: Structure-Based Target Fishing
Caption: Structure-based target identification workflow using reverse docking.
Protocol: Reverse Docking
-
Ligand Preparation: Prepare the 3D structure of this compound as described in Part 2.1. This involves generating a low-energy 3D conformation and assigning partial charges.
-
Select Target Database: Utilize a database of prepared protein structures suitable for docking, such as a curated subset of the Protein Data Bank (PDB).
-
Perform Reverse Docking: Submit the prepared ligand to a reverse docking server or perform the screening locally. The software will systematically dock the ligand into the binding sites of all proteins in the database.
-
Score and Rank: Each docking run produces a binding affinity score. The targets are then ranked based on these scores, with lower energy values indicating more favorable binding.
-
Generate Consensus List: Compare and consolidate the ranked lists from both the pharmacophore and reverse docking approaches. Targets that appear high on both lists are considered high-confidence candidates for the next stage of focused screening.
Part 2: Focused Virtual Screening Workflow
With a list of high-confidence potential targets, we now transition to a standard, more detailed virtual screening workflow. The goal is to rigorously evaluate the binding of this compound to each potential target.
Step-by-Step Protocol: Ligand Preparation
Trustworthiness: Proper ligand preparation is a critical, self-validating step. Errors at this stage, such as incorrect protonation states or bond orders, will propagate through the entire simulation, yielding unreliable results. The goal is to generate a low-energy, three-dimensional representation of the molecule with correct atom types and partial charges.
-
Obtain 2D Structure: Start with a 2D representation of the molecule in a standard format (e.g., SDF or MOL2 file) from a database like PubChem or drawn using chemical sketcher software.[14]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D structure.
-
Add Hydrogens: Add hydrogen atoms appropriate for a defined pH (typically 7.4 to simulate physiological conditions).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures realistic bond lengths and angles.[14]
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking.[15]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different torsional angles of these bonds to find the optimal binding pose.
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure is saved in the PDBQT file format, which contains the atomic coordinates, partial charges (Q), and atom type (T) information.[16]
Step-by-Step Protocol: Protein Preparation
Trustworthiness: Similar to ligand preparation, preparing the protein target correctly is essential for accuracy. The process involves cleaning the crystal structure and preparing it for the docking simulation.
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution crystal structure, preferably one that is co-crystallized with a ligand.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors not involved in binding.[14][17][18] If the protein has multiple chains, retain only the one containing the binding site of interest.[18]
-
Repair Structure: Check for and repair any missing atoms or incomplete side chains in the protein structure using software like Chimera or Discovery Studio.[14][17]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, including polar hydrogens which are critical for forming hydrogen bonds.[15][17]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT Format: Save the prepared protein as a PDBQT file. This format designates the protein as a rigid structure for the docking simulation.
Step-by-Step Protocol: Molecular Docking Simulation
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[19] The causality is clear: a stable complex is formed when the ligand's pose within the binding site maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes, resulting in a low binding energy score. We will use AutoDock Vina, a widely used and validated docking program.
Workflow Diagram: Molecular Docking
Caption: A step-by-step workflow for performing a molecular docking simulation.
-
Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[17] The docking algorithm will confine its search for the best ligand pose to this space. The coordinates and dimensions of this box are saved in a configuration file.
-
Configure the Docking Run: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.[19]
-
Execute Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[19] Vina will perform a stochastic search, generating multiple binding poses for the ligand and scoring them.
-
Retrieve Output: Vina will output a PDBQT file containing the coordinates of the top-ranked binding poses (typically 9-10) and a log file summarizing the binding affinity scores (in kcal/mol) for each pose.[15]
Part 3: Post-Screening Analysis and Hit Validation
Generating docking poses is not the endpoint. Rigorous analysis is required to validate the results and prioritize the most promising protein targets for our query compound.
Binding Affinity Analysis & Pose Validation
The primary output from docking is the binding affinity. This value estimates the binding free energy, with more negative values indicating stronger, more favorable binding.[19]
Data Presentation: Example Docking Results
| Target Protein | PDB ID | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Target A | 1XYZ | -8.5 | TYR 123, ASP 85 | H-Bond, Pi-Alkyl |
| Target B | 2ABC | -7.9 | LEU 45, VAL 98 | Hydrophobic |
| Target C | 3DEF | -8.2 | ARG 210, GLU 150 | H-Bond, Salt Bridge |
Protocol: Pose Validation
-
Visualize the Top Pose: Load the prepared protein and the output ligand pose file into a molecular visualization tool like PyMOL or Chimera.
-
Analyze Interactions: Examine the top-scoring pose. A plausible pose should exhibit chemically sensible interactions with the protein's active site residues. Look for:
-
Hydrogen Bonds: Between the ligand's HBD/HBA and complementary residues in the protein.
-
Hydrophobic Interactions: Between the pyrimidine ring and nonpolar residues.
-
Electrostatic Interactions: The electron-withdrawing CF3 group may interact favorably with electropositive regions.
-
-
Trustworthiness Check: A pose with few or no clear interactions, or one that has significant steric clashes with the protein, should be considered a potential false positive, even if the score is favorable.
Binding Free Energy Calculation (MM/PBSA & MM/GBSA)
Expertise & Experience: While docking scores are useful for rapid screening, they are estimations. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods offer a more accurate estimation of binding free energy.[20][21][22] These methods calculate the free energy of the protein, the ligand, and the complex in a solvent environment, providing a more physically realistic energy value.[21]
Protocol: MM/PBSA Calculation
-
Run Molecular Dynamics (MD) Simulation: Take the best-ranked docked pose as the starting structure for a short MD simulation (e.g., 10-50 nanoseconds) of the protein-ligand complex in an explicit water box.
-
Extract Snapshots: Extract frames (snapshots) from the stable portion of the MD trajectory.
-
Perform MM/PBSA Calculation: For each snapshot, calculate the binding free energy using the MM/PBSA method. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.[20]
-
Average Results: Average the binding free energy values across all snapshots to get a final, more reliable estimate.
In Silico ADMET Prediction
Trustworthiness: A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to assess the "drug-likeness" of a compound.[7][23][24]
Protocol: ADMET Prediction
-
Use Prediction Tools: Submit the SMILES string or 2D structure of this compound to web-based ADMET prediction servers (e.g., SwissADME, pkCSM).
-
Analyze Key Properties: Evaluate the predicted parameters against established thresholds for oral bioavailability, such as Lipinski's Rule of Five. Key parameters include:
-
Lipophilicity (LogP): Affects absorption and distribution.
-
Aqueous Solubility (LogS): Crucial for absorption.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Herg Inhibition: A key indicator of potential cardiotoxicity.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.
-
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value | Acceptable Range | Interpretation |
| LogP (o/w) | 2.1 | < 5 | Good lipophilicity |
| LogS (aq.) | -2.5 | > -4 | Moderately soluble |
| BBB Permeant | Yes | N/A | Potential CNS activity |
| CYP2D6 Inhibitor | No | N/A | Low risk of interaction |
| hERG Inhibitor | No | N/A | Low risk of cardiotoxicity |
Conclusion
This in-depth technical guide has outlined a comprehensive and robust in silico workflow for the characterization of this compound, a molecule with no pre-defined biological target. By initiating the process with a dual-pronged target fishing strategy, we can generate a high-confidence list of potential protein interactors. Subsequent focused virtual screening, rigorous post-docking analysis using methods like MM/PBSA, and essential ADMET profiling provide a multi-layered validation system. This causality-driven approach, from target hypothesis generation to drug-likeness assessment, provides a powerful, efficient, and cost-effective blueprint for accelerating the early stages of drug discovery and elucidating the therapeutic potential of novel chemical entities.
References
- Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
- Cheng, F., Li, W., Zhou, Y., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Topics in Medicinal Chemistry, 13(11), 1273-1289. [Link]
- Allied Academies. (n.d.). Computational approaches in medicinal chemistry for target identification and drug discovery. Journal of Medicinal Chemistry. [Link]
- Yamashita, F., & Hashida, M. (2004). In silico prediction of ADME properties in drug discovery. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link]
- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calcul
- Fiveable. (n.d.). Pharmacophore modeling. [Link]
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]
- Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
- Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. [Link]
- Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
- Wang, X., et al. (2016). Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. Journal of Chemical Information and Modeling, 56(6), 1175-1185. [Link]
- Cadeddu, M., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9135. [Link]
- Machine Learning for In Silico ADMET Prediction. (n.d.).
- Molecules. (2021).
- Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]
- Windshügl, J. (2015). Building a virtual ligand screening pipeline using free software: a survey.
- Cadeddu, M., et al. (2021). Recent Advances in In Silico Target Fishing.
- Generative AI-assisted Virtual Screening Pipeline for Generalizable and Efficient Drug Repurposing. (2024). bioRxiv. [Link]
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
- Quarterly Reviews of Biophysics. (2015). In silico ADME/T modelling for rational drug design. Cambridge University Press. [Link]
- CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]
- Chemical Genomics. (n.d.).
- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
- ResearchGate. (2025).
- Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]
- Méndez-Lucio, O., et al. (2015). Tools for in silico target fishing. Methods, 71, 146-155. [Link]
- Cadeddu, M., et al. (2021). Recent Advances in In Silico Target Fishing. PMC - NIH. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Peng's Lab. (n.d.).
- Preparing Chemical Libraries for Virtual Ligand Screening. (2024). YouTube. [Link]
- ACS Omega. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders.
- BioExcel Building Blocks. (n.d.). Protein-ligand Docking tutorial. [Link]
- Pharmacophore Models and Pharmacophore-Based Virtual Screening. (2015). PMC - NIH. [Link]
- [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
- ResearchGate. (2020). How to prepare a large number of ligands for virtual screening in autodock vina?. [Link]
- ACS Omega. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. PMC - NIH. [Link]
- ResearchGate. (2019).
- Binding free energy theory and MM/PBSA method. (2014). SlideShare. [Link]
- Molecular Docking - An easy protocol. (2018). protocols.io. [Link]
- A Machine Learning-Enabled Pipeline for Large-Scale Virtual Drug Screening. (2021). PMC - NIH. [Link]
- A Machine Learning-Enabled Pipeline for Large-Scale Virtual Drug Screening. (2021). bioRxiv. [Link]
- A pipeline to enhance ligand virtual screening: integrating Molecular Dynamics and FLAP. (2025).
Sources
- 1. Identifying novel drug targets with computational precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. biobb-wf-virtual-screening.readthedocs.io [biobb-wf-virtual-screening.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 22. peng-lab.org [peng-lab.org]
- 23. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trifluoromethylated Pyrimidines: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This guide provides an in-depth technical overview of trifluoromethylated pyrimidines, a class of compounds demonstrating immense potential in drug discovery and beyond. We will explore the fundamental physicochemical impact of the CF₃ group, delve into the principal synthetic methodologies for its introduction, analyze key applications with relevant case studies, and discuss the nuanced structure-activity relationships that drive molecular design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this critical chemical space.
The Strategic Importance of the Trifluoromethyl Group in Pyrimidine Scaffolds
The Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring is a quintessential N-heterocycle, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it a "privileged scaffold" in medicinal chemistry.[2][3] Pyrimidine derivatives are integral to a wide array of therapeutics, including anticancer agents, antivirals, and kinase inhibitors, underscoring their versatility and established role in interacting with biological targets.[2][3][4]
The Trifluoromethyl Group: A Bioisostere with Unique Physicochemical Properties
The trifluoromethyl (CF₃) group is far more than a simple sterically-demanding methyl analogue. Its introduction into a molecule imparts a unique and powerful combination of properties highly sought after in drug design.[5]
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with a CF₃ moiety is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and bioavailability.[5][6]
-
Lipophilicity: With a Hansch constant (π) of +0.88, the CF₃ group significantly increases the lipophilicity of a molecule.[5] This enhancement can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.
-
Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety can profoundly alter the electronics of an adjacent aromatic ring system.[5] This can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and altering binding interactions with target proteins.
-
Binding Interactions: The CF₃ group can engage in unique, non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to protein targets.
Synergy: The Power of Trifluoromethylated Pyrimidines
The combination of the biologically privileged pyrimidine scaffold with the pharmacokinetically-enabling CF₃ group creates a powerful synergy. This pairing allows for the development of compounds with enhanced potency, improved metabolic profiles, and optimized physicochemical properties. Trifluoromethylated pyrimidines are prominently featured in the development of kinase inhibitors, anticancer agents, and agrochemicals, demonstrating broad utility across multiple therapeutic and industrial areas.[6][7][8][9][10][11]
Synthetic Strategies for Trifluoromethylated Pyrimidines
The method chosen for introducing a CF₃ group is a critical decision in the synthetic workflow. The two primary strategies involve building the pyrimidine ring from a CF₃-containing precursor (de novo synthesis) or attaching the CF₃ group to a pre-formed pyrimidine ring (late-stage functionalization).
De Novo Synthesis: Building from Trifluoromethylated Precursors
This classical approach offers excellent control over regiochemistry. A common and robust method involves the cyclocondensation of a trifluoromethylated β-dicarbonyl compound, such as ethyl trifluoroacetoacetate, with an amidine or related species.[7][8][12]
This bottom-up strategy is highly reliable for accessing specific isomers, particularly 2- or 4-substituted-6-(trifluoromethyl)pyrimidines.[12] It is often the method of choice for initial library synthesis and scaffold development where large quantities of a specific isomer are required.
Caption: De novo synthesis of trifluoromethylated pyrimidines.
Late-Stage Trifluoromethylation: Modifying the Core
Late-stage functionalization (LSF) is invaluable in drug discovery, allowing for the direct introduction of the CF₃ group onto a complex, pre-existing molecular scaffold.[13][14] This avoids the need to re-synthesize advanced intermediates from scratch. The primary LSF methods are radical, nucleophilic, and electrophilic trifluoromethylation.
This has become one of the most versatile methods for C-H trifluoromethylation of heterocycles.[15] It relies on the generation of the trifluoromethyl radical (•CF₃), which is electrophilic in nature and preferentially attacks electron-rich positions on the heterocyclic ring.
-
Key Reagents:
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent): A stable, inexpensive solid that generates •CF₃ upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP).[15][16]
-
Umemoto's and Togni's Reagents: These are hypervalent iodine compounds that serve as electrophilic sources of a CF₃ group but can also participate in radical pathways, especially under photoredox or metal catalysis.[17][18][19]
-
The reaction is often tolerant of a wide range of functional groups, a critical advantage when working with complex molecules.[13][15]
This approach uses a source of the trifluoromethyl anion ("CF₃⁻") to attack an electrophilic carbon on the pyrimidine ring.
-
Key Reagent:
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This is the most widely used reagent for nucleophilic trifluoromethylation.[20] It requires activation by a fluoride source (e.g., TBAF) or other nucleophilic initiator to generate the active trifluoromethylating species.[20][21] This method is highly effective for addition to carbonyls or imines, or for substitution of a suitable leaving group on the pyrimidine ring.
-
These methods utilize a source of the trifluoromethyl cation ("CF₃⁺") or its synthetic equivalent to react with a nucleophilic position on the pyrimidine ring.
-
Key Reagents:
-
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are bench-stable, crystalline solids that are now among the most common electrophilic trifluoromethylating agents.[17][22] They can trifluoromethylate a variety of nucleophiles, including phenols, anilines, and electron-rich heterocycles, often with high efficiency.[17][19]
-
Caption: Decision workflow for late-stage trifluoromethylation.
Applications in Drug Discovery & Agrochemicals
The unique properties conferred by the CF₃ group have made trifluoromethylated pyrimidines valuable in numerous applications.
Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine portion of ATP.[3][23][24][25] The addition of a CF₃ group can enhance binding affinity and improve pharmacokinetic properties. For example, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[10] One compound, in particular, demonstrated potent anti-proliferative activity against the H1975 cancer cell line (IC₅₀ = 2.27 μM), outperforming the control drug 5-fluorouracil.[9] This activity was attributed to the compound's ability to induce apoptosis and arrest the cell cycle in the G2/M phase.[9]
| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀, μM) |
| 17v | H1975 (Lung Cancer) | 2.27 | 5-FU (9.37) |
| 9j | A549 (Lung Cancer) | 1.63 | Gefitinib (2.45) |
| 9k | HCT116 (Colon) | 1.12 | Gefitinib (1.98) |
| (Data synthesized from multiple sources for illustrative purposes)[9][10] |
Antimicrobial and Antiviral Agents
Trifluoromethylated pyrimidines have shown significant promise as antimicrobial and antiviral agents. In one study, a series of derivatives were synthesized and tested for their activity against Tobacco Mosaic Virus (TMV).[8] Compound 5m showed a protective activity with an EC₅₀ of 103.4 µg/mL, superior to the commercial agent ningnanmycin.[8] In another report, novel trifluoromethyl pyrimidinone compounds were identified with potent activity against Mycobacterium tuberculosis, with several analogues showing an IC₉₀ of less than 5 μM.[26]
Agrochemicals
The pyrimidine core is a key component in many commercial pesticides.[7] The introduction of a CF₃ group can enhance efficacy and spectrum of activity. A study designing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety found that the compounds exhibited good to excellent antifungal activities against a range of plant pathogens, including Botrytis cinerea.[7] Some compounds also showed moderate insecticidal activity.[4][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of its substituents.[1][27] For trifluoromethylated pyrimidines, the position of the CF₃ group is a critical determinant of activity.
-
Modulation of Basicity: Placing the electron-withdrawing CF₃ group at the C2, C4, or C6 positions significantly decreases the basicity of the ring nitrogens. This can be a crucial factor for kinase inhibitors, as it can disfavor non-specific ionic interactions while preserving the necessary hydrogen-bonding capabilities for hinge binding.
-
Steric and Conformational Effects: The position of the CF₃ group influences the preferred conformation of appended side chains. In kinase inhibitors, this can orient a key pharmacophore into a more favorable binding pose within the ATP pocket.
-
Lipophilicity and Solubility: While the CF₃ group increases lipophilicity, its placement must be carefully balanced to maintain adequate aqueous solubility for drug delivery. SAR studies often explore placing the CF₃ group on different parts of the molecule to fine-tune this balance. For example, in a series of anti-tuberculosis compounds, a trifluoromethyl group at the 6-position of the pyrimidinone was found to be preferred for potent activity.[26]
Experimental Protocols & Characterization
Detailed Protocol: De Novo Synthesis of a 6-(Trifluoromethyl)pyrimidin-4-ol derivative
This protocol is a representative example of a de novo synthesis starting from ethyl trifluoroacetoacetate, adapted from the literature.[4][7][8]
Step 1: Synthesis of Intermediate 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol), add ethyl trifluoroacetoacetate (18.4 g, 100 mmol) dropwise at 0 °C.
-
Add urea (6.0 g, 100 mmol) to the mixture and reflux for 8 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-(trifluoromethyl)pyrimidine-2,4-diol.
-
Suspend the diol (18.0 g, 100 mmol) in phosphorus oxychloride (POCl₃, 100 mL).
-
Add N,N-dimethylaniline (2.4 g, 20 mmol) dropwise and reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford the chlorinated intermediate.
Step 2: Synthesis of Final Product (Example: Ether Linkage)
-
To a solution of the chlorinated intermediate (1.98 g, 10 mmol) and a substituted phenol (10 mmol) in acetonitrile (50 mL), add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 10-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield the final trifluoromethyl pyrimidine derivative.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural elucidation. Critically, ¹⁹F NMR is essential for confirming the presence and chemical environment of the CF₃ group. In ¹³C NMR, the carbon attached to the CF₃ group will appear as a characteristic quartet due to C-F coupling.[4][7][26]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.[4][7][10]
-
X-ray Crystallography: Provides unambiguous confirmation of the three-dimensional structure and stereochemistry of crystalline compounds.[11]
Future Perspectives & Challenges
The field of trifluoromethylated pyrimidines continues to evolve. A key challenge remains the development of more efficient and regioselective late-stage C-H trifluoromethylation methods, particularly for positions that are not electronically activated. The discovery of novel trifluoromethylating reagents that are cheaper, safer, and more environmentally benign is an ongoing pursuit. Furthermore, the application of these scaffolds is expanding beyond traditional targets, with new research exploring their potential in areas like neurodegenerative disease and materials science. As our understanding of the subtle interplay between the CF₃ group and biological systems deepens, we can expect the rational design of trifluoromethylated pyrimidines to yield even more sophisticated and effective molecules in the years to come.
References
- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(14), 4523.
- Wellen, M., et al. (2022). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. Angewandte Chemie International Edition, 61(15), e202116983.
- Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104230.
- Bochem, J. (n.d.). The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery.
- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936780.
- Kumar, K., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349.
- Heidelberger, C., et al. (1966). Fluorinated Pyrimidines. XXVIII. The Synthesis of 5-Trifluoromethyl-6-azauracil and 5-Trifluoromethyl-6-aza-2'-deoxyuridine. Journal of Medicinal Chemistry, 9(5), 757-758.
- Lv, M., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128366.
- ResearchGate. (n.d.). The synthesis of 5-trifluoromethyl substituted pyrimidine derivatives.
- Zhang, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481.
- King, J. A. (1964). A study of the synthesis of 2-trifluoromethyl pyrimidines. CORE.
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7168.
- Borys, L., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(17), 5348.
- Guo, S., et al. (2018). Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. Journal of the American Chemical Society, 140(39), 12378–12382.
- Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- Wikipedia. (n.d.). Togni reagent II.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 939-964.
- Lebedev, A., et al. (2005). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. Organic & Biomolecular Chemistry, 3(19), 3464-3469.
- Wang, F., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 276-282.
- van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([¹⁸F]Me₃SiCF₃) for the synthesis of ¹⁸F-trifluoromethylated compounds. Chemical Communications, 57(35), 4287-4290.
- Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 17(11), 1146-1166.
- van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar.
- Lipshutz, B. H., et al. (2014). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry, 16(3), 1097-1100.
- Mair, L., et al. (2021). Synthesis and Application of [¹⁸F]Togni Reagent I: An Electrophilic ¹⁸F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Chemistry – A European Journal, 27(72), 18074-18079.
- Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Al-Romaigh, F. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Wang, Y., et al. (2019). Designing New Togni Reagents by Computation. RSC Advances, 9(4), 2139-2144.
- Dar, A. A., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience, 13(1), 77-90.
- Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1006.
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Identification of Potential Therapeutic Targets for 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Abstract
The pyrimidine nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3][4] Its utility is often enhanced through substitution with bioisosteric groups that modulate physicochemical and pharmacokinetic properties. The incorporation of a trifluoromethyl (CF3) group, in particular, is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity.[5][6][7] The compound 2-(Trifluoromethyl)pyrimidine-4-carboxamide combines these two powerful motifs. While this specific molecule is not extensively characterized in public literature, its constituent parts provide a clear and rational basis for identifying and validating potential therapeutic targets. This guide presents a structured, evidence-based approach for drug discovery professionals to systematically explore the therapeutic potential of this scaffold, moving from broad-based screening to specific target validation and mechanistic elucidation.
Part I: Scaffold Analysis and Precedent-Based Target Identification
The structure of this compound suggests its potential interaction with several classes of established drug targets. An analysis of structurally related compounds in the scientific literature provides a logical starting point for hypothesis generation.
Enzyme Inhibition: A Primary Hypothesis
The pyrimidine-4-carboxamide core is a known pharmacophore for potent and selective enzyme inhibition.
-
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Extensive structure-activity relationship (SAR) studies have identified pyrimidine-4-carboxamides as potent inhibitors of NAPE-PLD, an enzyme responsible for the biosynthesis of bioactive N-acylethanolamines (NAEs) like anandamide.[8][9][10] Inhibition of NAPE-PLD represents a promising therapeutic strategy for neurological and inflammatory disorders. The core scaffold of the topic compound is an exact match for the starting point of the optimization campaign that led to the potent NAPE-PLD inhibitor LEI-401.[8][9]
-
Kinases: Pyrimidine derivatives are classic "hinge-binding" motifs found in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring are adept at forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The trifluoromethyl group can further enhance binding affinity by occupying hydrophobic pockets. Several kinases have been successfully targeted by related scaffolds:
-
FLT3 and CHK1: 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are high-value targets in acute myeloid leukemia (AML).[11]
-
Werner (WRN) Helicase: Recently, 2-amino-4-(trifluoromethyl)pyrimidine derivatives were designed as novel inhibitors of WRN helicase, a promising target for cancers with microsatellite instability.[12][13][14]
-
BCR-ABL/SRC/p38: Complex pyrimidine-5-carboxamide derivatives have shown potent, selective, and orally available inhibition of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[15]
-
PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives, which are fused pyrimidine systems, have demonstrated potent, apoptosis-inducing inhibition of PIM-1 kinase, a target in various cancers.[16][17]
-
-
Succinate Dehydrogenase (SDH): In the agrochemical field, pyrimidine-carboxamides have been developed as inhibitors of SDH, a crucial enzyme in the mitochondrial electron transport chain.[18] This highlights the scaffold's versatility in targeting metabolic enzymes.
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, pyrimidine scaffolds can interfere with critical signaling cascades.
-
NF-κB and AP-1 Pathways: A closely related analog, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, was identified as a potent inhibitor of gene expression mediated by the transcription factors NF-κB and AP-1.[19] These factors are central regulators of inflammation and immunity, and their inhibition is a validated strategy for treating a wide range of inflammatory diseases and cancers.
Part II: A Strategic Workflow for Target Identification and Validation
For a novel or under-characterized compound like this compound, a systematic and multi-pronged approach is required to identify its biological target(s) and mechanism of action.
Workflow for Target Discovery and Validation
Caption: A systematic workflow for identifying and validating therapeutic targets.
Step 1: Broad-Spectrum Screening
The initial step is to ascertain the general biological activity profile of the compound. This is best achieved through parallel screening approaches.
-
Phenotypic Screening: The compound should be evaluated in assays that measure a complex cellular or organismal outcome without a preconceived target. This approach maximizes the potential for discovering novel mechanisms.
-
Rationale: Phenotypic screens are unbiased and can reveal unexpected activities. A hit in a cancer cell proliferation assay, for example, confirms a bioactive phenotype that warrants further investigation.
-
Recommended Panels:
-
NCI-60 Human Tumor Cell Line Screen: Provides data on growth inhibition and cytotoxicity across a diverse panel of human cancers.
-
Anti-inflammatory Assays: Measure the inhibition of cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., LPS-stimulated PBMCs).
-
Antimicrobial/Antiviral Panels: Assess activity against a range of bacterial, fungal, or viral pathogens.[20][21]
-
-
-
Target-Based Panel Screening: Concurrently, the compound should be screened against large, predefined panels of purified enzymes or receptors.
-
Rationale: This is a highly efficient method to identify direct molecular targets. Given the scaffold's history, a kinase panel is a high-priority choice.
-
Recommended Panels:
-
Kinase Panels (e.g., Eurofins DiscoverX KINOMEscan): Screen against hundreds of human kinases at a single concentration (e.g., 1-10 µM) to identify initial hits.
-
Other Enzyme/Receptor Panels: Depending on budget and interest, panels for proteases, phosphatases, GPCRs, or ion channels can be explored.
-
-
Step 2: Hit-to-Target Deconvolution
If a compelling phenotype is observed in the absence of a clear target from panel screens, the next critical phase is to identify the specific molecular target responsible for that phenotype.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 14. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. tandfonline.com [tandfonline.com]
- 19. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 21. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Pharmacological Profile of 2-(Trifluoromethyl)pyrimidine-4-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, predictive pharmacological profile of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related pyrimidine-4-carboxamides and trifluoromethylpyrimidine derivatives to project its likely biological activities, mechanism of action, and pharmacokinetic properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the potential therapeutic applications and guiding future experimental design for the validation of this compound's pharmacological profile. We will delve into the rationale behind its chemical design, propose potential molecular targets, and outline detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Rationale for this compound in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group and a carboxamide moiety at the 2 and 4 positions, respectively, of the pyrimidine ring is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.
The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance several key pharmacological parameters. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile and increased bioavailability.[3]
The pyrimidine-4-carboxamide moiety provides a versatile platform for establishing crucial hydrogen bonding interactions within the binding pockets of various enzymes and receptors. Structure-activity relationship (SAR) studies on related series of pyrimidine-4-carboxamides have demonstrated their potential as inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][4][5][6]
This guide will, therefore, explore the predicted pharmacology of this compound by dissecting the contributions of its core structure and key functional groups, drawing parallels with well-characterized analogs.
Predicted Mechanism of Action and Potential Molecular Targets
Based on the pharmacology of structurally similar compounds, this compound is predicted to exhibit inhibitory activity against several classes of enzymes, primarily kinases and hydrolases.
Kinase Inhibition: A Primary Hypothesis
The pyrimidine core is a common feature in many kinase inhibitors. The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, in particular, has been explored for its potential to target kinases involved in cancer cell proliferation and survival.[7][8]
-
Proline-rich Tyrosine Kinase 2 (PYK2): Research on trifluoromethylpyrimidine-based inhibitors has identified their potential to target PYK2, a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell growth, migration, and survival.[9][10] Inhibition of PYK2 is a potential therapeutic strategy for osteoporosis and certain cancers.
-
FLT3 and CHK1 Inhibition: Dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) have been developed from 5-trifluoromethyl-2-aminopyrimidine derivatives.[11] These kinases are critical in the pathogenesis of acute myeloid leukemia (AML) and other cancers.
The this compound structure could potentially interact with the ATP-binding site of these kinases, with the pyrimidine ring forming hydrogen bonds with the hinge region and the carboxamide group providing additional interactions with the surrounding amino acid residues.
Signaling Pathway: Predicted Inhibition of a Generic Kinase Pathway
Caption: Predicted inhibition of a kinase signaling pathway.
NAPE-PLD Inhibition: An Alternative Target
Structure-activity relationship studies have been conducted on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[1][4][5][6] While the specific 2-(trifluoromethyl) substitution has not been explicitly detailed in these studies, the core scaffold's affinity for this enzyme suggests it as a plausible, albeit secondary, target.
Predicted Pharmacokinetic Profile
The physicochemical properties of this compound suggest a favorable pharmacokinetic profile.
| Parameter | Predicted Property | Rationale |
| Absorption | Good oral bioavailability | The trifluoromethyl group can enhance lipophilicity and metabolic stability, facilitating absorption.[3] |
| Distribution | Moderate to high | The compound's predicted size and lipophilicity suggest it may distribute into various tissues. |
| Metabolism | Increased metabolic stability | The C-F bonds are resistant to cleavage by metabolic enzymes, potentially leading to a longer half-life.[3] |
| Excretion | Likely renal and/or hepatic | The exact route would depend on the metabolites formed. |
Experimental Protocols
To validate the predicted pharmacological profile of this compound, a series of well-defined experimental workflows are necessary.
Synthesis of this compound
A general synthetic route can be adapted from methodologies reported for similar pyrimidine derivatives.[12][13][14]
Workflow: Synthesis of this compound
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Synthesis of a suitable pyrimidine precursor: This can be achieved through the condensation of a trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoro-1,3-dioxobutanoate) with an appropriate amidine or guanidine derivative.
-
Functional group manipulation: The precursor would then undergo reactions to introduce a carboxylic acid or an ester at the 4-position.
-
Amidation: The carboxylic acid or ester is then converted to the primary carboxamide. This can be achieved by reacting the corresponding acid chloride with ammonia or by direct amidation of the ester with ammonia in a sealed tube.
-
Purification and Characterization: The final product should be purified using standard techniques such as column chromatography or recrystallization. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Biological Evaluation
Kinase Inhibition Assays:
-
Enzyme Inhibition Assay: The inhibitory activity of the compound against a panel of kinases (e.g., PYK2, FLT3, CHK1) should be determined using in vitro enzyme assays. These assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
-
Cell-Based Assays: The anti-proliferative activity of the compound should be assessed in cancer cell lines known to be dependent on the target kinases (e.g., AML cell lines for FLT3). Cell viability assays such as the MTT or CellTiter-Glo assay can be used.
NAPE-PLD Inhibition Assay:
-
An enzymatic assay using recombinant NAPE-PLD and a suitable fluorescent or radiolabeled substrate should be employed to determine the IC50 value of the compound.
Conclusion and Future Directions
This technical guide has presented a predictive pharmacological profile of this compound based on a comprehensive analysis of the existing literature on structurally related compounds. The predictions suggest that this molecule holds promise as a potential inhibitor of various kinases and possibly other enzymes, warranting further investigation for its therapeutic potential, particularly in oncology. The outlined experimental protocols provide a clear roadmap for the synthesis and biological evaluation of this compound to validate the hypotheses presented herein. Future research should focus on a broad screening against a panel of kinases to identify its primary target(s) and subsequent lead optimization to enhance potency and selectivity.
References
- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
- Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed, [Link]
- Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
- Mock, E. D., et al. (2020). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). DOI, [Link]
- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- Bonnette, P. C., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3324-3329. [Link]
- Muthusamy, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-20. [Link]
- BindingDB. (n.d.). Patents In BindingDB.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934503. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, [Link]
- Zhang, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- F. Hoffmann-La Roche AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Pfizer Inc. (2009). Salts of N-(6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carboxamide.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104242. [Link]
- Zhang, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)
- Bayer Pharma AG. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
- Urban, M., et al. (2022).
- Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Novartis AG. (2021). U.S. Patent No. 8,829,195.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)pyrimidine-4-carboxamide for Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in the early stages is the thorough characterization of a compound's physicochemical properties. It is here that we lay the groundwork for understanding a drug's potential for bioavailability, manufacturability, and ultimate therapeutic success. Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] For novel pyrimidine derivatives like 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a rigorous evaluation of its solubility and stability is not merely a formality but a crucial step that dictates its developmental trajectory.[1]
Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to unreliable data in biological assays and significant formulation challenges down the line.[1] Similarly, chemical instability can compromise a drug's shelf-life, efficacy, and safety profile.[1] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively assess the solubility and stability of this compound. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data to inform critical decision-making in the drug development process.
Part 1: Solubility Assessment of this compound
The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.[2] Therefore, a comprehensive understanding of a compound's solubility in various aqueous media is fundamental. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Strategic Approach
-
Kinetic Solubility is a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), will precipitate when introduced into an aqueous buffer.[1][3] This measurement is invaluable in the early discovery phase for ranking and prioritizing compounds.[3][4] It provides a rapid indication of potential solubility liabilities.[1][3]
-
Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound.[3][5] This is determined by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period.[1] While more time and compound-intensive, this data is crucial for later-stage development, formulation design, and predicting in vivo behavior.[3][6]
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the comprehensive solubility assessment of this compound.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Quantitative Data Summary: A Template for Reporting
The following table should be used to summarize the experimental findings for this compound.
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method | Observations |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | Nephelometry | [e.g., Rapid precipitation observed] |
| Kinetic Solubility | Simulated Gastric Fluid (SGF) | 37 | [Insert Data] | Nephelometry | [e.g., Moderate solubility] |
| Kinetic Solubility | Simulated Intestinal Fluid (SIF) | 37 | [Insert Data] | Nephelometry | [e.g., Low solubility] |
| Thermodynamic Solubility | Water | 25 | [Insert Data] | Shake-Flask HPLC-UV | [e.g., Crystalline form stable] |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | Shake-Flask HPLC-UV | [e.g., pH-dependent solubility] |
| Thermodynamic Solubility | 0.1 N HCl | 25 | [Insert Data] | Shake-Flask HPLC-UV | [e.g., Higher solubility in acidic pH] |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
-
Rationale: This high-throughput method rapidly assesses the concentration at which a compound precipitates from a DMSO stock solution into an aqueous buffer. Nephelometry measures the light scattered by suspended particles, providing a sensitive indication of precipitation.[2][4]
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).
-
Addition to Buffer: Add an equal volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This will result in a final DMSO concentration of 50%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate-based nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed is the kinetic solubility.
-
Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method
-
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[5] By allowing an excess of the solid to equilibrate with the solvent, it ensures that the measured concentration represents the true saturation point.[5]
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, 0.1 N HCl). Ensure that undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the solid.
-
Sample Collection: Withdraw an aliquot of the supernatant, being careful not to disturb the solid. It is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Prepare a series of standards of the compound in the same solvent. Analyze both the standards and the supernatant samples by a validated analytical method, such as HPLC-UV, to determine the concentration.[6]
-
Part 2: Stability Assessment of this compound
Stability testing is a critical component of drug development, providing insights into the degradation pathways and products that may form under various environmental conditions.[7][8] Forced degradation, or stress testing, is an essential part of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][9][10]
Forced Degradation Workflow
The following diagram outlines a systematic approach to conducting forced degradation studies for this compound.
Caption: Workflow for forced degradation studies.
Quantitative Data Summary: A Template for Reporting
This table should be used to document the outcomes of the forced degradation studies.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) | Mass of Major Degradant(s) (m/z) |
| 0.1 N HCl at 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH at 60°C | 8 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ at RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 80°C (solid) | 7 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Specify duration/intensity] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Detailed Experimental Protocols
Protocol 3: Forced Degradation Studies
-
Rationale: To intentionally degrade the sample under more severe conditions than accelerated stability testing to understand the degradation pathways and to ensure the analytical method is "stability-indicating."[10][11] A target degradation of 5-20% is generally considered optimal to detect and identify degradation products without overly complex degradation profiles.[9]
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To the sample solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.
-
Basic Hydrolysis: To the sample solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: To the sample solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a stability chamber at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid).
-
Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.
-
Conclusion: Synthesizing Data for Informed Advancement
The comprehensive solubility and stability data generated through these protocols will provide a robust foundation for the continued development of this compound. This information is critical for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product. By adhering to these rigorous, self-validating methodologies, research and development teams can confidently advance promising candidates, backed by a thorough understanding of their fundamental physicochemical properties.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: )
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (URL: [Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formul
- 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem. (URL: [Link])
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])
- Forced Degradation Studies - MedCrave online. (URL: [Link])
- A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC - PubMed Central. (URL: [Link])
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed. (URL: [Link])
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: [Link])
- Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rheolution.com [rheolution.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. acdlabs.com [acdlabs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a key building block in medicinal chemistry. The synthesis is achieved through a robust and high-yielding amidation of a commercially available methyl ester precursor. This guide offers a step-by-step methodology, explains the rationale behind critical experimental choices, and includes data interpretation and visual aids to ensure successful replication and understanding of the synthetic process.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in modern drug discovery. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding interactions, make it a valuable substituent for enhancing the pharmacological profiles of drug candidates. The pyrimidine core, a privileged structure in medicinal chemistry, is found in numerous FDA-approved drugs. Consequently, this compound serves as a crucial intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2]
This application note details a straightforward and efficient one-step synthesis from a commercially available starting material, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The carboxamide is formed by the direct amidation of the corresponding methyl ester using ammonia in methanol.
Overall Reaction:
Mechanism: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide leaving group and yielding the more stable amide product. The use of a sealed pressure tube and elevated temperature is crucial to drive the reaction to completion, especially given the gaseous nature of ammonia and the need to overcome the activation energy of the reaction.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester | Not specified | 206.12 g/mol | Commercially available | Purity >98% recommended |
| 7M Ammonia in Methanol (NH3/MeOH) | 7664-41-7 | 17.03 g/mol | Commercially available | Handle in a well-ventilated fume hood |
Equipment
-
Sealed pressure tube
-
Heating mantle or oil bath with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a suitable pressure tube, dissolve 1.0 g of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester in a 7M solution of ammonia in methanol. Note: The volume of the ammonia/methanol solution should be sufficient to fully dissolve the starting material.
-
Sealing and Heating: Securely seal the pressure tube. Place the tube in a heating mantle or oil bath and heat to 50°C with continuous stirring for 16 hours.[3] Causality: The elevated temperature increases the reaction rate, while the sealed tube maintains the concentration of ammonia in the reaction mixture.
-
Cooling and Concentration: After 16 hours, remove the pressure tube from the heat source and allow it to cool to room temperature. Carefully open the tube in a fume hood.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and excess ammonia, affording the crude product.
-
Purification and Characterization: The resulting solid is typically of high purity (>99%).[3] Further purification, if necessary, can be achieved by recrystallization or column chromatography. The final product, this compound, should be a solid. Characterization can be performed using standard analytical techniques such as NMR, LC-MS, and melting point analysis. The expected [MH]+ is 192.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Key Considerations and Troubleshooting
-
Safety: Ammonia is a corrosive and toxic gas. All manipulations involving the 7M ammonia in methanol solution should be performed in a well-ventilated fume hood. The use of a sealed pressure tube requires caution; ensure the tube is rated for the temperature and pressure of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Incomplete Reaction: If the reaction does not go to completion, potential causes could be an insufficient amount of ammonia, a leak in the pressure tube, or inadequate heating. Extending the reaction time or increasing the temperature slightly may be beneficial.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward, utilizing commercially available reagents and standard laboratory equipment. This versatile building block can be readily employed in various drug discovery and development programs, facilitating the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
- Sullivan, R. W., Bigam, C. G., Erdman, P. E., Palanki, M. S. S., Anderson, D. W., Goldman, M. E., Ransone, L. J., & Suto, M. J. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide: A Potent Inhibitor of NF-κB- and AP-1-Mediated Gene Expression Identified Using Solution-Phase Combinatorial Chemistry. Journal of Medicinal Chemistry, 41(4), 413–419. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Google Patents. (n.d.). CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
- Google Patents. (n.d.). WO2023244430A1 - Pyrimidine amide compounds and use thereof.
- Kumar, A., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023244430A1 - Pyrimidine amide compounds and use thereof - Google Patents [patents.google.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
Application Note: High-Throughput Screening (HTS) Protocol for 2-(Trifluoromethyl)pyrimidine-4-carboxamide
<
Introduction: Rationale for Screening 2-(Trifluoromethyl)pyrimidine-4-carboxamide
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for the design and execution of an HTS campaign for This compound , a compound of interest based on its structural motifs. While this specific molecule is not yet extensively characterized in the public domain, its chemical features suggest significant potential as a bioactive agent.
The molecule incorporates three key pharmacophoric elements:
-
Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring is a core component of numerous FDA-approved drugs, including kinase inhibitors (e.g., Imatinib, Gefitinib) and other therapeutics.[3][4][5] Its ability to form critical hydrogen bonds and interact with various enzymatic targets makes it a valuable starting point for drug design.[5]
-
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a widely used strategy in drug design to enhance key molecular properties.[6] This strongly electron-withdrawing group can improve metabolic stability by blocking oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.[7][8]
-
Carboxamide Moiety: This functional group is an excellent hydrogen bond donor and acceptor, frequently involved in anchoring small molecules to the active sites of protein targets.
Given these structural alerts, particularly the prevalence of the pyrimidine scaffold in kinase inhibitors, a logical starting point for an HTS campaign is to screen this compound against a panel of protein kinases.[9] Protein kinases are a major class of drug targets, especially in oncology, and their dysregulation is implicated in numerous diseases.[10] This application note will therefore detail a hypothetical, yet robust, protocol for screening this compound against the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[10][11]
Assay Principle: The ADP-Glo™ Luminescent Kinase Assay
To quantify kinase activity and the inhibitory potential of our test compound, we will employ the ADP-Glo™ Kinase Assay. This is a robust, homogeneous, luminescence-based assay widely used in HTS for its high sensitivity and broad applicability.[12][13] The assay measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction, which is directly proportional to kinase activity.
The assay proceeds in two steps:
-
Kinase Reaction & ATP Depletion: The kinase (EGFR), its substrate, ATP, and the test compound are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[14]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[12][14]
Inhibitors of the kinase will reduce the amount of ADP produced, leading to a lower luminescent signal.
HTS Workflow & Logic
The overall workflow is designed to move systematically from primary screening to hit confirmation, ensuring data quality and efficient use of resources. This process involves miniaturization to a 384-well plate format, which is standard for HTS.[15]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Troubleshooting
Table 3: Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal enzyme/substrate/ATP concentration. 2. Reagent instability. 3. High variability in liquid handling. | 1. Re-optimize assay parameters (e.g., perform ATP titration). 2. Prepare fresh reagents; check storage conditions. 3. Calibrate and validate automated liquid handlers. |
| High False Positive Rate | 1. Compound auto-fluorescence/luminescence. 2. Compound precipitates at assay concentration. 3. Non-specific inhibition (e.g., aggregation). | 1. Pre-screen compounds in the absence of enzyme to identify interferents. 2. Check compound solubility; add 0.01% Triton X-100 to buffer. 3. Confirm hits with orthogonal assays. |
| Edge Effects on Plates | 1. Uneven temperature/evaporation across the plate. 2. Inconsistent dispensing. | 1. Use humidified incubators; allow plates to equilibrate to room temperature before reading. Do not use outer wells for compounds. 2. Check dispenser performance. |
Conclusion
This application note provides a robust framework for conducting a high-throughput screen of this compound against the EGFR kinase. By leveraging a validated luminescent assay, stringent quality control measures, and a systematic hit validation workflow, researchers can effectively assess the compound's inhibitory potential. The principles and protocols outlined herein are adaptable to other kinase targets and serve as a comprehensive guide for scientists in drug discovery.
References
- Dalvit, C., Vulpetti, A., & Veronesi, M. (2025).
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
- PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information.
- Taylor & Francis Group. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Taylor & Francis.
- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.
- North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Taylor & Francis Online. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Taylor & Francis Online.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Introduction. NCBI Bookshelf.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
- Taylor & Francis Online. (2025). Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
- BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. BPS Bioscience.
- Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
- PubMed Central (PMC). (n.d.). Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information.
- PreScouter. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. PreScouter.
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Biocompare. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Biocompare.
- Medium. (2023). On HTS: Z-factor. Medium.
- Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter.
- Wikipedia. (n.d.). Z-factor. Wikipedia.
- PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. National Center for Biotechnology Information.
- Ramot at Tel Aviv University. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. Ramot.
- Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Technology Networks.
- PubMed Central (PMC). (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. National Center for Biotechnology Information.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- ResearchGate. (n.d.). Analog-sensitive kinase technology. (A) Structures of orthogonal... ResearchGate.
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. ADP-Glo™ Kinase Assay [promega.com]
- 14. promega.com [promega.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols: 2-(Trifluoromethyl)pyrimidine-4-carboxamide as a Chemical Probe for Target Identification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2-(Trifluoromethyl)pyrimidine-4-carboxamide as a chemical probe for target identification and deconvolution. While the parent compound has shown diverse biological activities in related analogues, its direct protein targets remain largely uncharacterized.[1][2][3][4] This guide outlines the rationale and detailed protocols for transforming this molecule into a powerful chemical probe, enabling the elucidation of its mechanism of action and the discovery of novel therapeutic targets. We will cover the strategic design of the probe, its synthesis, characterization, and application in state-of-the-art chemoproteomic workflows. The overarching goal is to equip researchers with the necessary knowledge to leverage this chemical scaffold for pioneering drug discovery efforts.
Introduction: The Rationale for a this compound Chemical Probe
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The this compound core, therefore, represents a promising starting point for the development of novel therapeutics. However, phenotypic screening hits, while valuable, often do not reveal the underlying molecular targets responsible for their biological effects.
Chemical probes are essential tools for bridging this gap.[5][6][7] A well-designed chemical probe based on the this compound scaffold will allow for the direct identification of its binding partners in a complex biological system. This process, known as target deconvolution, is a critical step in validating a drug target and understanding potential off-target effects.[8][9] This guide will detail the necessary steps to develop and utilize such a probe.
Probe Design and Synthesis Strategy
The conversion of a bioactive compound into a chemical probe requires the introduction of a reporter tag, often an alkyne or azide group for "click chemistry," without significantly perturbing its biological activity.[10][11][12] For this compound, we propose the synthesis of two key derivatives: the chemical probe itself and a structurally similar, but biologically inactive, negative control.[13][14][15][16]
Key Synthetic Considerations:
-
Point of Attachment: The linker and reporter tag should be installed at a position that is not critical for target binding. Based on the structure, the carboxamide nitrogen or the pyrimidine ring (if a suitable precursor is used) are potential attachment points. Structure-activity relationship (SAR) data, if available, would be invaluable here.
-
Linker: A flexible linker, such as a short polyethylene glycol (PEG) chain, is often incorporated to minimize steric hindrance between the probe and its target.
-
Reporter Tag: An alkyne or azide moiety will be introduced to enable downstream conjugation to a biotin or fluorescent tag via copper-catalyzed or strain-promoted click chemistry.[10][12][17]
Table 1: Proposed Chemical Probe and Control Compound
| Compound | Structure | Rationale |
| Chemical Probe (CP-1) | A derivative of this compound with a linker and terminal alkyne attached to the carboxamide nitrogen. | This modification is synthetically accessible and positions the bulky reporter tag away from the core scaffold, potentially preserving the original binding mode. The alkyne allows for versatile "clicking" to various reporter molecules (e.g., biotin, fluorophores).[11][17] |
| Negative Control (NC-1) | A structurally similar analogue where a key binding feature is altered to abolish or significantly reduce target affinity. For instance, methylation of the carboxamide nitrogen or removal of the trifluoromethyl group could be explored. | The negative control is crucial for distinguishing specific target engagement from non-specific interactions.[13][14][15] It should ideally share the same off-targets as the active probe but not the primary target, helping to validate that the observed phenotype is due to on-target activity.[16] |
Experimental Workflows and Protocols
The successful application of a chemical probe relies on a systematic and rigorous experimental workflow. The following sections detail the key stages, from initial probe characterization to proteome-wide target identification.
Diagram 1: Overall Experimental Workflow
Caption: High-level workflow for target identification using the chemical probe.
Protocol: Probe Characterization
Objective: To confirm that the synthesized chemical probe (CP-1) retains the biological activity of the parent compound and that the negative control (NC-1) is inactive.
Materials:
-
Parent compound (this compound)
-
Chemical Probe (CP-1)
-
Negative Control (NC-1)
-
Relevant cell line(s) for the observed phenotype (e.g., cancer cell line for antiproliferative activity)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the parent compound, CP-1, and NC-1. Treat the cells with a range of concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot dose-response curves. Calculate the IC50 values for each compound.
Expected Outcome: The IC50 of CP-1 should be comparable to the parent compound, indicating that the modification did not abolish its activity. The NC-1 should show a significantly higher IC50 or no activity at the tested concentrations.
Protocol: Affinity-Based Protein Profiling (AfBPP)
Objective: To identify the protein targets of CP-1 from a complex proteome using an affinity-based pull-down approach.[8][18][19][20][21][22][23]
Materials:
-
CP-1 and NC-1
-
Cell lysate from the relevant cell line
-
Biotin-azide
-
Click chemistry reagents (e.g., copper (II) sulfate, THPTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Urea for denaturation
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap-based)[24]
Procedure:
-
Lysate Preparation: Harvest cells and prepare a native cell lysate. Determine the protein concentration using a BCA assay.
-
Probe Incubation: Aliquot the lysate and treat with:
-
Vehicle (DMSO)
-
CP-1 (at a concentration determined from the characterization step)
-
NC-1 (at the same concentration as CP-1)
-
Competition: Pre-incubate with an excess of the parent compound before adding CP-1.
-
-
Click Chemistry: Add the biotin-azide and click chemistry reagents to each sample to conjugate biotin to the probe-bound proteins.[11][12][17][25]
-
Affinity Enrichment: Add streptavidin beads to each sample and incubate to capture the biotinylated proteins.
-
Washing: Pellet the beads and perform a series of stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a denaturation buffer (e.g., 8M urea). Reduce, alkylate, and digest the proteins with trypsin overnight.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram 2: Affinity-Based Protein Profiling Workflow
Caption: Step-by-step workflow for the AfBPP experiment.
Data Analysis and Hit Prioritization
Objective: To identify high-confidence protein targets from the mass spectrometry data.
-
Protein Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins based on peptide intensities across the different samples.
-
Statistical Analysis: Perform a statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly enriched in the CP-1 sample compared to the NC-1 and competition samples.
-
Hit Prioritization: Prioritize hits based on:
-
Fold-change: High enrichment in the CP-1 sample.
-
Statistical significance: Low p-value.
-
Competition: Significant reduction in enrichment in the competition sample.
-
Biological relevance: Known or predicted function of the protein in the context of the observed phenotype.
-
Table 2: Example Data Output for Hit Prioritization
| Protein ID | Log2 Fold Change (CP-1 vs. NC-1) | p-value | Log2 Fold Change (CP-1 vs. Competition) | Biological Function |
| Target_A | 5.2 | 0.001 | 4.8 | Kinase |
| Protein_B | 1.5 | 0.04 | 0.5 | Metabolic Enzyme |
| Protein_C | 0.8 | 0.25 | 0.2 | Structural Protein |
In this example, Target_A would be a high-confidence hit.
Target Validation
The identification of potential targets through chemoproteomics should always be followed by orthogonal validation methods to confirm the interaction.[6]
Recommended Validation Assays:
-
Western Blot: Confirm the enrichment of a candidate protein in the pull-down eluate.
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[26]
-
Enzymatic Assays: If the identified target is an enzyme, perform in vitro assays to determine if the compound inhibits its activity.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the expression of the target protein and see if it phenocopies the effect of the compound.[7]
Conclusion
This guide provides a comprehensive framework for the development and application of this compound as a chemical probe for target identification. By following a systematic approach that includes rational probe design, rigorous characterization, and state-of-the-art chemoproteomic workflows, researchers can successfully deconvolute the molecular targets of this promising chemical scaffold. The identification of novel targets will not only illuminate the mechanism of action but also pave the way for the development of next-generation therapeutics.
References
- Target Identification Using Chemical Probes.PubMed.[Link]
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.PubMed.[Link]
- Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter.[Link]
- End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.PubMed.[Link]
- Click Chemistry in Proteomic Investig
- Controls for chemical probes.Chemical Probes Portal.[Link]
- Target validation using chemical probes.
- Probing your next target? Chemical Probes feature in Open Targets.Open Targets Blog.[Link]
- Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsatur
- Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
- Chemical biology for target identification and valid
- The Promise and Peril of Chemical Probe Negative Controls.
- Negative controls of chemical probes can be misleading.bioRxiv.[Link]
- Stability-based approaches in chemoproteomics.PubMed Central.[Link]
- The Promise and Peril of Chemical Probe Negative Controls.
- Chemistry-based functional proteomics for drug target deconvolution.
- "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases.
- An overview on synthesis and biological activity of pyrimidines.World Journal of Advanced Research and Reviews.[Link]
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.Royal Society of Chemistry.[Link]
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.PubMed Central.[Link]
- Label-based chemoproteomic approach via affinity-based protein...
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.Semantic Scholar.[Link]
- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.Chinese Journal of Pharmacology and Toxicology.[Link]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.Arabian Journal of Chemistry.[Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.PubMed Central.[Link]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Design and synthesis of 2-amino-4-(trifluoromethyl)
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 8. drughunter.com [drughunter.com]
- 9. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes | Semantic Scholar [semanticscholar.org]
- 23. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 24. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Authored by: A Senior Application Scientist
Introduction
2-(Trifluoromethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The structural features of this compound, particularly the pyrimidine core, suggest its potential as an inhibitor of enzymes involved in nucleotide metabolism. A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which is a critical target for the development of therapeutics for autoimmune diseases, cancer, and viral infections[4][5][6][7]. This document provides a comprehensive guide for researchers to develop and execute robust assays to characterize the biological activity of this compound, with a focus on its potential as a DHODH inhibitor.
Scientific Background: The Rationale for Targeting DHODH
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines[6][8][9]. This pathway is essential for the synthesis of DNA and RNA, which are fundamental for cell proliferation[5]. Rapidly dividing cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway[5][6]. Consequently, inhibiting DHODH can selectively suppress the proliferation of these cells, making it an attractive therapeutic strategy[10].
The mechanism of action of DHODH inhibitors involves binding to the enzyme and blocking its catalytic activity, leading to a depletion of the pyrimidine nucleotide pool[5]. This, in turn, results in cell cycle arrest and the inhibition of cell growth[8]. Several DHODH inhibitors, such as Leflunomide and Teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis[5][11]. Brequinar, another potent DHODH inhibitor, has been extensively studied for its anticancer and immunosuppressive properties[10][12][13][14]. Given the structural similarities of this compound to known DHODH inhibitors, it is hypothesized that this compound may exert its biological effects through the inhibition of DHODH.
The following protocols describe a two-tiered approach to investigate this hypothesis: a direct biochemical assay to measure the enzymatic inhibition of DHODH and a cell-based assay to assess the compound's effect on cell proliferation, a key downstream consequence of DHODH inhibition.
Part 1: Biochemical Assay for DHODH Inhibition
This assay directly measures the enzymatic activity of purified DHODH and its inhibition by this compound. A common method involves monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate[8][9][15]. The decrease in absorbance of DCIP is proportional to DHODH activity.
Experimental Workflow: Biochemical DHODH Inhibition Assay
Caption: Workflow for the biochemical DHODH inhibition assay.
Detailed Protocol: DHODH Enzymatic Inhibition Assay
Materials:
-
Recombinant human DHODH
-
This compound
-
Brequinar (positive control inhibitor)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and Brequinar in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.
-
Prepare a working solution of recombinant human DHODH in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10[15].
-
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme[16].
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader[16].
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve[17].
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration, a measure of the potency of an inhibitor. |
| V₀ | The initial rate of the enzymatic reaction. |
| Positive Control | Brequinar, a known potent DHODH inhibitor, used to validate the assay. |
| Vehicle Control | DMSO, the solvent for the test compounds, used to determine the baseline enzyme activity. |
Part 2: Cell-Based Assays for DHODH Inhibition
Cell-based assays are crucial for confirming that the enzymatic inhibition observed in the biochemical assay translates to a biological effect in a cellular context[18]. The primary assay is a cell proliferation assay, which measures the compound's ability to inhibit the growth of rapidly dividing cells. A confirmatory uridine rescue assay is then used to demonstrate that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Signaling Pathway: DHODH Inhibition and Uridine Rescue
Caption: Inhibition of DHODH blocks pyrimidine synthesis, which can be rescued by exogenous uridine.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Materials:
-
A rapidly proliferating cell line (e.g., HeLa, HCT116, or a leukemia cell line like Jurkat)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound
-
Brequinar (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Brequinar in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: Uridine Rescue Assay
This assay is critical for confirming that the anti-proliferative effects of the compound are due to the inhibition of the de novo pyrimidine synthesis pathway[15]. If the compound is a DHODH inhibitor, its effects on cell growth should be reversible by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to produce nucleotides.
Procedure:
-
Follow the same procedure as the Cell Proliferation Assay, but with two sets of compound dilutions.
-
One set of dilutions is prepared in standard cell culture medium.
-
The second set is prepared in medium supplemented with 50-100 µM uridine[15].
-
Compare the GI₅₀ values obtained in the presence and absence of uridine.
Interpretation of Results:
A significant rightward shift in the dose-response curve and a corresponding increase in the GI₅₀ value in the presence of uridine strongly indicate that this compound is acting as a DHODH inhibitor.
| Assay | Purpose | Key Parameter | Expected Outcome for DHODH Inhibitor |
| Biochemical Assay | To measure direct enzyme inhibition | IC₅₀ | A potent IC₅₀ value against recombinant DHODH. |
| Cell Proliferation Assay | To assess the effect on cell growth | GI₅₀ | Inhibition of proliferation in rapidly dividing cells. |
| Uridine Rescue Assay | To confirm the mechanism of action | GI₅₀ shift | The anti-proliferative effect is reversed by the addition of uridine. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a known DHODH inhibitor, Brequinar, as a positive control in all assays provides a benchmark for the expected activity and ensures that the assays are performing correctly. The uridine rescue assay serves as a crucial internal validation for the cell-based experiments, providing strong evidence for the specific mechanism of action. Adherence to best practices for assay development, such as determining the linear range of the enzyme reaction and optimizing cell seeding densities, is essential for generating reliable and reproducible data[19][20][21].
Conclusion
This guide provides a detailed framework for the comprehensive evaluation of the biological activity of this compound, with a focus on its potential as a DHODH inhibitor. By employing a combination of biochemical and cell-based assays, researchers can elucidate the compound's mechanism of action and determine its potency. The successful execution of these protocols will provide valuable insights into the therapeutic potential of this novel pyrimidine derivative.
References
- Vertex AI Search. (2023).
- Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?
- Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475. [Link]
- BenchChem. (n.d.).
- Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. PubMed, 36134475.
- White Rose Research Online. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Madak, J. T., & Cui, W. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters, 11(9), 1637-1639. [Link]
- BioProcess International. (2021).
- Liu, Y., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 286(18), 3594-3604.
- ChemRxiv. (2023).
- MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Scientific Reports. (2017).
- Phillips, M. A., et al. (2021). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. ACS Infectious Diseases, 7(5), 1141-1150.
- ACS Publications. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer.
- Molecules. (2019).
- ResearchGate. (2019).
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Chemical Biology & Drug Design. (2017). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. [Link]
- Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. [Link]
- PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]
- PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- Skanda Life Sciences. (2024).
- International Journal of Pharmaceutical Sciences and Research. (2017).
- Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
- ResearchGate. (2012).
- Marin Biologic Laboratories. (n.d.).
- ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
- Journal of Medicinal Chemistry. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)
- BenchChem. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (n.d.). (A) Structures of brequinar and new probes, (B) Dose response curves....
- Future Science. (2023). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis.
- ResearchGate. (2021). (PDF) Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. [Link]
- PubMed Central. (2021).
- ResearchGate. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)
- The Journal of Pharmacology and Experimental Therapeutics. (2007). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. skandalifesciences.com [skandalifesciences.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Trifluoromethyl)pyrimidine Derivatives in Cancer Research
A Focused Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives as Werner Helicase (WRN) Inhibitors
Introduction: The Rationale for Targeting Werner Helicase in Oncology
Werner syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. The underlying cause of WS is a mutation in the WRN gene, which encodes a helicase that plays a crucial role in DNA repair and maintenance. In the context of oncology, the Werner helicase (WRN) has emerged as a promising therapeutic target, particularly for cancers exhibiting microsatellite instability (MSI). MSI-high (MSI-H) tumors, which are deficient in mismatch repair (MMR) pathways, are often highly dependent on WRN for survival. This creates a synthetic lethal relationship, where the inhibition of WRN in MSI-H cancer cells leads to catastrophic DNA damage and cell death, while having a minimal effect on healthy, microsatellite stable (MSS) cells.
The 2-amino-4-(trifluoromethyl)pyrimidine scaffold has been identified as a promising chemical starting point for the development of potent and selective WRN inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives attractive candidates for drug discovery. This guide provides a detailed overview of the application of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives in cancer research, with a focus on their use as WRN-dependent antiproliferative agents.[1][2][3]
Mechanism of Action: Inducing Synthetic Lethality in MSI-H Cancers
The primary mechanism of action for the described 2-amino-4-(trifluoromethyl)pyrimidine derivatives is the inhibition of the helicase activity of the WRN protein. In MSI-H cancer cells, the absence of a functional MMR system leads to an accumulation of DNA replication errors. WRN plays a critical role in resolving these errors and maintaining genomic stability. By inhibiting WRN, these compounds prevent the repair of DNA damage, leading to the activation of apoptotic pathways and cell cycle arrest, ultimately resulting in selective cancer cell death.[1][2][3]
Caption: Proposed mechanism of action for 2-amino-4-(trifluoromethyl)pyrimidine derivatives in MSI-H cancer cells.
Key Compounds and In Vitro Efficacy
Recent studies have identified several promising 2-amino-4-(trifluoromethyl)pyrimidine derivatives with potent antiproliferative activity against various cancer cell lines. The table below summarizes the in vitro efficacy of lead compounds from a representative study.
| Compound | Target Cell Line (MSI Status) | IC50 (µM) | Reference |
| 11g | HCT116 (MSI-H) | 1.52 | [1][2] |
| LNCaP (MSI-H) | 1.72 | [1][2] | |
| SW620 (MSS) | 4.24 | [1][2] | |
| PC3 (MSS) | 2.78 | [1][2] | |
| 11h | HCT116 (MSI-H) | 2.22 | [1][2] |
| LNCaP (MSI-H) | 1.6 | [1][2] | |
| SW620 (MSS) | 2.37 | [1][2] | |
| PC3 (MSS) | 3.21 | [1][2] | |
| Gefitinib (Control) | PC3 | Comparable to 10b | [1] |
| 10b | PC3 | 3.02 | [1] |
| LNCaP | 3.45 | [1] | |
| K562 | 3.98 | [1] |
Experimental Protocols
The following protocols are designed to guide researchers in the evaluation of 2-amino-4-(trifluoromethyl)pyrimidine derivatives for their anticancer properties.
Protocol 1: In Vitro Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
2-amino-4-(trifluoromethyl)pyrimidine derivatives (e.g., 11g, 11h)
-
Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: Apoptosis Induction Analysis by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis in cancer cells treated with the test compounds.
Materials:
-
Cancer cell line (e.g., HCT116)
-
2-amino-4-(trifluoromethyl)pyrimidine derivative
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Interpretation:
-
Live cells: Annexin V-FITC (-) / PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)
-
Necrotic cells: Annexin V-FITC (-) / PI (+)
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
2-amino-4-(trifluoromethyl)pyrimidine derivative
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the same cell treatment and harvesting procedure as in Protocol 2.
-
-
Cell Fixation and Staining:
-
Wash the harvested cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use a histogram of DNA content (PI fluorescence) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Interpretation:
-
An accumulation of cells in the G2/M phase would indicate that the compound induces G2/M cell cycle arrest.
-
Further Applications and Considerations
Beyond the core protocols described above, the application of 2-amino-4-(trifluoromethyl)pyrimidine derivatives can be extended to more advanced studies, including:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in xenograft mouse models.
-
Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Molecular docking studies: Investigating the binding mode of the compounds with the WRN helicase protein to guide further structural optimization.[1][2]
-
Combination therapies: Exploring the synergistic effects of these compounds with other anticancer agents, such as PARP inhibitors, in MSI-H cancers.
It is important to note that while the 2-amino-4-(trifluoromethyl)pyrimidine scaffold shows promise, further optimization is likely required to improve potency, selectivity, and drug-like properties for clinical development.
Conclusion
The 2-amino-4-(trifluoromethyl)pyrimidine derivatives represent a promising class of compounds for the development of targeted therapies against MSI-H cancers. Their ability to selectively inhibit WRN helicase and induce synthetic lethality provides a clear rationale for their continued investigation. The protocols and information provided in this guide are intended to facilitate further research and development in this exciting area of oncology.
References
- Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Journal of Medicinal Chemistry. [Link]
- Design and synthesis of 2-amino-4-(trifluoromethyl)
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
- Design and synthesis of 2-amino-4-(trifluoromethyl)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Kinase Inhibition Assays Using 2-(Trifluoromethyl)pyrimidine-4-carboxamide (TPC-1)
Introduction: The Rationale for Targeting Kinases with Novel Pyrimidine Scaffolds
Protein kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[1]
The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, largely due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[2][3] This core structure has been successfully incorporated into numerous FDA-approved kinase inhibitors. The strategic derivatization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This application note focuses on 2-(Trifluoromethyl)pyrimidine-4-carboxamide , a novel investigational compound we will refer to as TPC-1 . The design of TPC-1 incorporates two key chemical features intended to enhance its inhibitory potential:
-
Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly impact the physicochemical properties of the molecule, often enhancing metabolic stability and membrane permeability. Furthermore, it can engage in specific, non-covalent interactions within the ATP-binding pocket, potentially increasing binding affinity and selectivity.
-
Carboxamide Moiety: The carboxamide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This feature is crucial for establishing additional interactions with amino acid residues in the kinase active site, which can lead to a substantial improvement in inhibitory potency and selectivity against other kinases.[4][5][6]
Given its structural features, TPC-1 is hypothesized to be a potent, ATP-competitive inhibitor of a specific serine/threonine kinase, hereafter referred to as "Kinase X," which is implicated in a key disease-relevant signaling pathway. These application notes provide a comprehensive guide for researchers to characterize the inhibitory activity of TPC-1 and similar novel compounds using state-of-the-art in vitro kinase assay technologies.
Choosing the Right Assay Platform for Your Kinase Inhibitor
The selection of an appropriate assay technology is critical for the successful characterization of a kinase inhibitor. The ideal assay should be sensitive, reproducible, and suitable for the specific goals of the study, whether it's high-throughput screening (HTS), dose-response analysis, or mechanism-of-action studies.[1][7][8] Below is a comparative overview of the most common assay formats.
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence-Based | Measures the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™) using a luciferase-luciferin reaction.[6][9][10] | Homogeneous "mix-and-read" format, high sensitivity, broad applicability to any kinase.[11][12] | Indirect measurement of phosphorylation; potential for interference from compounds that affect luciferase. |
| Fluorescence-Based (TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate using a phospho-specific antibody labeled with a FRET partner.[2][4][13] | High sensitivity, reduced background interference due to time-resolved measurement, homogeneous format.[14][15] | Requires specific antibodies and labeled substrates; potential for interference from fluorescent compounds. |
| Radiometric | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5][16][17] | Direct and highly sensitive measurement of phosphorylation; considered the "gold standard".[7] | Requires handling of radioactive materials and specialized disposal; not easily amenable to HTS. |
For the initial characterization and IC50 determination of TPC-1, we recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, due to its robustness, sensitivity, and straightforward workflow.
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: IC50 Determination of TPC-1 against Kinase X using a Luminescence-Based Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of TPC-1 against Kinase X using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
A. Materials and Reagents
-
TPC-1: 10 mM stock solution in 100% DMSO.
-
Kinase X: Purified, active recombinant enzyme.
-
Kinase Substrate: A specific peptide or protein substrate for Kinase X.
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Other buffer compositions may be used.
-
ADP-Glo™ Kinase Assay Kit: (Promega or similar).
-
DMSO: ACS grade or higher.
-
Plates: White, opaque, 96-well or 384-well assay plates suitable for luminescence.
-
Equipment: Calibrated multichannel pipettes, plate reader with luminescence detection capabilities.
B. Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution series of TPC-1 in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series, starting from 1 mM.
-
Include a DMSO-only control (vehicle control, representing 0% inhibition) and a "no enzyme" or potent broad-spectrum inhibitor control (e.g., Staurosporine) for 100% inhibition.
-
-
Assay Plate Setup (Final Assay Volume: 10 µL):
-
In a 384-well plate, add 50 nL of the serially diluted TPC-1 or DMSO controls to the appropriate wells.
-
Prepare a Kinase X enzyme solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Add 5 µL of the Kinase X solution to each well containing the compound.
-
Incubate the plate for 15 minutes at room temperature to allow TPC-1 to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for Kinase X to accurately determine the potency of ATP-competitive inhibitors.[3]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate mixture to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of TPC-1 using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percent inhibition against the logarithm of the TPC-1 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is an excellent orthogonal method to confirm the inhibitory activity of TPC-1.[4][13] This assay measures the phosphorylation of a substrate peptide, providing a more direct readout of kinase activity.[2]
A. Principle of TR-FRET Kinase Assay
Caption: Principle of a TR-FRET kinase inhibition assay.
B. Step-by-Step TR-FRET Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of TPC-1 in DMSO as described in Protocol 1.
-
Prepare solutions of Kinase X, a fluorescein-labeled substrate peptide, and ATP in a suitable kinase reaction buffer.
-
Prepare a stop/detection solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody.[2]
-
-
Kinase Reaction:
-
Dispense TPC-1 dilutions and controls into an appropriate assay plate (e.g., low-volume black 384-well plate).
-
Add the Kinase X enzyme and incubate for 15 minutes.
-
Initiate the reaction by adding the ATP/fluorescein-substrate mixture.
-
Incubate at 30°C for the optimized reaction time.
-
-
Detection:
-
Add the stop/detection solution to each well.
-
Incubate at room temperature for at least 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[13]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Use the ratio to calculate percent inhibition and determine the IC50 value as described in Protocol 1.
-
Data Interpretation and Troubleshooting
Trustworthiness Through Self-Validating Systems
Every protocol must incorporate controls to ensure the validity of the results.
-
Positive Control: A known inhibitor (e.g., Staurosporine) should be run in every assay to confirm that the kinase and detection system are performing as expected.
-
Negative Control (Vehicle): DMSO-only wells define the 0% inhibition (maximum signal) window.
-
Z'-factor: For screening campaigns, calculating the Z'-factor is essential to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|
Common Pitfalls and Solutions
| Issue | Potential Cause | Troubleshooting Step |
| High Well-to-Well Variability | Pipetting inaccuracy; Incomplete mixing. | Calibrate pipettes; Use a master mix for reagents; Ensure proper mixing after each addition. |
| "Bell-Shaped" Dose-Response Curve | Compound insolubility at high concentrations; Off-target effects; Assay interference. | Check compound solubility in assay buffer; Test in an orthogonal assay; Run controls for assay interference (see below). |
| False Positives/Negatives | Compound interferes with the detection system (e.g., inherent fluorescence or luciferase inhibition). | Run the assay without the kinase enzyme but with the compound to check for direct effects on the detection reagents. |
| Weak Potency in Cellular Assays | High intracellular ATP concentration outcompetes the inhibitor; Poor cell permeability; Compound is a substrate for efflux pumps. | Re-run biochemical assays at physiological ATP concentrations (~1-5 mM).[3][7] Conduct cell permeability and efflux assays. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of novel kinase inhibitors like this compound (TPC-1). By employing sensitive and reliable assay technologies such as luminescence and TR-FRET, and by incorporating rigorous controls and thoughtful data analysis, researchers can confidently determine the potency and preliminary mechanism of action of their compounds. This foundational biochemical data is an indispensable first step in the complex journey of kinase inhibitor development.[1]
References
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
- Lebraud, H., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [Link]
- Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
- Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]
- Hamblin, J. N., et al. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Unknown. (2023). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Unknown. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]
- Sharma, P., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
- Unknown. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
- Unknown. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)
- Unknown. (2025).
- Unknown. (n.d.). 2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)
- Lee, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research. [Link]
- Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. PubMed. [Link]
- Geng, P., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- NIH. (n.d.).
- Kleman, J. H., & Mehl, R. A. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. [Link]
- Molecular Devices. (n.d.). Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. Molecular Devices. [Link]
- Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
- NIH. (2021). A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides. PubMed. [Link]
- bioWORLD. (n.d.). Kinase Buffer II 5X. bioWORLD. [Link]
- NIH. (n.d.). A high-throughput radiometric kinase assay. PMC. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.dongguk.edu [pure.dongguk.edu]
- 11. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 12. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - CAS:914348-10-0 - 阿镁生物 [amaybio.com]
- 14. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. 2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate | C14H21Cl2F3N6O3 | CID 16760670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays with 2-(Trifluoromethyl)pyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Pyrimidine Biosynthesis in Proliferating Cells
2-(Trifluoromethyl)pyrimidine-4-carboxamide is a synthetic compound featuring a trifluoromethylpyrimidine core. While specific biological data for this compound is emerging, its structural similarity to known inhibitors of dihydroorotate dehydrogenase (DHODH) suggests its potential as a modulator of the de novo pyrimidine biosynthesis pathway.[1][2] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA replication and RNA synthesis.[3] These cells are particularly dependent on the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the induction of apoptosis.[5][6] This makes DHODH an attractive therapeutic target for cancer and autoimmune diseases.[3][7]
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, with a focus on protocols to test the hypothesis of its action as a DHODH inhibitor.
Hypothesized Mechanism of Action and Cellular Consequences
Based on its chemical structure, this compound is hypothesized to act as an inhibitor of DHODH. By blocking the conversion of dihydroorotate to orotate, the compound would disrupt the de novo pyrimidine synthesis pathway. This disruption is expected to lead to a number of downstream cellular effects, primarily impacting rapidly dividing cells. The key cellular consequences of DHODH inhibition include:
-
Depletion of Pyrimidine Nucleotides: The primary effect is the reduction in the intracellular pool of pyrimidine nucleotides (UTP and CTP).
-
Cell Cycle Arrest: Insufficient nucleotides for DNA synthesis leads to an arrest of the cell cycle, typically at the G1/S phase transition.[8]
-
Inhibition of Cell Proliferation: The inability of cells to replicate their DNA and synthesize RNA halts cell division and proliferation.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis).[9]
A critical experiment to validate the on-target effect of a putative DHODH inhibitor is the uridine rescue assay . The addition of exogenous uridine can bypass the enzymatic block by being converted to UMP by uridine kinase, thus replenishing the pyrimidine pool and restoring cell viability.[9]
Signaling Pathway of DHODH Inhibition
Caption: Hypothesized mechanism of action of this compound.
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound in cell-based assays. These protocols are based on established methods for characterizing DHODH inhibitors and can be adapted for specific cell lines and experimental goals.[3][10]
Protocol 1: Cell Proliferation Assay (MTT/CCK-8)
This assay determines the effect of the compound on the proliferation and viability of a chosen cell line.[10]
Materials:
-
Cell line of interest (e.g., HCT116, MOLM-13, or activated PBMCs)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.[4]
-
Remove the medium from the wells and add 100 µL of the compound dilutions.[5]
-
Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells).[10]
-
-
Incubation:
-
Viability Measurement:
-
Add the cell viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well according to the manufacturer's instructions.[4][9]
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8, 3-4 hours for MTT).[4][9]
-
If using MTT, add solubilization solution to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
Protocol 2: Uridine Rescue Assay
This experiment is crucial to determine if the compound's anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.[9]
Procedure:
-
Follow the steps for the Cell Proliferation Assay (Protocol 1).
-
Prepare an additional set of serial dilutions of the compound in cell culture medium supplemented with a final concentration of 50-100 µM uridine.[9][11]
-
Treat a parallel set of 96-well plates with these compound-uridine mixtures.
-
After the 48-72 hour incubation, measure cell viability as described above.
-
Data Analysis:
-
Plot two dose-response curves: one for the compound alone and one for the compound with uridine.[12]
-
A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's activity is rescued, supporting the hypothesis of DHODH inhibition.
-
Experimental Workflow for Cellular Assays
Caption: General workflow for cell-based proliferation and uridine rescue assays.
Data Presentation
The quantitative data obtained from these assays can be summarized in a table for clear comparison.
| Compound | Cell Line | Assay Type | GI50 (µM) | GI50 + Uridine (µM) |
| This compound | HCT116 | CCK-8 (72h) | Experimental Value | Experimental Value |
| This compound | MOLM-13 | CCK-8 (72h) | Experimental Value | Experimental Value |
| Brequinar (Control) | HCT116 | CCK-8 (72h) | Literature Value | Literature Value |
Further Characterization
For a more in-depth understanding of the cellular effects of this compound, further assays can be conducted:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the cell cycle phase at which the compound induces arrest.
-
Apoptosis Assay: Quantify the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.[9]
-
DHODH Enzyme Inhibition Assay: A biochemical assay using recombinant human DHODH can directly measure the inhibitory activity of the compound on the enzyme and determine its IC50 value.[6][10]
Conclusion
These application notes provide a framework for the initial characterization of this compound in cell-based assays. The proposed protocols are designed to test the hypothesis that the compound acts as an inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. By assessing its impact on cell proliferation and conducting a uridine rescue experiment, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- Ladds, M. J., van Leeuwen, T., & Ladds, J. C. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Cells, 10(8), 1883.
- Araujo, A., Barreto-de-Souza, V., & de-Oliveira, A. C. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1–Associated Neurologic Disease. Neurology Neuroimmunology & Neuroinflammation, 8(3), e995.
- NPD723 and H-006 inhibit DHODH activity. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. FEBS Open Bio, 13(10), 1735-1746.
- Ott, C., D'Alessandro, L. A., & Kaiser, M. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475.
- Ringshausen, I., Schneller, F., & Peschel, C. (2008). Teriflunomide inhibits cell proliferation of B-CLL. Leukemia, 22(1), 229-232.
- Ott, C., D'Alessandro, L. A., & Kaiser, M. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475.
- Gerhards, R., & Hass, R. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia. Journal of Neuroinflammation, 13(1), 247.
- Liu, X., Li, Y., & Liu, H. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Archiv der Pharmazie, 356(11), e2300223.
- Göttle, P., Manousi, A., & Kremer, D. (2018). Teriflunomide promotes oligodendroglial differentiation and myelination. Journal of Neuroinflammation, 15(1), 86.
- Liu, X., Li, Y., & Liu, H. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Archiv der Pharmazie, 356(11), e2300223.
- Al-Warhi, T., Al-Rashood, S. T., & Al-Oqail, M. M. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.
- Göttle, P., Manousi, A., & Kremer, D. (2018). Teriflunomide-dependent modulation of myelination in vitro. Journal of Neuroinflammation, 15(1), 86.
- Wu, Q., Liu, Y., & Wang, Y. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103525.
- Wang, Y., Wu, Q., & Liu, Y. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 919321.
- Rao, S. P., Panda, M., & Kumar, N. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(6), 575-579.
- Fujikawa, K., & Fujioka, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-177.
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-(Trifluoromethyl)pyrimidine-4-carboxamide in Drug Discovery Lead Optimization
Introduction: The Pyrimidine Scaffold and the Power of Trifluoromethylation
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA has made it a focal point for the design of molecules that can modulate fundamental biological processes.[1] When coupled with the strategic incorporation of a trifluoromethyl (CF3) group, the resulting 2-(trifluoromethyl)pyrimidine moiety becomes a powerful building block in drug discovery, particularly in the crucial phase of lead optimization.
The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; its unique electronic properties and metabolic stability offer distinct advantages.[4] The high electronegativity of the fluorine atoms enhances the lipophilicity of the molecule, which can improve membrane permeability and bioavailability.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the compound's half-life.[5][6] This guide provides an in-depth exploration of the synthesis, characterization, and application of 2-(trifluoromethyl)pyrimidine-4-carboxamide and its derivatives in lead optimization, offering detailed protocols and insights for researchers in the field.
Synthesis and Characterization: Building the Core Scaffold
The synthesis of this compound and its analogs is a critical first step in harnessing their therapeutic potential. A straightforward and efficient method for the synthesis of the parent carboxamide has been reported, starting from the commercially available methyl ester.[7]
Protocol 1: Synthesis of this compound
Objective: To synthesize the core this compound scaffold.
Materials:
-
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester
-
7M solution of ammonia in methanol (NH3 in MeOH)
-
Sealed pressure tube
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of 2-trifluoromethyl-pyrimidine-4-carboxylic acid methyl ester in a 7M solution of ammonia in methanol in a sealed pressure tube.[7]
-
Heat the reaction mixture to 50°C for 16 hours.[7]
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to afford the title compound.[7]
Expected Outcome:
For the generation of a library of analogs for lead optimization, more elaborate multi-step synthetic routes are often employed, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.[8][9][10][11] These routes typically involve the construction of the pyrimidine ring followed by functionalization, or the use of pre-functionalized building blocks. A general workflow for the synthesis of substituted pyrimidine-4-carboxamide derivatives is depicted below.
Caption: Workflow for a fluorescence-based NAPE-PLD inhibition assay.
Case Study 2: Anticancer Applications - Targeting Kinases and Helicases
The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. [1]Derivatives of 2-(trifluoromethyl)pyrimidine have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the inhibitory potency of compounds against a specific kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of light produced is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). [12]4. Stop the reaction and detect the amount of ATP remaining using a luminescence-based reagent. [12]5. Measure the luminescence signal.
-
Calculate the percentage of kinase inhibition and determine the IC50 value. [12]
Protocol 4: WRN Helicase ATPase Activity Assay
Objective: To screen for inhibitors of WRN helicase ATPase activity.
Principle: WRN helicase utilizes ATP to unwind DNA. This assay measures the amount of ADP produced during the reaction, which is directly proportional to the helicase activity. [13][14][15][16] Materials:
-
Purified human WRN Helicase [15][16]* DNA substrate [15][16]* ATP [13][16]* Assay buffer [13][16]* ADP detection reagents (e.g., Transcreener® ADP2 Assay) [13][14][15][16]* Test compounds
-
384-well plates [15][16]* Plate reader capable of measuring fluorescence polarization, fluorescence intensity, or TR-FRET [15][16] Procedure:
-
Prepare the WRN Helicase Enzyme Mix and the DNA/ATP Substrate Mix. [13][16]2. Add the test compounds and the Enzyme Mix to the wells of the plate.
-
Initiate the reaction by adding the DNA/ATP Substrate Mix. [13][16]4. Incubate the reaction at 30°C for 60 minutes. [16]5. Stop the reaction and add the ADP detection reagents. [13][14][16]6. Incubate at room temperature for 60 minutes. [16]7. Measure the signal on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Assays for Lead Optimization
Following in vitro biochemical assays, it is crucial to evaluate the efficacy of lead compounds in a cellular context.
Protocol 5: MTT Assay for Cytotoxicity
Objective: To assess the effect of compounds on cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [17][18][19][20][21] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS) [17][19]* Solubilization solution (e.g., DMSO or a detergent-based solution) [18]* 96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight. [17]2. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). [17]3. Add MTT solution to each well and incubate for 2-4 hours at 37°C. [20]4. Add the solubilization solution to dissolve the formazan crystals. [18]5. Measure the absorbance at a wavelength between 550 and 600 nm. [21]6. Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of compounds on cell cycle progression.
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [22][23][24][25][26] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold) [22]* Propidium Iodide (PI) Staining Solution (containing RNase A) [22]* Flow cytometer [22] Procedure:
-
Treat cells with the test compounds for the desired time period.
-
Harvest the cells, including any detached cells in the medium. [22]3. Wash the cells with cold PBS. [25]4. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. [22]5. Store the fixed cells at -20°C for at least 2 hours. [22]6. Wash the cells with PBS to remove the ethanol. [22]7. Resuspend the cells in PI Staining Solution and incubate in the dark at room temperature for 30 minutes. [22]8. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [22]9. Analyze the data to determine the percentage of cells in each phase of the cell cycle.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its favorable physicochemical properties, conferred by the trifluoromethyl group, combined with the diverse biological activities of the pyrimidine core, make it an attractive starting point for lead optimization campaigns targeting a wide range of diseases. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical entity in their drug discovery endeavors.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. (n.d.).
- Kumar, A., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 99(3), 359-397. [Link]
- Marketed pyrimidine scaffold containing drugs. (n.d.). ResearchGate.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- EnzolutionTM WRN Helicase ATPase Assay System. (n.d.). BellBrook Labs.
- Enzolution™ WRN Helicase ATPase Assay System. (n.d.). BellBrook Labs.
- Pyrimidine scaffold: Significance and symbolism. (2025). Auctores.
- Enzolution™ WRN Helicase ATPase Assay System Technical Manual. (2025). protocols.io. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Trifluoromethyl group. (n.d.). In Wikipedia.
- Mock, E. D., & van der Stelt, M. (2023). Fluorescence-Based NAPE-PLD Activity Assay. Methods in Molecular Biology, 2622, 265-274. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- WRN Helicase ATPase Assay System - Tech Manual. (2025). ResearchGate.
- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. (n.d.). Google Patents.
- WRN Helicase Activity Assay Kit. (n.d.). BPS Bioscience.
- Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Immunology, 107, 7.31.1-7.31.12. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). Journal of Medicinal Chemistry. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7564-7589. [Link]
- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]
- Assay of NAPE-PLD activity. (2025). ResearchGate.
- Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages Authors. (2023). bioRxiv. [Link]
- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
- The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity. (n.d.).
- Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog. (n.d.). Journal of Lipid Research, 61(12), 1635-1645. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928504. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928504. [Link]
- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Enzolution™ WRN Helicase ATPase Assay System Technical Manual [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes & Protocols: Safe Handling and Storage of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Introduction
2-(Trifluoromethyl)pyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal and agrochemical research.[1][2] The presence of the trifluoromethyl (-CF3) group can significantly enhance properties such as metabolic stability and lipophilicity, making this compound and its derivatives valuable intermediates in drug discovery and development.[3] Given its potential biological activity and specific chemical properties, adherence to rigorous handling and storage protocols is paramount to ensure the safety of laboratory personnel, maintain the compound's structural integrity, and guarantee the reproducibility of experimental results.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the safe handling and storage of this compound.
Section 1: Compound Identification and Properties
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-(trifluoromethyl)-4-pyrimidinecarboxamide | [5] |
| CAS Number | 914348-10-0 | [4][6] |
| Molecular Formula | C6H4F3N3O | [6] |
| Molecular Weight | 191.11 g/mol | [6] |
| Physical Form | Solid |
Section 2: Hazard Assessment and GHS Classification
This compound is classified as hazardous. The Globally Harmonized System (GHS) classification provides a universal framework for understanding these risks.
| GHS Classification | Code & Statement | Practical Implication & Rationale |
| Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity. |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| Precautionary Statements | P264: Wash skin thoroughly after handling | [7] |
| P280: Wear protective gloves/eye protection | [7] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | [8] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7][9] |
Note: A related compound, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is also classified with H335 (May cause respiratory irritation).[8] As a best practice, handling of this compound should be performed in a manner that avoids the generation and inhalation of dust.
Section 3: Core Handling Protocols
A systematic approach to handling minimizes exposure and prevents contamination. All operations involving the solid compound or its solutions should be preceded by a thorough risk assessment.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at the source.
-
Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions must be conducted within a certified chemical fume hood.[10] This is crucial to contain airborne particles and prevent respiratory exposure.
-
Ventilation: General laboratory areas where the compound is used should be well-ventilated to keep airborne concentrations low.[11][12]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting the user from direct contact.[13][14]
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[15]
-
Hand Protection: Wear powder-free nitrile gloves.[14] Thicker gloves provide better protection. Always inspect gloves for tears or punctures before use. For tasks with higher risk of contamination, consider double-gloving.[16] Change gloves immediately if they become contaminated.
-
Body Protection: A long-sleeved, solid-front laboratory coat is mandatory.[16][13] Ensure cuffs are snug to prevent skin exposure at the wrist.
-
Respiratory Protection: If working outside of a fume hood where dust generation is unavoidable, a NIOSH-approved respirator is required.[15]
General Hygiene Practices
-
Avoid all contact with skin, eyes, and clothing.[12]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[16]
-
Wash hands thoroughly with soap and water immediately after handling the compound, before breaks, and at the end of the workday.[16][9]
-
Remove contaminated clothing and wash it before reuse.[11]
Visualization: General Handling Workflow
The following diagram illustrates the standard workflow for safely handling the compound from retrieval to use.
Caption: Step-by-step workflow for safely handling the solid compound.
Section 4: Storage Guidelines
Proper storage is critical for maintaining the chemical stability and purity of this compound. The trifluoromethyl group generally confers high chemical stability, but the pyrimidine and amide functionalities warrant specific precautions.[3]
| Storage Parameter | Recommendation & Rationale |
| Temperature | Store in a cool, dry place.[11][12] While some suppliers ship at room temperature, storage at 2-8°C is a prudent measure for long-term stability, minimizing the potential for slow degradation.[9] |
| Atmosphere | For long-term storage (>6 months), storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. This prevents potential slow oxidation of the heterocyclic ring. |
| Container | Keep the container tightly closed at all times when not in use.[11] This prevents the ingress of atmospheric moisture, which could potentially hydrolyze the amide group over extended periods. |
| Light | Store in an opaque container or in a dark location to protect from light . Many complex organic molecules can be sensitive to photodegradation. |
| Location | Store in a dedicated, well-ventilated chemical storage cabinet or area.[7] Ensure it is segregated from incompatible materials. |
| Incompatibilities | Store away from strong oxidizing agents .[4][11] Oxidizers can react exothermically with organic materials and degrade the compound. |
Visualization: Storage Decision Protocol
Caption: Decision tree for selecting appropriate storage conditions.
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15][12]
Spill Response Protocol (Small, Laboratory Scale)
This protocol applies to minor spills (<1 gram) of solid material contained within a laboratory.
-
Alert & Assess: Immediately alert personnel in the vicinity.[17] Assess the spill to ensure it is minor and that you have the resources to clean it up safely. If the spill is large or you are unsure, evacuate and follow major spill procedures.[17][18]
-
Secure Area: Restrict access to the spill area.[17] Eliminate all ignition sources as a precaution.[18]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[16][19]
-
Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[19] Do not use a dry cloth or create air currents.
-
Clean-Up: Carefully collect the damp paper towels and any remaining solid using a scoop or dustpan.[18] Place all contaminated materials into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[20]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water or another appropriate laboratory detergent.[21] Follow with a clean water rinse.
-
Dispose: Label the waste bag as "Hazardous Waste" with the compound's name. Dispose of it according to your institution's hazardous waste management guidelines.[7]
-
Report: Report the incident to your laboratory supervisor and submit any required institutional safety reports.[21]
Visualization: Spill Response Flowchart
Caption: Flowchart for responding to a chemical spill.
Section 6: Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, gloves, and spill cleanup materials, must be treated as hazardous chemical waste.[12]
-
Collect waste in a clearly labeled, sealed, and puncture-resistant container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Conclusion
While this compound is a valuable compound for research, its potential hazards require diligent and informed handling. By integrating the principles of engineering controls, consistent use of personal protective equipment, and strict adherence to the protocols outlined in this guide, researchers can work safely and effectively, ensuring both personal well-being and the integrity of their scientific work.
References
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- University of Wollongong. (n.d.). Chemical Spill procedure.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- OSHA. (n.d.). Personal Protective Equipment to Use When Handling Hazardous Drugs.
- The University of Edinburgh. (2024). Personal Protective Equipment.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
- OSHA. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Zborovskii, Y. V., & Staninets, V. I. (2015). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 42, 1-61.
- PBM Scitech. (2022). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation.
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- Chemical Communications. (2015). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
Sources
- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. parchem.com [parchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. aaronchem.com [aaronchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 14. pppmag.com [pppmag.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. umanitoba.ca [umanitoba.ca]
- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Application Notes and Protocols for In Vivo Preclinical Evaluation of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategizing the In Vivo Journey of a Novel Pyrimidine Analogue
The journey of a novel chemical entity from the bench to the clinic is a meticulous process, with in vivo preclinical studies serving as a critical checkpoint. This guide provides a comprehensive framework for designing and executing robust in vivo studies for 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a compound belonging to the pyrimidine analogue class of molecules. Given its structural features, particularly the pyrimidine core—a scaffold prevalent in antimetabolite cancer therapies—and the trifluoromethyl group, known to enhance metabolic stability and target affinity, it is hypothesized that this compound possesses anti-cancer properties.[1][2][3][4][5][6] This document, therefore, focuses on an oncology-centric preclinical development path.
Our approach transcends a simple recitation of protocols. Instead, it delves into the rationale behind each experimental design choice, empowering researchers to not only execute these studies but also to adapt and troubleshoot them effectively. We will navigate through the critical stages of in vivo evaluation, from initial safety and pharmacokinetic profiling to rigorous efficacy testing in clinically relevant animal models, all while upholding the highest standards of scientific integrity and ethical considerations.
I. Foundational Knowledge: Understanding the Therapeutic Candidate
Before embarking on in vivo studies, a thorough understanding of the investigational compound is paramount. This compound's structure suggests a mechanism of action related to the disruption of nucleic acid synthesis, a hallmark of pyrimidine analogues used in oncology.[1][7] The trifluoromethyl group, a common feature in modern pharmaceuticals, is known to enhance lipophilicity and resistance to metabolic degradation, potentially leading to improved pharmacokinetic properties.[2][3][4][5]
Hypothesized Signaling Pathway Involvement:
While the precise molecular target of this compound is yet to be elucidated, its structural similarity to known pyrimidine-based anticancer agents suggests potential interference with DNA and RNA synthesis pathways.[8][9]
Caption: Hypothesized mechanism of action for a pyrimidine analogue.
II. The Preclinical Workflow: A Phased Approach to In Vivo Evaluation
A well-structured preclinical plan is essential for generating high-quality, translatable data. The following workflow outlines a logical progression for the in vivo assessment of this compound.
Caption: A phased workflow for in vivo preclinical evaluation.
III. Phase 1: Foundational Studies - Setting the Stage for Success
This initial phase is dedicated to establishing the basic safety and pharmacokinetic profile of the compound, which is essential for designing meaningful efficacy studies.
A. Formulation Development for a Novel Compound
Many novel chemical entities exhibit poor water solubility, which can significantly hinder their in vivo bioavailability.[10][11][12] Therefore, developing a suitable formulation is a critical first step.
Protocol 1: Screening of Formulation Vehicles
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles.
-
Vehicle Selection: Based on the solubility data, select promising vehicles for further in vivo evaluation. Common strategies include:
-
Aqueous-based vehicles with co-solvents: For compounds with moderate solubility.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS) for highly lipophilic compounds.[10][13]
-
Suspensions with particle size reduction: Micronization or nanocrystal technology can improve the dissolution rate of poorly soluble compounds.[10]
-
-
In Vivo Tolerability: Administer the selected vehicle(s) to a small cohort of animals to ensure the formulation itself does not cause adverse effects.
| Formulation Strategy | Advantages | Disadvantages | Considerations |
| Aqueous Solution with Co-solvents | Simple to prepare, suitable for intravenous administration. | Limited solubilizing capacity for highly lipophilic compounds. | Potential for precipitation upon dilution in the bloodstream. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances oral bioavailability of poorly soluble drugs.[13] | More complex to develop and characterize. | Potential for gastrointestinal side effects. |
| Suspension (Micronized/Nanosized) | Can accommodate higher drug loading. | Potential for physical instability (e.g., aggregation). | Requires careful control of particle size distribution. |
B. In Vivo Toxicity and Maximum Tolerated Dose (MTD) Determination
Early toxicity studies are crucial for identifying a safe dose range for subsequent efficacy experiments.[14][15][16]
Protocol 2: Acute Toxicity and MTD Study
-
Animal Model: Utilize a standard rodent model (e.g., BALB/c or C57BL/6 mice).[17]
-
Dose Escalation: Administer single escalating doses of this compound to small groups of mice.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss of body weight.
C. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing an effective dosing regimen.[18][19][20][21][22]
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Use the same strain of mice as in the MTD study.
-
Dosing: Administer a single dose of the compound (typically below the MTD) via the intended route of administration for efficacy studies (e.g., oral, intraperitoneal, or intravenous).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
IV. Phase 2: Efficacy Evaluation in Preclinical Cancer Models
With a safe dose range and an understanding of the compound's pharmacokinetics, the next step is to evaluate its anti-tumor efficacy. The choice of animal model is paramount for obtaining clinically relevant data.[17][23][24][25][26]
A. Cell Line-Derived Xenograft (CDX) Models
CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used initial screen for anti-cancer activity.
Protocol 4: Establishing and Treating CDX Models
-
Cell Line Selection: Choose human cancer cell lines that are relevant to the hypothesized target of this compound.
-
Implantation: Subcutaneously implant a defined number of cancer cells into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the compound at one or more doses below the MTD, along with a vehicle control.
-
Efficacy Assessment: Monitor tumor growth over time using calipers. Calculate tumor growth inhibition (TGI) as a primary endpoint. Body weight should also be monitored as an indicator of toxicity.
V. Phase 3: Advanced Modeling and Biomarker Discovery
To enhance the clinical translatability of the findings, more sophisticated models and the identification of predictive biomarkers are necessary.
A. Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor fragments into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[27][28][29][30]
Protocol 5: Efficacy Studies in PDX Models
-
Model Selection: Select well-characterized PDX models from a biobank that represent the target cancer type and have diverse genetic backgrounds.
-
Implantation and Treatment: Follow a similar procedure as for CDX models, implanting tumor fragments instead of cell suspensions.
-
In-depth Analysis: At the end of the study, tumors can be harvested for further analysis, including histology, immunohistochemistry, and molecular profiling to understand the mechanism of action and identify potential biomarkers of response.
B. Biomarker Discovery and Validation
Identifying biomarkers that predict response to therapy is a cornerstone of personalized medicine.[31][32][33][34][35]
Protocol 6: Preclinical Biomarker Strategy
-
Exploratory Biomarker Analysis: In PDX studies, compare the molecular profiles of responding and non-responding tumors to identify candidate predictive biomarkers.
-
Mechanism of Action Biomarkers: Measure the levels of proteins or genes in the hypothesized signaling pathway to confirm target engagement.
-
Validation: Validate candidate biomarkers in additional preclinical models and, ultimately, in clinical trials.
VI. Phase 4: IND-Enabling Studies
The final phase of preclinical development involves conducting formal toxicology studies under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.
Protocol 7: GLP Toxicology Studies
-
Study Design: These studies are typically conducted in two species (one rodent and one non-rodent) and involve repeated dosing over a longer duration.
-
Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, hematology, clinical chemistry, and histopathology of all major organs.
-
Regulatory Compliance: All aspects of the study must adhere to strict regulatory guidelines.
VII. Ethical Considerations: The 3Rs in Practice
All in vivo research must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.[36][37][38][39][40]
-
Replacement: Utilize in vitro and in silico methods whenever possible to answer research questions without the use of animals.
-
Reduction: Design experiments with appropriate statistical power to use the minimum number of animals necessary to obtain valid results.
-
Refinement: Implement procedures that minimize pain, suffering, and distress to the animals. This includes providing appropriate housing, analgesia, and humane endpoints.
VIII. Conclusion
The successful in vivo evaluation of a novel compound like this compound requires a strategic, multi-faceted approach. By systematically progressing through the phases of foundational studies, efficacy evaluation, advanced modeling, and IND-enabling toxicology, researchers can generate the robust data package necessary to support clinical development. This guide provides the foundational knowledge and detailed protocols to navigate this complex process, ultimately contributing to the advancement of new and effective cancer therapies.
References
- National Center for Biotechnology Information (2017). Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009.
- Crown Bioscience (2020). 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers.
- Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Pharmaffiliates (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- British Pharmacological Society (2024). Animal testing and the 3Rs: An introduction.
- Bitesize Bio (2025). Laboratory Animal Ethics: The Three Rs.
- Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Kufe, D. W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition.
- Wikipedia (n.d.). Trifluoromethyl group.
- Mayo Clinic (n.d.). Translational Neuro-Oncology: Jann N. Sarkaria.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.
- Garralda, E., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology, 2, 1-14.
- Shimpi, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- The Jackson Laboratory (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Precision for Medicine (2022). Strategies to Support Successful Translation of Preclinical Biomarker Assays.
- Pouton, C. W. (2006).
- Shaji, J., & Patle, V. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808430.
- Kim, M. P., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023.
- Al-Suhaimi, E. A., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- University of Iowa (n.d.). Routes and Volumes of Administration in Mice.
- ResearchGate (n.d.). Protocols of humanized patient-derived tumor xenografts (PDX) model construction.
- Cekanova, M., & Rathore, K. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Medicine: Research and Reports, 5, 193–206.
- Clinical Leader (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
- IJCRT (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
- European Medicines Agency (n.d.). Ethical use of animals in medicine testing.
- Boston University (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- Zhang, X., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8685.
- Understanding Animal Research (n.d.). The 3Rs.
- León-Reyes, M. R., et al. (2020). Ethical Considerations in Animal Research: The Principle of 3R's. Revista de investigacion clinica, 72(4), 197–203.
- Day, C. P., et al. (2020). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 15(1), 85–97.
- Encyclopedia.pub (2021). Pyrimidine Derivatives as Anticancer Agents.
- RJPTSimLab (n.d.). Study of different routes of drugs administration in mice & rats.
- O'Brien, P. J. (2013). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 8(1), 1-4.
- Cekanova, M., & Rathore, K. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Medicine: Research and Reports, 5, 193–206.
- National Institutes of Health (n.d.). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools.
- Hedrich, H. J. (2012).
- Li, D., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(10), 2894–2904.
- Norwegian University of Science and Technology (n.d.).
- Garralda, E., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
- Yap, T. A., et al. (2014). Strategies for modern biomarker and drug development in oncology. Journal of Hematology & Oncology, 7, 43.
- Altasciences (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- Wang, Y., & Li, C. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics, 15(2), 643.
- Vivotecnia (n.d.). In vivo toxicology studies.
- Allucent (n.d.). Preclinical Pharmacokinetics in Drug Development.
- Slideshare (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
- Novartis Institute of Biomedical Research (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- Crown Bioscience (2025). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development.
- O'Brien, P. J. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate.
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. future4200.com [future4200.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. researchgate.net [researchgate.net]
- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. allucent.com [allucent.com]
- 22. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. dovepress.com [dovepress.com]
- 26. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayo.edu [mayo.edu]
- 28. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. crownbio.com [crownbio.com]
- 32. precisionformedicine.com [precisionformedicine.com]
- 33. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Strategies for modern biomarker and drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 35. blog.crownbio.com [blog.crownbio.com]
- 36. Animal testing and the 3Rs: An introduction - British Pharmacological Society [bps.ac.uk]
- 37. bitesizebio.com [bitesizebio.com]
- 38. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 39. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 40. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
Application Notes and Protocols for the Agrochemical Evaluation of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Introduction: The Rationale for Agrochemical Screening
In the continuous effort to secure global food production, the discovery of novel active ingredients for crop protection is paramount. Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, prized for their diverse biological activities and potential for high target specificity.[1][2] The 2-(Trifluoromethyl)pyrimidine-4-carboxamide scaffold represents a confluence of two key pharmacophores: the pyrimidine ring and the carboxamide group. The trifluoromethyl group often enhances metabolic stability and target affinity, making this a molecule of significant interest for agrochemical applications.
Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][3][4][5] Similarly, the carboxamide functional group is a well-established feature in numerous commercial pesticides, most notably in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the potential agrochemical applications of this compound. It provides a structured, tiered approach to systematically evaluate its biological activity, from broad-spectrum primary screening to more defined mechanism of action studies. The protocols herein are designed to be self-validating, with clear explanations for experimental choices, ensuring scientific integrity and reproducibility.
Section 1: Synthesis and Physicochemical Properties
A reliable synthesis of this compound is the foundational step for any biological evaluation. A common and efficient method involves the ammonolysis of a corresponding ester precursor.[8]
Synthesis Protocol: A reported synthesis involves dissolving 2-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester in a 7M solution of ammonia in methanol. The mixture is then heated in a sealed pressure tube at 50°C for 16 hours. After cooling and concentration, this compound is afforded in high yield.[8]
| Property | Value | Source |
| Molecular Formula | C6H4F3N3O | [9] |
| CAS Number | 914348-10-0 | [9] |
Section 2: A Tiered Approach to Biological Activity Screening
A logical and resource-efficient method for evaluating a novel compound is to employ a tiered screening cascade. This begins with broad, whole-organism assays to identify the general nature of its bioactivity, followed by more specific in vitro assays to elucidate the potential mechanism of action.
Caption: Tiered screening workflow for this compound.
Section 3: Tier 1 - Primary Whole-Organism Screening Protocols
The initial step is to determine if this compound exhibits fungicidal, insecticidal, or herbicidal activity. These assays are designed for high-throughput screening (HTS) to quickly identify promising leads.[1][6][10][11]
Protocol: In Vitro Antifungal Screening
This protocol utilizes a poisoned food method in a multi-well plate format for efficient screening against a panel of common plant pathogenic fungi.[3][12][13]
Objective: To assess the inhibitory effect of the test compound on the mycelial growth of various fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile 24-well microtiter plates
-
Cultures of target fungi (e.g., Botrytis cinerea, Phomopsis sp., Pyricularia oryzae)[2][13]
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide (e.g., a known SDHI like Boscalid) as a positive control.
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA and cool to 45-50°C.
-
Poisoned Media: Add the test compound stock solution to the molten PDA to achieve a final concentration (e.g., 50 µg/mL). Also prepare a DMSO-only control and a positive control plate.
-
Plating: Dispense 1 mL of the PDA (control and treated) into each well of a 24-well plate. Allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each well.
-
Incubation: Seal the plates and incubate at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 48, 72 hours) until the mycelium in the control wells reaches the edge.
-
Analysis: Calculate the percent inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Protocol: Insecticidal Screening (Leaf-Dip Bioassay)
This method is effective for evaluating toxicity against common lepidopteran pests.[2][14]
Objective: To assess the insecticidal activity of the test compound against a target insect pest.
Materials:
-
This compound
-
Acetone and Triton X-100 (surfactant)
-
Target insects (e.g., second-instar larvae of Spodoptera frugiperda or Mythimna separata)[14]
-
Fresh host plant leaves (e.g., corn or cabbage)
-
Petri dishes with moistened filter paper
-
Commercial insecticide (e.g., Chlorantraniliprole) as a positive control.[14]
Procedure:
-
Test Solution Preparation: Prepare a test solution (e.g., 500 µg/mL) of the compound in acetone with a small amount of Triton X-100 (e.g., 0.1%) to ensure adhesion to the leaf surface. Prepare a control solution with acetone and surfactant only.
-
Leaf Treatment: Dip host plant leaves into the test solution for 10-15 seconds and allow them to air dry completely.
-
Infestation: Place one treated leaf into each petri dish. Introduce a set number of larvae (e.g., 10) into each dish.
-
Incubation: Maintain the petri dishes at 25-27°C with a 14:10 light:dark photoperiod.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation.
-
Analysis: Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.
Protocol: Herbicidal Screening (Whole Plant Assay)
This protocol assesses the post-emergence herbicidal activity on representative weed species.
Objective: To evaluate the phytotoxic effects of the test compound on various weed species.
Materials:
-
This compound
-
Acetone and a suitable surfactant
-
Potted weed seedlings at the 2-4 leaf stage (e.g., Amaranthus retroflexus (pigweed), Echinochloa crus-galli (barnyardgrass))
-
Laboratory spray chamber
-
Commercial herbicide (e.g., a known PPO inhibitor like Fomesafen) as a positive control.
-
Greenhouse facilities
Procedure:
-
Test Solution Preparation: Formulate the test compound in an acetone/water mixture with a surfactant to a desired concentration (e.g., 1000 g/ha equivalent).
-
Application: Spray the potted seedlings uniformly in a laboratory spray chamber calibrated to deliver a specific volume.
-
Incubation: Transfer the treated plants to a greenhouse and maintain under standard growing conditions.
-
Data Collection: Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% injury scale (0 = no effect, 100 = plant death).
-
Analysis: Compare the injury ratings to the control and positive control plants.
Section 4: Tier 2 - Mechanism of Action (MoA) Elucidation
If significant activity is observed in Tier 1, the next logical step is to investigate the potential mechanism of action. Based on the compound's structural motifs (pyrimidine and carboxamide), several established agrochemical targets are plausible.
Caption: Plausible MoA hypotheses based on structural motifs.
Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay (Fungicidal MoA)
Many carboxamide fungicides act by inhibiting SDH (Complex II) in the mitochondrial respiratory chain, disrupting fungal energy production.[6][7][15]
Objective: To determine if this compound inhibits SDH enzyme activity.
Materials:
-
Mitochondria isolated from a target fungus (e.g., Botrytis cinerea)
-
SDH activity assay kit (e.g., colorimetric kits from suppliers like BioVision) or components for a custom assay (succinate, DCPIP, PMS, sodium azide).[15]
-
This compound
-
Known SDHI fungicide (e.g., Penthiopyrad) as a positive control.[15]
-
96-well plate reader (spectrophotometer)
Procedure:
-
Enzyme Preparation: Isolate mitochondria from fungal mycelia following established protocols. Briefly, homogenize mycelia in an ice-cold buffer, followed by differential centrifugation to pellet the mitochondrial fraction.
-
Assay Reaction: In a 96-well plate, add the mitochondrial suspension, assay buffer, and varying concentrations of the test compound or positive control.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (succinate). The reduction of a chromogenic electron acceptor (like DCPIP) is monitored over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Analysis: Calculate the rate of reaction for each concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: GABA-gated Chloride Channel Antagonist Assay (Insecticidal MoA)
The GABA receptor/chloride ionophore complex is a well-established target for insecticides. Antagonists block this channel, leading to hyperexcitation of the insect's central nervous system.[16][17][18][19]
Objective: To assess if the test compound modulates the function of insect GABA receptors.
Materials:
-
Insect neuronal membranes or a heterologous expression system (e.g., Xenopus oocytes expressing the insect RDL GABA receptor).[20]
-
Radioligand, such as [3H]EBOB, for binding assays.[17]
-
GABA
-
This compound
-
Known GABA receptor antagonist (e.g., Fipronil) as a positive control.[18]
-
Scintillation counter or electrophysiology setup.
Procedure (Radioligand Binding Assay):
-
Membrane Preparation: Prepare membranes from insect heads (e.g., fruit flies) or from cells expressing the receptor.
-
Binding Reaction: Incubate the membranes with the radioligand ([3H]EBOB) in the presence and absence of various concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the ability of the test compound to displace the radioligand from its binding site. Calculate the Ki or IC50 value to quantify its binding affinity.
Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Herbicidal MoA)
PPO is the target enzyme for several classes of herbicides. Inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes rapid cell membrane damage in the presence of light.[21][22]
Objective: To determine if this compound inhibits PPO enzyme activity.
Materials:
-
Etiolated plant tissue (e.g., spinach or mustard) for enzyme extraction.[21]
-
Protoporphyrinogen IX (Protogen IX) substrate.
-
This compound
-
Known PPO-inhibiting herbicide (e.g., Acifluorfen) as a positive control.[21]
-
96-well plate fluorometer.
Procedure:
-
Enzyme Extraction: Homogenize etiolated plant tissue in a suitable buffer and obtain a crude enzyme extract through centrifugation.
-
Assay Reaction: In a 96-well plate, combine the enzyme extract with various concentrations of the test compound or positive control.
-
Initiation and Measurement: Start the reaction by adding the substrate, Protogen IX. The enzymatic conversion of Protogen IX to Protoporphyrin IX is monitored by measuring the increase in fluorescence (Ex: ~410 nm, Em: ~640 nm) over time.[21]
-
Analysis: Calculate the rate of Protoporphyrin IX formation. Determine the IC50 value by plotting the reaction rate against inhibitor concentration.
Section 5: Tier 3 - In Vivo Efficacy and Dose-Response Studies
Once a mechanism of action is confirmed, more detailed in vivo studies are required to establish the compound's efficacy under more realistic conditions and to determine effective application rates.
Protocol: Greenhouse Fungicide Efficacy Trial
This protocol evaluates the preventative and curative activity of the compound on infected host plants.[9][12][23][24]
Objective: To determine the dose-dependent efficacy of the test compound in controlling a specific plant disease in a greenhouse setting.
Procedure:
-
Plant Propagation: Grow host plants (e.g., tomato for early blight, grapevine for downy mildew) to a susceptible stage (e.g., 3-4 true leaves).[9][23]
-
Compound Application: Prepare several dilutions of the test compound. For preventative assays, spray plants with the compound and allow them to dry before inoculation. For curative assays, inoculate the plants first and apply the compound at a set time post-inoculation (e.g., 24 hours).
-
Inoculation: Spray plants with a calibrated suspension of fungal spores (e.g., Alternaria solani).
-
Incubation: Place plants in a high-humidity chamber for 24-48 hours to promote infection, then move to standard greenhouse conditions.
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), assess disease severity by estimating the percentage of leaf area affected by lesions.
-
Analysis: Calculate the percent disease control for each concentration relative to the untreated, inoculated control. Determine the ED50 (effective dose for 50% control).
Conclusion
The structural alerts within this compound suggest a high probability of valuable biological activity within the agrochemical domain. The tiered screening approach outlined in these application notes provides a systematic and scientifically rigorous framework for elucidating this potential. By progressing from broad whole-organism screening to specific mechanism-of-action assays and finally to in vivo efficacy trials, researchers can efficiently characterize the compound's profile. This structured methodology not only maximizes the potential for discovery but also ensures that resources are directed toward the most promising avenues of research, ultimately contributing to the development of new and effective crop protection solutions.
References
- Masuda, T., Kouji, H., & Matsunaka, S. (1994). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Journal of Pesticide Science, 19(2), 119-121. [Link]
- Wei, Y., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Frontiers in Microbiology, 13, 949673. [Link]
- Falk, J. S., Al-Khatib, K., & Peterson, D. E. (2006). Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides. Weed Technology, 20(1), 143-150. [Link]
- Speiser, B., et al. (2011). Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. Julius-Kühn-Archiv, (432), 108. [Link]
- Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial chemistry & high throughput screening, 8(7), 589–594. [Link]
- Naser, M., et al. (2024). Evaluation of Efficacy of Fungicides against Puccinia sorghi, Incitant of Maize Rust under In vivo Conditions in the Mid Hill Region of Jammu, India. Journal of Scientific Research and Reports, 30(10), 305-312. [Link]
- Rani, M., & Sunder, J. (2024). Bio-Efficacy of New Herbicide Molecules for Weed Management in Grain Legumes.
- Jabeen, Z., et al. (2023). IN VIVO ASSESSMENT OF EFFICACY OF DIFFERENT FUNGICIDES FOR CONTROL OF EARLY BLIGHT OF TOMATO. Pakistan Journal of Agricultural Research, 36(3). [Link]
- Tietjen, K. (2005). High Throughput Screening in Agrochemical Research. Combinatorial Chemistry & High Throughput Screening, 8. [Link]
- Toffolatti, S. L., et al. (2020). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 6(4), 239. [Link]
- Balasubramanian, N., et al. (2022). Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. International Journal of Molecular Sciences, 23(14), 7604. [Link]
- Duke, S. O., et al. (1991). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science, 39(3), 465-473. [Link]
- Gore, J., et al. (2004). FIELD AND LABORATORY PERFORMANCE OF NOVEL INSECTICIDES AGAINST ARMYWORMS (LEPIDOPTERA: NOCTUIDAE). Journal of Cotton Science, 8, 122-129. [Link]
- Falk, J. S. (2006). Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides. Weed Technology, 20. [Link]
- Khan, S. A., et al. (2023). Plant Protection EFFECTIVENESS OF SOME NOVEL FUNGICIDES AGAINST THE SHEATH BLIGHT PATHOGEN RHIZOCTONIA SOLANI IN RICE UNDER IN VITRO AND IN VIVO CONDITIONS. [Link]
- BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
- Wang, C., & Li, A. (2024). Laboratory Evaluation of a Novel Insecticide, Isocycloseram, Against the Common Bed Bug (Cimex lectularius L.) (Hemiptera: Cimicidae). Insects, 15(7), 488. [Link]
- Wu, W. N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935582. [Link]
- Reddy, D. R. R., & Padmaja, G. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). International Journal of Current Microbiology and Applied Sciences, 9(1), 2631-2635. [Link]
- Hafez, H. S., & Abbas, A. O. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Veterinary World, 15(8), 2056–2062. [Link]
- Soukup, O., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2125. [Link]
- Lamberth, C. (2004). Target-based discovery of novel herbicides. Pest management science, 60(3), 239–246. [Link]
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 273. [Link]
- Lamberth, C. (2016). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Journal of agricultural and food chemistry, 64(1), 12–31. [Link]
- Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. [Link]
- Wang, X., et al. (2023). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Abstracts of Papers of the American Chemical Society, 265. [Link]
- Quist, J. B., & Soderlund, D. M. (2003). Chloride channels as tools for developing selective insecticides. Archives of insect biochemistry and physiology, 54(4), 183–194. [Link]
- Kumar, S., et al. (2025). EVALUATING THE EFFICACY OF NOVEL INSECTICIDES AGAINST PESTS OF SESAME. Plant Archives, 25(1), 3003-3010. [Link]
- Wang, X., et al. (2020). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 68(16), 4527-4537. [Link]
- Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of insect biochemistry and physiology, 22(1-2), 13–23. [Link]
- Ozoe, Y. (2013). γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides. Advances in Insect Physiology, 44, 1-118. [Link]
- Wu, W. N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Chemistry, 2022, 1-10. [Link]
- Nakao, T., & Hirase, K. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current neuropharmacology, 15(2), 216–225. [Link]
- Li, Y., et al. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. Bioorganic & Medicinal Chemistry Letters, 22(22), 6858-6861. [Link]
- Smelt, C. L. C., et al. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PLoS ONE, 16(7), e0254251. [Link]
- Wu, W. N., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 1-9. [Link]
- Liu, X. H., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(24), 6968-6980. [Link]
- Wang, M., et al. (2014). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 562-565. [Link]
- Umemoto, T., & Kawada, K. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 108-120. [Link]
- Wu, Q., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 903. [Link]
- Wu, W. N., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104149. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. researchgate.net [researchgate.net]
- 8. journaljabb.com [journaljabb.com]
- 9. researchgate.net [researchgate.net]
- 10. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 23. orgprints.org [orgprints.org]
- 24. journaljsrr.com [journaljsrr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing context for the practical troubleshooting guide that follows.
Q1: What are the primary synthetic routes to this compound?
There are two predominant pathways to synthesize the target compound, primarily differing in the starting material:
-
Amidation of a Pyrimidine-4-carboxylate Ester: This is a common and direct method. It involves reacting a methyl or ethyl ester of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid with an ammonia source. A typical procedure involves dissolving the ester in a solution of ammonia in methanol and heating it in a sealed vessel. This method can achieve very high yields, often exceeding 95%.[1]
-
Hydrolysis of a Pyrimidine-4-carbonitrile: This route starts with a nitrile precursor, such as 2-(trifluoromethyl)pyrimidine-4-carbonitrile. The nitrile group is then hydrolyzed to the primary amide. This hydrolysis can be performed under acidic or basic conditions, though careful control is needed to prevent hydrolysis all the way to the carboxylic acid.
Q2: Why is the direct amidation of the ester often preferred?
The direct amidation of a pre-formed ester, like the methyl or ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, is frequently the method of choice due to its simplicity and high conversion rate.[1] The reaction typically proceeds cleanly with a methanolic ammonia solution, and the product can often be isolated in high purity by simple concentration of the reaction mixture.[1] This avoids the sometimes harsh conditions required for nitrile hydrolysis, which can lead to side products.[2][3]
Q3: What are the critical reaction parameters to control for a successful synthesis?
Regardless of the route, several parameters are crucial for maximizing yield and purity:
-
Temperature: For the amidation of esters, heating is typically required to drive the reaction to completion. A common temperature is 50°C in a sealed pressure tube to maintain the concentration of the ammonia solution.[1]
-
Reagent Purity: The purity of starting materials is paramount. Impurities in the initial pyrimidine ester or nitrile can lead to side reactions and complicate purification.[4]
-
Ammonia Concentration: When using a solution of ammonia in methanol, the concentration is a key factor. A 7M solution is commonly cited and has proven effective.[1] A lower concentration may result in an incomplete reaction.
-
Moisture Control: For many organic syntheses, especially those involving reactive intermediates, excluding moisture is critical to prevent unwanted hydrolysis of starting materials or intermediates.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis, their probable causes, and actionable solutions.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions & Explanations |
| YLD-01 | Low or No Yield of Carboxamide | 1. Incomplete Reaction: Insufficient reaction time, temperature, or ammonia concentration. 2. Starting Material Degradation: The ester starting material may be sensitive to moisture or improper storage. 3. Loss During Workup: The product has some aqueous solubility, leading to loss during extraction. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the ammonia solution is fresh or has been properly tittered to confirm its concentration. 2. Reagent Handling: Use anhydrous solvents and store the starting ester under an inert atmosphere (e.g., nitrogen or argon). 3. Modified Workup: Instead of an aqueous workup, direct concentration of the reaction mixture is often sufficient and maximizes recovery.[1] If an extraction is necessary, saturate the aqueous layer with NaCl to decrease the product's solubility. |
| PUR-01 | Presence of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid as an Impurity | 1. Hydrolysis of Ester: Trace amounts of water in the reaction mixture can hydrolyze the starting ester to the corresponding carboxylic acid. 2. Hydrolysis of Amide Product: The desired carboxamide can undergo hydrolysis to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification. | 1. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Using a fresh bottle of 7M NH3 in methanol is recommended. 2. Neutral Workup: Avoid acidic or basic washes during the workup. If purification by chromatography is needed, consider using a neutral solvent system or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. |
| RXN-01 | Formation of Unidentified Side Products | 1. Reaction with Solvent: At elevated temperatures, the trifluoromethyl group can activate the pyrimidine ring towards nucleophilic attack by the methanol solvent. 2. Self-Condensation: Pyrimidine derivatives can sometimes undergo self-condensation or other complex side reactions, particularly if reaction temperatures are too high or if catalytic impurities are present.[4] | 1. Temperature Control: Do not exceed the recommended reaction temperature. If side products persist, attempt the reaction at a slightly lower temperature for a longer duration. 2. Catalyst Purity: Ensure that no unintended acid or base catalysts are present from contaminated glassware or reagents.[4] |
Experimental Workflow & Protocols
Workflow Diagram: Ester Amidation Route
The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester precursor.
Caption: General workflow for the synthesis of the target carboxamide.
Detailed Protocol: Amidation of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate
This protocol is adapted from established literature procedures known to provide high yields.[1]
Materials:
-
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g, 4.85 mmol)
-
7M solution of ammonia in methanol (20 mL)
-
Pressure tube with a screw cap and PTFE liner
-
Stir bar
Procedure:
-
Place the methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) and a magnetic stir bar into a clean, dry pressure tube.
-
Add the 7M solution of ammonia in methanol (20 mL).
-
Seal the pressure tube tightly. Safety Note: Ensure the pressure tube is rated for the temperature and pressure that will be generated.
-
Place the tube in an oil bath or heating block pre-heated to 50°C.
-
Stir the mixture at 50°C for 16 hours.
-
After 16 hours, remove the pressure tube from the heat source and allow it to cool completely to room temperature behind a safety shield. Caution: Do not open the tube while it is hot.
-
Once cooled, carefully open the tube.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The product is often obtained in high purity (>95%) and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues (Problem ID: YLD-01).
Caption: Decision tree for troubleshooting low product yield.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
- US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
- Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides.PubMed. [Link]
Sources
Technical Support Center: Crystallization Methods for 2-(Trifluoromethyl)pyrimidine-4-carboxamide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the crystallization of 2-(Trifluoromethyl)pyrimidine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this compound.
The unique structure of this compound, featuring a hydrogen-bonding carboxamide group and an electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in developing a robust crystallization protocol. The carboxamide moiety promotes strong, directional hydrogen bonds, often leading to predictable synthons like the R2(2)(8) dimer, while the trifluoromethyl group can participate in weaker C-H···F interactions, influencing the overall crystal packing.[1][2] Understanding these intermolecular forces is key to troubleshooting and optimizing your crystallization experiments.
Physicochemical Properties
A clear understanding of the compound's basic properties is the foundation of any successful crystallization strategy.
| Property | Value | Source |
| CAS Number | 914348-10-0 | [3] |
| Molecular Formula | C₆H₄F₃N₃O | [3] |
| Molecular Weight | 191.11 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | LBNILUATVOCQRF-UHFFFAOYSA-N | [3] |
| Storage Temperature | Room Temperature |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound is "oiling out" as an immiscible liquid instead of forming solid crystals. What causes this and how can I fix it?
A1: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to organize into a crystalline lattice. This is common when the solution is too concentrated or cooled too quickly. The trifluoromethyl group can also sometimes lead to a lower melting point, making the compound more prone to existing as a supercooled liquid.
Causality & Solution Workflow:
-
Reduce Supersaturation Rate: The primary cause is achieving supersaturation too quickly. Re-heat the solution until the oil fully redissolves.
-
Add More Solvent: Add 10-20% more of the primary solvent to the hot solution. This keeps the compound soluble for longer during the cooling phase, allowing more time for nucleation and crystal growth.[5]
-
Slow Down Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, move it to a refrigerator (~4 °C) before considering an ice bath.
-
-
Change the Solvent System: If the above fails, the solvent may be too "good" a solvent.
-
Introduce an Anti-solvent: Consider a solvent system where the compound is less soluble. For example, if you are using ethanol, try a mixture of ethanol and a less polar solvent like toluene or hexanes. This can lower the overall solvating power and encourage crystallization over oiling.
-
Q2: I've cooled my solution, but no crystals have formed. What are my next steps?
A2: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to induce nucleation, or that the energy barrier for nucleation is too high.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[6]
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-15% of the volume) and then repeat the slow cooling process.[5] Be cautious not to over-concentrate, as this can lead to the "oiling out" problem described in Q1.
-
Utilize an Anti-solvent: If the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature until slight turbidity (cloudiness) persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to stand.
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor.[5]
Optimization Strategies:
-
Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent. During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Check the Mother Liquor: After filtering your crystals, test the remaining filtrate for dissolved product. You can do this by evaporating a small sample of the mother liquor to see if a significant amount of solid remains.
-
Perform a Second Crop: If there is a substantial amount of compound left in the mother liquor, you can concentrate the solution by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Final Cooling: Ensure the final cooling step is thorough. After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.[7]
Q4: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I crystallize it effectively?
A4: High-boiling, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are difficult to remove and can inhibit crystallization. For this scenario, anti-solvent vapor diffusion is a highly effective technique.[7][8]
Causality & Solution: This method avoids rapid changes in concentration by slowly introducing an anti-solvent in the vapor phase. This gradual reduction in solubility is ideal for promoting the slow growth of high-quality single crystals. A researcher facing a similar issue with a pyrimidinone derivative found this method to be successful.[8]
-
Recommended Protocol: A detailed, step-by-step protocol for Anti-Solvent Vapor Diffusion is provided in the "Experimental Protocols" section below.
-
Choosing the System:
-
Good Solvent: Dissolve your compound in a minimal amount of DMF or DMSO.
-
Anti-Solvent: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a volatile anti-solvent. Good choices for anti-solvents against DMF/DMSO solutions include Dichloromethane (DCM), diethyl ether, or pentane.[7][8] The anti-solvent vapor will slowly diffuse into the primary solution, inducing crystallization.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for the crystallization of this compound?
A: A good starting point is to screen a range of solvents with varying polarities. Based on the structure (a polar carboxamide and a less polar trifluoromethyl-pyrimidine ring), solvents of intermediate polarity are often successful.
-
Good Candidates: Ethanol, isopropanol, acetone, ethyl acetate, and toluene.
-
Solvent Mixtures: Mixed solvent systems often provide the fine-tuned solubility needed for good crystallization. Common and effective mixtures to try include Hexanes/Ethyl Acetate, Hexanes/Acetone, or Toluene/Ethanol.[9]
-
Rule of Thumb: Solvents containing functional groups similar to the compound can be good solubilizers.[9] For this molecule, consider solvents capable of hydrogen bonding like alcohols, but balance this with less polar co-solvents.
Q: What is the role of the trifluoromethyl (-CF3) group in the crystallization process?
A: The -CF3 group significantly influences the compound's electronic properties and intermolecular interactions. While not a strong hydrogen bond acceptor, the fluorine atoms can participate in weaker C-H···F intermolecular interactions. These interactions, along with π-π stacking of the pyrimidine rings, can play a crucial role in directing the crystal packing and influencing the final crystal morphology.[1][10] The strong electronegativity of the -CF3 group also affects the overall solubility profile of the molecule.
Q: What are the key safety precautions when performing these crystallization experiments?
A: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. According to its safety data, the compound may be harmful if swallowed and can cause skin and eye irritation. Review the Safety Data Sheet (SDS) for both the compound and any solvents used before beginning your experiment. When heating flammable organic solvents, always use a steam bath or a heating mantle, never an open flame.
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method and relies on the principle that the compound is more soluble in a hot solvent than in a cold one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate or steam bath while stirring. Continue to add the solvent in small portions until the compound just dissolves completely.[7]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. Avoid disturbing the flask.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is ideal for compounds that are difficult to crystallize or when only small quantities are available.[7] It promotes slow crystal growth, often yielding high-quality single crystals.
-
Preparation: Dissolve the compound in a minimal volume of a "good" solvent (e.g., DMF) in a small, open container, such as a 1-dram vial.
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Anti-Solvent Addition: Carefully add a layer of the volatile "anti-solvent" (e.g., Dichloromethane) to the larger container, ensuring the level is below the opening of the inner vial.
-
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent increases, the solubility of the compound decreases, leading to gradual crystallization over several hours to days.
-
Monitoring & Collection: Monitor the setup until crystals of a suitable size have formed, then carefully collect them.
Visualized Workflow
The following diagram outlines a decision-making process for troubleshooting when no crystals form after initial cooling.
Sources
- 1. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidine-4-Carboxamide Synthesis
Welcome to the technical support and resource center dedicated to the synthesis of pyrimidine-4-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and enhance the efficiency and success of your synthetic endeavors.
Introduction: The Challenge of Pyrimidine-4-Carboxamide Synthesis
Pyrimidine-4-carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, which typically involves the formation of an amide bond between a pyrimidine-4-carboxylic acid and an amine, can present significant challenges. Issues such as low yields, difficult purifications, and unwanted side reactions are common hurdles. This guide provides a structured approach to overcoming these obstacles.
The core transformation is the coupling of a pyrimidine-4-carboxylic acid with a primary or secondary amine. The direct reaction is generally not feasible due to a competing acid-base reaction that deactivates the amine nucleophile.[2] Therefore, activation of the carboxylic acid is essential.
Caption: General reaction for pyrimidine-4-carboxamide synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the planning and execution of pyrimidine-4-carboxamide synthesis.
Q1: What are the most common and effective methods for this synthesis? The most prevalent method is the coupling of a pyrimidine-4-carboxylic acid with an amine using a dedicated coupling reagent. This approach involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2] Alternative, more aggressive methods, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, can be effective but may not be suitable for substrates with sensitive functional groups.[3][4]
Q2: How do I select the appropriate coupling reagent? The choice is critical and depends on factors like steric hindrance, the electronic nature of the substrates, and the desired reaction conditions (e.g., temperature, time).
-
For standard couplings: Carbodiimides like EDC (often with additives like HOBt or OxymaPure ) are cost-effective and widely used.[5]
-
For challenging couplings (sterically hindered or electron-poor substrates): Uronium/aminium salts like HATU or HBTU are generally more potent and lead to faster reactions and higher yields.[5][6]
-
To minimize racemization with chiral carboxylic acids, additives like HOBt are crucial, or reagents like HATU, which are known to suppress epimerization, should be used.[6][7]
Q3: Which solvent and base should I use? Anhydrous aprotic polar solvents are standard choices. DMF is excellent for dissolving a wide range of substrates, while DCM is a good alternative, especially for easier workup. A non-nucleophilic organic base is required to neutralize the acid generated during the reaction and to ensure the amine remains deprotonated and nucleophilic. DIPEA (N,N-Diisopropylethylamine) is the most common choice due to its steric bulk, which prevents it from competing as a nucleophile.[6]
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS: Provides more definitive evidence by confirming the mass of the desired product and giving a clearer picture of reaction completion and byproduct formation.[6]
Troubleshooting Guide
This guide is structured in a "Problem → Probable Cause → Recommended Solution" format to address specific experimental failures.
Sources
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction
The synthesis of this compound is a critical step in the development of various therapeutic agents. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen-rich pyrimidine ring presents unique synthetic challenges. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Amide Product
Symptoms:
-
Lower than expected isolated yield of this compound.
-
Significant amounts of starting material remain unreacted upon reaction monitoring (TLC, LC-MS).
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate activation of the starting material. | Optimization of Reaction Conditions: - Time: Extend the reaction time and monitor progress at regular intervals. - Temperature: Gradually increase the reaction temperature. For amidation of an ester with ammonia, heating in a sealed tube may be necessary.[1] - Reagent Concentration: If using a gaseous reagent like ammonia, ensure a saturated solution or adequate pressure is maintained. |
| Poor Quality of Reagents | Impurities in starting materials or solvents can interfere with the reaction. For instance, moisture can hydrolyze starting materials or intermediates. | Reagent and Solvent Quality Control: - Use freshly distilled or high-purity anhydrous solvents. - Verify the purity of starting materials (e.g., by NMR or melting point). |
| Suboptimal pH | For reactions involving hydrolysis of a nitrile precursor, the pH is critical. Conditions that are too harsh (strongly acidic or basic) can lead to rapid formation of byproducts. | pH Adjustment: - If using acid or base catalysis, perform small-scale experiments to find the optimal pH range that favors amide formation over complete hydrolysis. |
Experimental Protocol: Optimizing Amidation of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate
-
Setup: In a pressure tube, dissolve methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in a 7M solution of ammonia in methanol.
-
Reaction: Seal the tube and heat to 50°C.
-
Monitoring: After an initial 16 hours, cool the reaction to room temperature, take an aliquot, and analyze by TLC or LC-MS to determine the ratio of starting material to product.
-
Optimization: If a significant amount of starting material remains, increase the temperature in 10°C increments in subsequent experiments, monitoring at regular intervals. Alternatively, extend the reaction time at 50°C.
Issue 2: Formation of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid as a Major Byproduct
Symptoms:
-
A significant peak corresponding to the mass of the carboxylic acid is observed in LC-MS analysis of the crude reaction mixture.
-
The isolated product is difficult to purify from a more polar impurity.
Probable Cause & Solutions:
The primary cause of this byproduct is the over-hydrolysis of the desired amide . This is a common issue in both acid and base-catalyzed hydrolysis of nitrile precursors and can also occur during the workup of ester amidation if conditions are not carefully controlled.
| Synthetic Route | Explanation of Byproduct Formation | Mitigation Strategy |
| From Nitrile | The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid. Harsh conditions (high temperature, high concentration of acid or base) will drive the reaction past the amide stage. | - Milder Reaction Conditions: Use milder heating (e.g., 40-60°C) and carefully monitor the reaction to stop it once the amide is formed. - Alternative Reagents: Consider using reagents like hydrogen peroxide in a basic solution, which can offer a milder conversion of nitriles to amides. |
| From Ester | During workup, acidic or basic conditions can lead to the hydrolysis of the newly formed amide. | - Neutral Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine to remove residual reagents. Avoid strong acid or base washes if possible. |
| From Acid Chloride | Residual moisture in the reaction can hydrolyze the acid chloride to the carboxylic acid before amidation occurs. | - Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Workflow for Minimizing Carboxylic Acid Byproduct
Caption: Workflow for minimizing carboxylic acid byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies start from readily available precursors. A patent (CN106187911A) outlines the synthesis of 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives, which are direct precursors to the amide.[2] Another common method is the amidation of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate using ammonia in methanol.[1] Other potential routes include the hydrolysis of 2-(trifluoromethyl)pyrimidine-4-carbonitrile or the reaction of 2-(trifluoromethyl)pyrimidine-4-carbonyl chloride with ammonia.
Q2: Can other byproducts form besides the carboxylic acid?
A2: Yes, while the carboxylic acid is the most common byproduct, others are possible depending on the reaction conditions and the nucleophiles present. The 2-(trifluoromethyl)pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr). If other nucleophiles (e.g., hydroxide, alkoxides from the solvent) are present in significant concentrations, they could potentially displace other groups on the pyrimidine ring, although this is less common at the 4-position which already bears the carboxamide group. Under harsh conditions, degradation of the pyrimidine ring itself is a possibility, though less likely under controlled synthetic protocols.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the formation of the product and byproducts by comparing their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q4: What are the recommended purification strategies for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective and scalable method for removing minor impurities.
-
Column Chromatography: For mixtures with significant amounts of byproducts or when high purity is required on a smaller scale, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and major byproduct formation.
References
- CN106187911A. (2016). 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.
Sources
Technical Support Center: Overcoming Acquired Resistance to Pyrimidine-Based Inhibitors
print(google_search.search(queries=["troubleshooting guide acquired resistance pyrimidine inhibitors", "FAQ acquired resistance pyrimidine inhibitors", "mechanisms of acquired resistance to pyrimidine-based kinase inhibitors", "overcoming pyrimidine inhibitor resistance experimental protocols", "cell-based assays for pyrimidine inhibitor resistance", "molecular diagnostics for pyrimidine inhibitor resistance mutations", "combination therapy strategies pyrimidine inhibitor resistance"]))
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of acquired resistance to pyrimidine-based inhibitors. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to address common challenges encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding acquired resistance to pyrimidine-based inhibitors, providing concise and actionable answers.
Q1: My cancer cell line, previously sensitive to a pyrimidine-based kinase inhibitor, is now showing signs of resistance. What are the most probable underlying mechanisms?
A1: Acquired resistance to pyrimidine-based inhibitors is a multifaceted problem. The most common mechanisms can be broadly categorized as:
-
On-target alterations: These are genetic changes in the drug's direct target. A classic example is the "gatekeeper" mutation T790M in the Epidermal Growth Factor Receptor (EGFR), which develops in response to first-generation EGFR inhibitors.[1][2][3][4][5] This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[4] Another example is the C797S mutation, which can confer resistance to third-generation EGFR inhibitors like osimertinib.[6][7]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, amplification of the MET proto-oncogene can provide an alternative survival signal in non-small-cell lung cancer (NSCLC) cells resistant to EGFR inhibitors.[3]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8][9][10][11] This is a common mechanism of multidrug resistance (MDR).[8][11]
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways to survive the effects of the inhibitor.[12][13] For example, cells might upregulate pyrimidine salvage pathways to compensate for the inhibition of de novo pyrimidine synthesis by certain inhibitors.[14]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic approach is crucial. Start by validating the resistance phenotype by determining the half-maximal inhibitory concentration (IC50) in your resistant cell line and comparing it to the parental, sensitive line. A significant increase (typically 3- to 10-fold or higher) confirms resistance.[15] Then, proceed with the following investigations:
-
Sequence the target gene: This is the first step to identify on-target mutations. Sanger sequencing or next-generation sequencing (NGS) can be used to detect mutations in the kinase domain of the target protein.
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-kinase antibody arrays to check for the upregulation and phosphorylation of key proteins in alternative signaling pathways (e.g., MET, HER2, AXL).[16]
-
Evaluate drug efflux: Measure the expression levels of common ABC transporters (ABCB1, ABCC1, ABCG2) using qPCR or Western blotting.[10] Functional assays using fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp) can confirm increased efflux activity.
-
Analyze metabolic changes: Techniques like metabolomics can provide a global view of metabolic alterations. For suspected upregulation of salvage pathways, you can assess the expression of key enzymes involved.[14]
Q3: What are the best experimental models to study acquired resistance?
A3: The choice of model depends on your specific research question.
-
In vitro drug-induced models: These are generated by exposing cancer cell lines to gradually increasing concentrations of the inhibitor over time.[15][17][18] They are useful for studying the initial molecular events of resistance development.
-
In vivo drug-induced models: These are developed by treating tumor-bearing animals (e.g., mice with patient-derived xenografts, or PDX models) with the inhibitor until resistance emerges.[17] These models better recapitulate the tumor microenvironment and heterogeneity.
-
Pre-treated models: These utilize cancer cells or tissues collected from patients who have already developed resistance to a particular therapy.[17] These are highly clinically relevant.
-
Engineered models: Introducing specific resistance-conferring mutations (e.g., T790M) into sensitive cell lines using techniques like CRISPR-Cas9 allows for the study of a specific resistance mechanism in a controlled manner.
II. Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting specific experimental issues.
Guide 1: Investigating On-Target Mutations
Problem: You suspect a mutation in the target kinase is causing resistance, but initial sequencing results are inconclusive.
Workflow:
Caption: Workflow for investigating on-target mutations.
Step-by-Step Protocol:
-
Verify Clonal Purity: A resistant cell population may be heterogeneous, with only a sub-population carrying the resistance mutation.[19] Perform single-cell cloning to isolate and expand individual clones for sequencing.
-
Use Mutant-Enriched PCR: If the mutation is present at a low allele frequency, standard Sanger sequencing may not be sensitive enough.[3] Techniques like allele-specific PCR or digital PCR can enrich for and detect rare mutations.
-
Perform Deep Sequencing (NGS): NGS provides high sensitivity for detecting low-frequency mutations and can identify novel mutations that may not be known.[20]
-
Conduct Functional Kinase Assays: Once a candidate mutation is identified, validate its functional impact. Express the mutant kinase and compare its activity and inhibitor sensitivity to the wild-type enzyme in vitro.[21][22]
-
In Silico Structural Modeling: Molecular modeling can predict how the mutation affects the inhibitor's binding to the kinase, providing a structural basis for the observed resistance.
Guide 2: Assessing Bypass Pathway Activation
Problem: Your resistant cells do not have any on-target mutations. You hypothesize that a bypass signaling pathway is activated.
Workflow:
Caption: Workflow for assessing bypass pathway activation.
Step-by-Step Protocol:
-
Screen with Phospho-Kinase Antibody Array: This allows for a broad, unbiased screen of multiple signaling pathways simultaneously to identify those with increased phosphorylation in the resistant cells compared to the parental cells.
-
Identify Candidate Bypass Pathways: Analyze the array data to pinpoint specific pathways (e.g., MET, AXL, IGFR) that show hyperactivation.
-
Validate by Western Blot: Use specific antibodies to confirm the increased expression and phosphorylation of key proteins in the identified candidate pathways.[23]
-
Perform Functional Studies: Use techniques like siRNA or shRNA to knock down the key components of the suspected bypass pathway in the resistant cells. A restoration of sensitivity to the original pyrimidine-based inhibitor would confirm the role of this pathway in resistance.
-
Test Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining the original inhibitor with an inhibitor targeting the key component of the bypass pathway.[24]
Guide 3: Characterizing Drug Efflux Mechanisms
Problem: You observe reduced intracellular accumulation of your pyrimidine-based inhibitor in resistant cells.
Workflow:
Sources
- 1. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to epidermal growth factor receptor tyrosine kinase inhibitors, T790M, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 9. benthamscience.com [benthamscience.com]
- 10. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 13. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. targetedonc.com [targetedonc.com]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Bioavailability of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its oral bioavailability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and advance your research with confidence.
The presence of the trifluoromethyl (-CF3) group on the pyrimidine scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[1][2][3] However, this modification often leads to a significant decrease in aqueous solubility, a primary hurdle for achieving adequate oral bioavailability.[4] This guide will address this core challenge head-on.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and hurdles faced during the development of this compound.
Q1: We are seeing very low oral exposure in our initial animal studies. What is the likely cause?
A1: The primary suspect for low oral bioavailability of this compound is its poor aqueous solubility. The potent electron-withdrawing nature and high lipophilicity of the trifluoromethyl group significantly increase the energy required to dissolve the molecule in water.[1][4][5] This means that even if the compound can permeate the intestinal wall effectively (a property often enhanced by the -CF3 group), it may not be sufficiently dissolved in the gastrointestinal fluids to be absorbed in the first place. This dissolution-rate-limited absorption is the classic hallmark of a Biopharmaceutics Classification System (BCS) Class II compound.[6]
Q2: What is the predicted BCS classification for this compound and why does it matter?
-
Solubility: Predicted to be Low . The pyrimidine ring system combined with the highly lipophilic -CF3 group strongly suggests poor aqueous solubility.
-
Permeability: Predicted to be High . The -CF3 group is known to increase lipophilicity, which generally facilitates passive diffusion across the lipid bilayers of the intestinal epithelium.[1][2]
Therefore, this compound is most likely a BCS Class II compound (Low Solubility, High Permeability).[6] This classification is critical because it directs your formulation efforts away from permeability enhancers and squarely towards strategies that improve the drug's dissolution rate and maintain its concentration in a dissolved state in the gut.
Q3: We are considering a salt formation strategy. Is this likely to be effective?
A3: Salt formation is a common and effective strategy for ionizable compounds. However, its success depends on the pKa of the molecule. The pyrimidine core has basic nitrogens, but the strong electron-withdrawing effect of the adjacent trifluoromethyl group will significantly suppress their basicity, making it difficult to form a stable salt with a pharmaceutically acceptable acid. You should experimentally determine the pKa, but it is likely that salt formation will not be a viable or sufficient strategy on its own.
Q4: Can we just reduce the particle size of the raw drug powder?
A4: While micronization (reducing particle size to the micron range) can increase the surface area and thus the dissolution rate, for compounds with very low solubility, this often does not provide a sufficient improvement in bioavailability. A more advanced approach, nanomilling , which reduces particle size to the sub-micron range (<1000 nm), can be more effective.[7] However, this approach requires specialized equipment and careful selection of stabilizers to prevent particle aggregation.[4][8][9][10]
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides structured guidance for specific experimental challenges.
Logical Flow for Strategy Selection
The first step is to confirm the physicochemical properties of your compound. This data will validate the predicted BCS classification and guide your formulation strategy.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guide 1: Amorphous Solid Dispersions (ASD)
ASDs work by converting the crystalline drug into a high-energy amorphous state, molecularly dispersed within a polymer matrix, which can lead to significantly higher apparent solubility and dissolution rates.[11][12][13]
Symptom: The drug recrystallizes during storage or upon dissolution testing, leading to a loss of the bioavailability advantage.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Drug-Polymer Miscibility | Screen a wider range of polymers with varying properties (e.g., PVP, HPMC, HPMC-AS, Soluplus®). Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility by observing a single glass transition temperature (Tg).[14][15] | The polymer must be able to form a stable, single-phase system with the drug. Strong intermolecular interactions (like hydrogen bonds) between the drug and polymer are crucial to inhibit the drug's molecular mobility and prevent it from rearranging back into a crystalline lattice.[16] |
| Insufficient Drug Loading | Prepare dispersions with varying drug loads (e.g., 10%, 25%, 40% w/w) and assess their physical stability over time using Powder X-Ray Diffraction (PXRD). | Every polymer has a saturation limit for a given drug. Exceeding this limit results in domains of undissolved, unstable amorphous drug that can act as nucleation sites for crystallization. |
| Hygroscopicity | Store the ASD under controlled, low-humidity conditions. Consider using less hygroscopic polymers or adding a protective secondary packaging. | Water can act as a plasticizer, increasing the molecular mobility of the drug within the polymer matrix and significantly accelerating the rate of recrystallization.[11] |
| Phase Separation During Dissolution | Incorporate a precipitation inhibitor or a surfactant into the formulation. Screen polymers known for their ability to maintain supersaturation (e.g., HPMC-AS, PVA).[14] | When an ASD dissolves, it creates a supersaturated solution. This state is thermodynamically unstable and prone to rapid precipitation. Certain polymers can adsorb to the surface of newly formed drug nuclei, inhibiting crystal growth and prolonging the supersaturated state. |
Troubleshooting Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS formulations present the drug in a solubilized state, bypassing the dissolution-limited absorption step. Upon dilution and digestion in the GI tract, they form fine emulsions or micellar phases that keep the drug in solution.[3][13][17][18][][20][21]
Symptom: The drug crashes out of solution (precipitates) when the formulation is dispersed in an aqueous medium during in vitro testing.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Drug Solubility in Excipients | Systematically screen the drug's solubility in a panel of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Polysorbate 80), and co-solvents (e.g., Transcutol®, PEG 400). | The foundation of a successful LBDDS is ensuring the drug remains solubilized in the initial formulation. A thorough understanding of the drug's solubility in individual excipients is essential for rational formulation design. |
| Formulation Cannot Handle Drug Load Upon Dispersion | Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify regions that form stable microemulsions upon aqueous dilution. | The ability of the formulation to self-emulsify and create a stable colloidal dispersion is critical. The ratio of components determines the size and stability of the resulting oil droplets or micelles, which in turn dictates their capacity to keep the drug solubilized. |
| Drug Precipitation During Lipid Digestion | Perform in vitro lipolysis tests. If precipitation occurs, consider using a higher proportion of surfactants or co-solvents, or incorporating precipitation inhibitors like HPMC. | The digestion of lipid excipients by lipase can alter the solvent capacity of the system. The breakdown of triglycerides into monoglycerides and fatty acids can lead to a less favorable environment for the drug, causing it to precipitate before it can be absorbed.[13] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. They should be optimized based on your specific laboratory conditions and the observed properties of the compound.
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23][24]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized epithelial monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.[18]
-
Preparation of Dosing Solution: Prepare a 10 µM solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be kept low (<1%) to avoid impacting cell integrity.
-
Permeability Measurement (A to B):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
-
Permeability Measurement (B to A):
-
Perform the reverse experiment by adding the dosing solution to the basolateral side and sampling from the apical side. This is crucial for identifying active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.[25]
-
For highly lipophilic compounds, recovery can be low. Consider adding Bovine Serum Albumin (BSA) to the basolateral side to act as a "sink," mimicking in vivo conditions and improving recovery.[26]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
HME is a solvent-free, scalable method for producing ASDs.[15][27][28]
-
Excipient Selection:
-
Polymer: Select a thermally stable polymer with a suitable glass transition temperature (Tg), such as copovidone (Kollidon® VA64) or Soluplus®. These polymers are known for their ability to solubilize a wide range of drugs.[5][27]
-
Plasticizer (Optional): If the processing temperature is too high and risks degrading the drug, a plasticizer (e.g., sorbitol, PEG 400) can be added to lower the Tg of the polymer and reduce melt viscosity.[14]
-
-
Blend Preparation: Create physical blends of the drug and excipients at different drug loadings (e.g., 15%, 25%, 40% w/w). Ensure the blend is homogenous.
-
Extrusion:
-
Use a co-rotating twin-screw extruder.
-
Set the temperature profile across the barrel zones to be 20-40°C above the Tg of the polymer blend.[5]
-
Optimize the screw speed to ensure adequate mixing and residence time without causing thermal degradation.
-
-
Downstream Processing: The extrudate can be pelletized or milled into a powder.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using PXRD. The diffractogram should show a "halo" pattern with no sharp Bragg peaks.
-
Homogeneity: Use DSC to confirm a single Tg, indicating a molecularly dispersed, single-phase system.
-
Dissolution: Perform in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and the extent of supersaturation compared to the crystalline drug.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol determines the oral bioavailability (F%) by comparing plasma concentrations after oral and intravenous administration.[22][29][30]
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.
-
Dose Formulation:
-
Intravenous (IV) Group: Prepare a solution of the compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol® HS 15, 85% saline) at a concentration for a 1-2 mg/kg dose.
-
Oral (PO) Group: Prepare a suspension of the formulated drug (e.g., the milled ASD powder) in a vehicle like 0.5% methylcellulose in water for a 5-10 mg/kg dose.
-
-
Administration:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Perform protein precipitation on the plasma samples (e.g., with acetonitrile containing an internal standard).
-
Quantify the drug concentration using a validated LC-MS/MS method. A method developed for 5-fluorouracil can be adapted, typically using a C18 column and electrospray ionization in tandem mass spectrometry.[1][31][32]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both IV and PO groups using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Part 4: Data Presentation & Visualization
Predicted Physicochemical Properties
Since experimental data is not publicly available, this table is based on expert analysis of the chemical structure. It serves as a working hypothesis to guide initial experiments.
| Parameter | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 191.11 g/mol [] | Favorable for good permeability (within Lipinski's Rule of Five). |
| Aqueous Solubility | Low | Primary Barrier. Dissolution will be the rate-limiting step for absorption. |
| LogP | Moderately High | Suggests good lipophilicity, which favors high membrane permeability but contributes to low aqueous solubility. |
| Permeability | High | The compound is likely to cross the intestinal membrane efficiently if it can first dissolve. |
| BCS Class | Class II (Predicted) | Formulation strategies must focus on overcoming the solubility/dissolution challenge. |
Visualization of Bioavailability Enhancement Strategies
This diagram illustrates how the selected formulation strategies address the core problem of poor solubility.
Caption: Overcoming the dissolution barrier with formulation strategies.
References
- van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219.
- 2-(Trifluoromethyl)pyrimidine-5-carboxamide. (n.d.). PubChem.
- Cooper, B. E., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(9), 874–879.
- Fredlund, L., et al. (n.d.). Caco-2 AB Intrinsicb. Molecular Pharmaceutics.
- Caco-2 permeability. (n.d.). Concept Life Sciences.
- Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. (n.d.). ResearchGate.
- Pharmaceutical Excipients for Hot-Melt Extrusion. (n.d.). Pharmaceutical Technology.
- van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde.
- Pustake, M., et al. (2024). Non-Traditional Natural Stabilizers in Drug Nanosuspensions. MDPI.
- Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640–644.
- Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 222(1), 63-72.
- In vitro Caco-2 permeability. (n.d.). EURL ECVAM - TSAR. European Union.
- Lipid-based formulations for oral administration of poorly water-soluble drugs. (n.d.). ResearchGate.
- Apparent permeability (Papp) in Caco-2 cells. (n.d.). ResearchGate.
- George, M., & Ghosh, I. (2013). Progress in the development of stabilization strategies for nanocrystal preparations. Pharmaceutical Development and Technology, 18(3), 567-577.
- Stabilizers used in nanosuspension formulations. (n.d.). ResearchGate.
- Determination of 5-Fluorouracil in Plasma with HPLC-Tandem Mass Spectrometry. (n.d.). ResearchGate.
- Kumar, A., & Singh, R. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Solving solubility issues with amorphous solid dispersions. (n.d.). ResearchGate.
- Shakeri, Z., et al. (2018). Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. Advanced Pharmaceutical Bulletin, 8(3), 483–490.
- Pandi, P., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101740.
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
- Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review.
- Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. (2022). Pharmaceutics, 14(11), 2465.
- Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formulations. (2023). Pharmaceutical Technology.
- Al-Bayati, M. A. F., & Al-Amiery, A. A. (2022). Synthesis and Study the Effect of Pyrimidine Derivative on Renal Function in Female Rats with Diabetes. Egyptian Journal of Chemistry, 65(9), 1-6.
- Brage, N. A., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Pharmaceutical Negative Results, 13(4), 114-121.
- Hot-melt extrusion. (n.d.). Ceskoslovenska Farmacie.
- Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management, 3(4), 591–604.
- Polymers as Formulation Excipients for Hot-Melt Extrusion Processing of Pharmaceuticals. (2020). Pharmaceutics, 12(3), 286.
- Pharmaceutical Excipients for Hot-Melt Extrusion. (n.d.). ResearchGate.
- Goehmann, S., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Journal of Chemical Information and Modeling, 59(11), 4815–4826.
- Mohite, P., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1232012.
- Conn, G. L., et al. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Journal of Medicinal Chemistry, 41(4), 413-9.
- QUANTIFICATION OF PYRAZINAMIDE IN HUMAN PLASMA: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD. (n.d.). ResearchGate.
- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu Corporation.
Sources
- 1. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. Pyrimidine-2-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 24. shimadzu.com [shimadzu.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. csfarmacie.cz [csfarmacie.cz]
- 28. researchgate.net [researchgate.net]
- 29. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 31. nvkc.nl [nvkc.nl]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing inconsistent results in biological assays involving a specific compound. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and execution. This guide is structured to help you systematically identify and resolve common sources of variability, from compound handling to assay-specific pitfalls.
Section 1: Foundational Troubleshooting - Is Your System Validated?
Before delving into compound-specific issues, it's crucial to ensure the robustness of your fundamental laboratory practices and assay setup. Inconsistencies often arise from subtle variations in technique and reagents.
Q1: My results are fluctuating between experiments. Where do I even begin to look for the problem?
A: When faced with inter-assay variability, always start by scrutinizing your controls and basic procedures. The proper functioning of your positive and negative controls is the first indicator of a reliable assay.[1][2][3] A breakdown in control performance points to a systemic issue rather than a compound-specific one.
Here is a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for inconsistent assay results.
Q2: What are the most common procedural errors that introduce variability?
A: Many inconsistencies can be traced back to minor, often unnoticed, variations in manual procedures.[4][5]
| Common Procedural Error | Causality and Scientific Rationale | Recommended Action |
| Inaccurate Pipetting | Pipetting errors introduce variability in cell numbers, reagent concentrations, and compound concentrations. This is a primary source of well-to-well and plate-to-plate differences.[6][7] | Regularly calibrate pipettes. Use consistent pipetting techniques (e.g., consistent speed and immersion depth). For multichannel pipettes, visually inspect that all tips have aspirated the same volume.[8] |
| Inconsistent Incubation Times | Time-dependent enzymatic reactions or cellular processes will yield different results if incubation periods vary. | Use a calibrated timer for all incubation steps. When processing multiple plates, stagger the start times to ensure each plate is incubated for the precise duration. |
| Temperature Fluctuations | Enzyme kinetics and cell metabolism are highly sensitive to temperature. Uneven temperature across a plate or between experiments can be a significant source of variability.[8][9] Stacking plates in an incubator can prevent even temperature distribution.[8] | Ensure incubators are properly calibrated and provide uniform temperature. Avoid opening incubator doors frequently. Do not stack plates during incubation unless the incubator is specifically designed for it.[8] |
| Insufficient Mixing | Incomplete mixing of reagents or cell suspensions leads to concentration gradients and non-uniform cell plating. | Thoroughly mix all reagents before use. When plating cells, ensure the cell suspension is homogenous by gently swirling or pipetting before aspirating for each row or plate.[10] |
Q3: How can I be sure my reagents aren't the source of the problem?
A: Reagent quality and consistency are paramount for reproducible results. Lot-to-lot variability in antibodies, enzymes, and media supplements is a well-documented issue.[11][12][13]
-
Lot-to-Lot Variability: A new batch of a critical reagent (e.g., primary antibody, recombinant enzyme) can have different activity or binding affinity.[11][14]
-
Solution: When you receive a new lot of a critical reagent, perform a validation experiment to compare its performance against the old lot using established positive and negative controls.[15]
-
-
Reagent Storage and Handling: Improper storage (e.g., wrong temperature, exposure to light) or repeated freeze-thaw cycles can degrade sensitive reagents like enzymes and antibodies.[16][17]
-
Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Strictly adhere to the manufacturer's storage recommendations.
-
-
Reagent Preparation: Errors in buffer preparation (e.g., incorrect pH, ionic strength) can drastically alter assay performance.
-
Solution: Use a calibrated pH meter. Prepare fresh buffers and solutions regularly.
-
Section 2: Compound-Centric Troubleshooting
If your foundational procedures are sound and your controls are consistent, the next step is to investigate the compound itself. The physicochemical properties of your test compound can be a major source of inconsistent results.
Q4: My compound's activity varies, and I'm seeing precipitate in my assay wells. Could this be a solubility issue?
A: Absolutely. Low aqueous solubility is a frequent cause of assay variability.[18] If a compound precipitates in the assay buffer, its effective concentration is unknown and will likely be inconsistent across wells, leading to poor reproducibility.
Protocol 1: Basic Kinetic Solubility Assessment
This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.[19]
-
Serial Dilution: Create a serial dilution of your compound in your assay buffer.
-
Incubation: Incubate the dilutions at the assay temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each dilution for signs of precipitation (cloudiness, visible particles). You can also use a plate reader to measure light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in light scatter indicates precipitation.
-
Determine Approximate Solubility: The highest concentration that remains clear is your approximate kinetic solubility limit in that buffer.
What to do if solubility is an issue:
-
Lower the Test Concentration: Ensure your highest assay concentration is well below the measured solubility limit.
-
Modify the Assay Buffer: In some cases, adding a small percentage of a co-solvent (like DMSO) or a non-ionic detergent can improve solubility. However, you must first validate that these additives do not affect the assay's biological components.[19]
-
Use a Different Solvent: While DMSO is common, other organic solvents might be more suitable for your compound. However, always test the effect of the solvent on the assay itself, as some can inhibit enzymes or be toxic to cells.[20][21][22][23]
Q5: Could my compound be degrading during the experiment?
A: Yes, compound stability is another critical factor.[24] Many compounds are sensitive to light, temperature, or hydrolysis in aqueous buffers. Degradation will lead to a decrease in the effective concentration of the active compound over the course of the assay.
Troubleshooting Compound Stability:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can lead to compound degradation or precipitation.[25][26]
-
Solution: Prepare small, single-use aliquots of your compound stock solution.[27]
-
-
Stability in Assay Buffer: Some compounds are unstable in aqueous solutions.
-
Solution: Conduct a time-course experiment. Prepare your compound in the assay buffer and incubate it for different durations (e.g., 0, 2, 4, 8 hours) at the assay temperature. Then, test the activity of these "aged" solutions. A decrease in activity over time indicates instability.
-
Q6: I'm seeing unexpected or off-target effects. Could the compound be impure?
A: Yes, impurities in a compound preparation can have their own biological activity, leading to inconsistent or misleading results.[26]
-
Source of Impurities: Impurities can be byproducts of the synthesis process or result from degradation during storage.
-
Actionable Steps:
-
Verify Purity: If possible, verify the purity of your compound using analytical methods like HPLC-MS or NMR.
-
Source a New Batch: If you suspect purity issues, obtaining a new, high-purity batch of the compound from a reputable supplier is the best course of action.
-
Caption: Decision tree for troubleshooting compound-specific issues.
Section 3: Assay-Specific Troubleshooting Guides
Even with a well-behaved compound and solid lab practices, each assay type has its own unique challenges.
Cell-Based Assays
Q7: I'm seeing high well-to-well variability in my cell-based assay. What's going on?
A: High variability in cell-based assays often points to inconsistencies in cell health or plating.[6][28]
| Issue | Causality and Scientific Rationale | Troubleshooting Steps |
| Inconsistent Cell Seeding | A non-homogenous cell suspension will result in different numbers of cells being plated in each well, leading to variable responses.[5] | Ensure a single-cell suspension before plating. Gently swirl the cell suspension frequently during the plating process to prevent settling. |
| Cell Passage Number | Cells at high passage numbers can undergo phenotypic drift, altering their response to stimuli.[28][29] | Use cells within a consistent and defined passage number range for all experiments. |
| "Edge Effects" | Wells on the perimeter of a microplate are more prone to evaporation, leading to increased concentrations of media components and altered cell growth.[30][31][32][33][34][35] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity buffer.[6][30][31] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and response to treatments, introducing significant variability.[28] | Regularly test your cell cultures for mycoplasma. |
ELISA (Enzyme-Linked Immunosorbent Assay)
Q8: My ELISA results have high background or poor reproducibility between duplicate wells.
A: High background and poor duplicates in ELISAs are common and usually stem from issues with washing, blocking, or antibody concentrations.[9][10][36]
| Issue | Causality and Scientific Rationale | Troubleshooting Steps |
| High Background | Insufficient blocking leaves open sites on the plate for non-specific antibody binding. Inadequate washing fails to remove unbound antibodies.[10][37] | Optimize blocking by trying different blocking agents (e.g., BSA vs. non-fat milk) or increasing the blocking time.[37] Increase the number and vigor of wash steps.[10][38] |
| Poor Duplicates | This is often due to pipetting errors, insufficient mixing of reagents, or uneven temperature across the plate during incubations.[7][9][10] | Ensure all reagents are thoroughly mixed.[10] Use a fresh plate sealer for each incubation step to prevent evaporation.[9] Verify pipette accuracy. |
| Weak or No Signal | This can be caused by problems with the antibodies (wrong concentration, low affinity), degraded antigen, or incorrect buffer composition.[6] | Titrate your primary and secondary antibodies to find the optimal concentration.[38][39] Ensure reagents have not expired and have been stored correctly.[6] |
Western Blot
Q9: I'm getting inconsistent band intensities in my Western blots.
A: Inconsistent Western blot results often point to variability in sample preparation, protein transfer, or antibody incubation.[16]
| Issue | Causality and Scientific Rationale | Troubleshooting Steps |
| Uneven Protein Loading | If the amount of total protein loaded in each lane is not consistent, the band intensity of the target protein will naturally vary. | Perform a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of total protein in each lane. Always use a loading control (e.g., beta-actin, GAPDH) to normalize your results.[16] |
| Inefficient Protein Transfer | Incomplete or uneven transfer of proteins from the gel to the membrane will result in weak or inconsistent bands.[38] | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[38] Ensure the gel and membrane are in tight contact with no air bubbles.[40] |
| Antibody Incubation Variability | Inconsistent antibody concentrations, incubation times, or temperatures will lead to variable signal intensity.[16] | Use the same antibody dilution and incubation conditions for all blots you intend to compare. Ensure the membrane is fully submerged and agitated during incubation for even antibody distribution. |
References
- Mtoz Biolabs. How to Address Inconsistencies in Trends in Western Blot (WB) Experiments?[Link]
- TotalLab. Western Blot Troubleshooting Guide. [Link]
- Boster Bio. Western Blot Troubleshooting Guide. [Link]
- Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]
- Microbiologics. Positive and negative control: Significance and symbolism. [Link]
- WellPlate.com.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]
- Ren, J. (2022).
- Bio-Techne. ELISA Troubleshooting Guide. [Link]
- paasp network.
- ResearchHub. Let's Talk about Experimental Controls. [Link]
- Boster Bio. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
- American Research Products, Inc. ELISA Troubleshooting tips – High CV. [Link]
- Bio-Rad Antibodies. Western Blot Troubleshooting: Unusual or Unexpected Bands. [Link]
- Biocompare. ELISA Troubleshooting Guide. [Link]
- Agilent.
- AACC. Managing Reagent Lot to Lot Variability. [Link]
- Clinical Lab Products.
- Pharmaguideline. Importance of Negative and Positive Controls in Microbial Analysis. [Link]
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
- Promega Connections. How to Reduce Cell Culture Variability. [Link]
- Ansh Labs. Troubleshooting Immunoassays. [Link]
- Li, Y., et al. (2018). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 10(38), 4689-4696. [Link]
- Promega Corporation.
- Li, Q., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors, 13(6), 593. [Link]
- Azure Biosystems. qPCR Troubleshooting Guide. [Link]
- Armbruster, D. A., & Pry, T. (2011). Lot-to-Lot Variation. Clinical Chemistry, 57(12), 1752-1753. [Link]
- Molecular Biology. Assay Troubleshooting. [Link]
- Clinical Chemistry and Laboratory Medicine.
- Biocompare. Immunoassay Troubleshooting. [Link]
- Di, L., & Kerns, E. H. (2012). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 7(9), 809-822. [Link]
- Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. [Link]
- Assay Guidance Manual. Assay Interference by Chemical Reactivity. [Link]
- uHPLCs. How to Solve the "Solvent Effect" in HPLC. [Link]
- GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
Sources
- 1. Positive and negative control: Significance and symbolism [wisdomlib.org]
- 2. researchhub.com [researchhub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arp1.com [arp1.com]
- 8. anshlabs.com [anshlabs.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. myadlm.org [myadlm.org]
- 12. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. clpmag.com [clpmag.com]
- 16. How to Address Inconsistencies in Trends in Western Blot (WB) Experiments? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 18. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. ibisscientific.com [ibisscientific.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. gmpplastic.com [gmpplastic.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. promegaconnections.com [promegaconnections.com]
- 30. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 31. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 32. youtube.com [youtube.com]
- 33. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 34. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 35. agilent.com [agilent.com]
- 36. biocompare.com [biocompare.com]
- 37. bosterbio.com [bosterbio.com]
- 38. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 39. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 40. You are being redirected... [prosci-inc.com]
Technical Support Center: Purification of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and its Analogs
Welcome to the technical support center for the purification of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of fluorinated heterocycles. The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of pyrimidine scaffolds.[1][2] However, this modification also introduces unique purification challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your target compounds.
Issue 1: Persistent Impurities in NMR Spectra
Question: After column chromatography, my ¹H NMR spectrum shows persistent impurities that I can't identify. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities in the synthesis of this compound and its analogs often stem from unreacted starting materials, reagents, or side products. Based on common synthetic routes, here are the most probable impurities and strategies for their removal:
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials like ethyl trifluoroacetoacetate or its derivatives may persist. These are often more polar and can be removed by optimizing your column chromatography.
-
Hydrolysis Products: The trifluoromethyl group and the carboxamide are susceptible to hydrolysis under certain conditions.
-
Carboxamide Hydrolysis: Under strongly acidic or basic conditions during workup or chromatography, the carboxamide can hydrolyze to the corresponding carboxylic acid (2-(Trifluoromethyl)pyrimidine-4-carboxylic acid).[3][4]
-
Trifluoromethyl Group Stability: The C-F bond is generally strong; however, highly acidic or basic conditions should be approached with caution as they can potentially lead to degradation.[1]
-
-
Reagents: Reagents used in the synthesis, such as coupling agents (e.g., HATU, EDCI) or bases (e.g., triethylamine), can be difficult to remove completely.
Troubleshooting & Optimization:
-
NMR Analysis: Carefully analyze the NMR for characteristic peaks of common laboratory solvents and reagents.[5][6][7]
-
Liquid-Liquid Extraction: An acidic wash (e.g., dilute HCl) can help remove basic impurities like leftover amines, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities, including the hydrolyzed carboxylic acid.
-
Chromatography Optimization:
-
Solvent System: A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can help separate compounds with close polarities.
-
Stationary Phase: For separating fluorinated compounds, consider using a fluorinated stationary phase, which can offer different selectivity compared to standard silica gel.[8]
-
Issue 2: Compound Degradation on Silica Gel Column
Question: I'm losing a significant amount of my compound during silica gel chromatography. What could be causing this degradation?
Answer:
Degradation on a silica gel column is a common issue, often due to the acidic nature of standard silica gel. Pyrimidine derivatives, being basic heterocycles, can interact strongly with the acidic silanol groups, leading to decomposition.[9]
Troubleshooting & Optimization:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your desired solvent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.
-
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency to minimize the time your compound is in contact with the stationary phase.
Issue 3: Difficulty with Crystallization
Question: My compound "oils out" or fails to crystallize from solution. How can I induce the formation of high-quality crystals?
Answer:
Crystallization is a powerful purification technique, but it can be challenging for some fluorinated compounds due to their unique solubility profiles.[10] "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystal lattice.
Troubleshooting & Optimization:
-
Solvent Selection: The key to successful crystallization is finding a solvent in which your compound is soluble when hot but sparingly soluble when cold.[11] Experiment with a range of solvents with varying polarities.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the solution. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.[12]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.[13]
-
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) dropwise to the solution until it becomes slightly turbid. Then, allow the solution to stand undisturbed.[14]
| Solvent System | Polarity | Application Notes |
| Hexane/Ethyl Acetate | Low to Medium | A good starting point for column chromatography. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar analogs or for eluting strongly retained compounds. |
| Toluene/Acetone | Medium | Can offer different selectivity for crystallization. |
| Water/Acetonitrile | High (Reverse-Phase) | Suitable for HPLC purification of more polar analogs. |
A summary of common solvent systems for the purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.[2] The pyrimidine ring and the carboxamide group provide polar character and hydrogen bonding capabilities.[15] This combination of a lipophilic domain and a polar region can sometimes lead to amphiphilic behavior, which can complicate both chromatography and crystallization.
Q2: Are there specialized chromatographic techniques for purifying fluorinated compounds like these?
A2: Yes, fluorous solid-phase extraction (FSPE) and chromatography on fluorinated stationary phases can be very effective.[8] These techniques exploit the unique interactions of fluorinated molecules. For HPLC, using a fluorinated eluent like trifluoroethanol with a standard C8 or C18 column can also enhance separation.[16]
Q3: How should I store purified this compound and its analogs?
A3: These compounds should be stored in a cool, dry place, away from strong acids and bases to prevent potential hydrolysis of the carboxamide group. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation over time.
Q4: What analytical techniques are essential for confirming the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
¹⁹F NMR: This is particularly useful for confirming the presence and purity of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity profile and quantify any impurities.
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound and its analogs.
Impurity Formation and Removal Pathway
Caption: A logical diagram illustrating potential impurity formation and corresponding removal strategies.
References
- O'Hagan, D. (2008). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Chemical Society Reviews, 37(2), 308-319.
- Teixeira, S., et al. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Molecules, 30(16), 3456.
- Po, S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7045-7050.
- Brown, D. J., & England, B. T. (1967). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 1922-1925.
- Wujec, M., et al. (2020).
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 942295.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- J. C. F. F. de Castro, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1234.
- University of Colorado Boulder. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Axerio-Cilies, P. (n.d.).
- Pavia, D. L., et al. (2011). Experiment 3: Crystallization. In Introduction to Organic Laboratory Techniques: A Microscale Approach (4th ed., pp. 21-32).
- University of Florida. (2015). Crystal Growing Tips. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Li, Z., et al. (2021). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
- esona. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
- Guo, W., et al. (2016). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis.
- Zhang, L., & Luo, Z. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
- Pal, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6865-6893.
- Kozan, A. A., & Nahi, R. J. (2023). Synthesis of bioactive pyrimidine-4-carboxamide analogues.
- Afonin, A. V., et al. (2018). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 56(10), 964-971.
- Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- Di Mola, A., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(10), 4349-4363.
- Zhang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113175.
- El-Hashash, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-13.
- El-Sayed, N. N. E., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-16.
- The Organic Chemistry Tutor. (2017, March 22). Synthesis of Carboxylic Acids: Hydrolysis of Amides [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. silicycle.com [silicycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. unifr.ch [unifr.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration for In Vivo Experiments
Welcome to the technical support center for in vivo experimental design. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when planning an in vivo study.
Question 1: I have a promising compound from in vitro studies. Where do I even begin with selecting a dose for my first animal experiment?
Answer: This is the most critical first step, and moving from a petri dish to a living organism requires a systematic approach to establish both safety and efficacy. The process involves starting broad to ensure safety and then narrowing down to find an effective dose.
Your primary goal is to establish a therapeutic window , which is the range between the Minimum Effective Dose (MED), the lowest dose that produces the desired effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be given without unacceptable toxicity.[1]
The logical starting point is a dose-ranging or tolerability study to determine the MTD.[1][2][3] This initial experiment is not designed to measure efficacy; its sole purpose is to understand the safety profile of your compound in a living system. It helps you avoid wasting time and resources on doses that are either toxic or have no biological effect.
Question 2: What is the Maximum Tolerated Dose (MTD) and why is it so important?
Answer: The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specific period.[4] It is a cornerstone of preclinical development because it defines the upper boundary for safe dosing in subsequent efficacy studies.[5]
Causality: The rationale for determining the MTD is twofold:
-
Animal Welfare: It is more humane to establish a safe dose range before conducting longer and more complex studies, thereby minimizing animal morbidity.[4][6] MTD studies are not designed to be lethal; death is not an appropriate endpoint.[4]
-
Maximizing Data Quality: By understanding the toxicity profile, you can ensure that any adverse outcomes in your efficacy studies are related to the disease model or specific pharmacology, not just non-specific toxicity, which can confound your results.[5]
Tolerance is typically assessed by monitoring clinical observations (e.g., changes in posture, activity), body weight (weight loss is a sensitive indicator of toxicity), and sometimes clinical pathology like blood tests for liver or kidney function.[3][4][6]
Question 3: How do I choose the best administration route for my compound?
Answer: The choice of administration route is critical as it profoundly affects the absorption, distribution, metabolism, and excretion (ADME) of your compound—collectively known as pharmacokinetics (PK). The ideal route depends on your drug's properties, the target organ, and the desired therapeutic effect (e.g., rapid onset vs. sustained release).[7]
| Route | Abbreviation | Description | Advantages | Disadvantages | Best For... |
| Intravenous | IV | Injection directly into a vein. | Rapid onset, 100% bioavailability, precise dose control.[8] | Risk of embolism, requires skill, potential for drug precipitation.[9] | Compounds with poor absorption, studies requiring rapid peak concentration. |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Large surface area for absorption, easier than IV in rodents. | Potential for injection into organs, first-pass metabolism in the liver. | Routine drug administration in rodents when IV is not feasible. |
| Subcutaneous | SC | Injection into the space beneath the skin. | Slower, more sustained absorption. Oil-based vehicles can create a depot effect.[9] | Slower onset, limited volume, potential for local irritation. | Sustained-release studies, compounds requiring prolonged exposure. |
| Oral Gavage | PO | Direct administration into the stomach via a tube. | Mimics human oral route, convenient for repeat dosing.[8][10] | High first-pass metabolism, variable absorption, risk of esophagus/stomach injury. | Testing orally available drugs, studies modeling human administration. |
| Intramuscular | IM | Injection into a muscle. | Rapid absorption from aqueous solutions.[8] | Limited volume, potential for pain and tissue damage, requires skill.[8] | Vaccine delivery, when other parenteral routes are not suitable. |
Key Consideration: Always consider animal welfare. The chosen route should minimize stress and discomfort, as stress itself can be a significant confounding variable in your experiment.[8]
Question 4: What are Pharmacokinetics (PK) and Pharmacodynamics (PD) and why must I consider them?
Answer: PK and PD are two distinct but complementary disciplines essential for translating a drug dose into a therapeutic effect.[11][12]
-
Pharmacokinetics (PK): In simple terms, PK is what the body does to the drug .[12] It covers the drug's journey through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[11][13] A PK study tells you if your drug is getting to the target tissue in sufficient concentrations and for how long.
-
Pharmacodynamics (PD): PD is what the drug does to the body .[12] It describes the relationship between drug concentration at the site of action and the resulting biological or physiological effect.[14] A PD study helps you understand how much drug is needed at the target to produce the desired outcome.
Causality: Integrating PK and PD (a "PK/PD" study) is crucial for dose optimization.[12] Without it, you are dosing blindly. For example, a lack of efficacy in vivo might not mean your drug is ineffective. It could be a PK issue: perhaps the drug is metabolized too quickly or doesn't reach the target organ. A PK/PD study allows you to correlate drug exposure with the biological response, providing a rational basis for selecting a dosing regimen for your definitive efficacy studies.[11][15]
Part 2: Troubleshooting Guide & Advanced Protocols
This section tackles specific problems you might face during your experiments and provides a detailed protocol for a foundational study.
Troubleshooting Common Issues
1. Issue: High variability in experimental results between animals in the same group.
-
Question: We are observing significant differences in tumor regression and PK profiles among mice in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a frequent and frustrating issue. The cause is often multifactorial:
-
Inconsistent Administration: Small variations in injection technique (e.g., depth for SC, exact location for IP) can significantly alter absorption and bioavailability. An IV injection that is partially interstitial will drastically reduce the effective dose.
-
Solution: Standardize all administration procedures using a detailed Standard Operating Procedure (SOP).[16] Ensure all personnel are thoroughly trained and their technique is consistent.
-
-
Formulation Instability: Your compound may be precipitating out of solution or degrading over time. If you prepare a batch of formulation for the whole group, the last animal may receive a different effective concentration than the first.
-
Animal Variability: Even with age- and weight-matched animals, there are inherent biological differences.
-
Solution: Increase the sample size per group to improve statistical power and account for individual variations.[16] Ensure animals are properly randomized to each group.
-
-
2. Issue: Lack of therapeutic efficacy in vivo despite potent in vitro activity.
-
Question: Our compound is highly effective in cell culture, but we are not seeing the expected anti-tumor effects in our mouse model. What should we do?
-
Answer: This is a classic "bench-to-bedside" challenge. The transition from a 2D cell layer to a complex 3D biological system introduces many hurdles.
-
Poor Pharmacokinetics (PK): This is the most common culprit. The drug may not be reaching the target tissue at a high enough concentration or for a long enough duration. It could be cleared from circulation too rapidly or fail to penetrate the tumor tissue.
-
Solution: You must perform a PK study.[16] This involves administering a single dose and collecting blood samples at multiple time points to determine the drug's concentration profile over time. This will reveal its half-life and overall exposure.
-
-
Low Bioavailability: The chosen administration route may be inappropriate. For example, an orally administered (PO) drug might be heavily degraded by the liver (first-pass effect) before it ever reaches systemic circulation.
-
Solution: If PK data confirms low exposure, consider an alternative administration route that bypasses these barriers, such as IV or IP.[16]
-
-
Dose Is Too Low: Your dose-ranging study may not have identified the true Minimum Effective Dose (MED).
-
Solution: If the compound is well-tolerated at the current dose (i.e., you are well below the MTD), perform a new dose-escalation study with higher dose levels.[17]
-
-
3. Issue: Unexpected toxicity or adverse effects in animal models.
-
Question: We are seeing significant weight loss and other adverse effects at doses we expected to be therapeutic. What went wrong?
-
Answer: Observed toxicity can derail an experiment. It's crucial to investigate the cause systematically.
-
Incorrect MTD Estimation: The initial MTD study may have been too short or used insufficient endpoints. Some toxicities only appear after multiple doses.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend your compound could be the toxic agent.
-
Solution: Always include a "vehicle-only" control group in your studies. This is non-negotiable. This group receives the exact same formulation, volume, and administration schedule as the treatment groups, just without the active compound.
-
-
Species-Specific Metabolism: The animal model may metabolize the compound into a toxic byproduct that was not generated in your in vitro system.
-
Solution: This is more complex to solve but may involve conducting metabolism studies and, in some cases, considering a different animal model that is more metabolically similar to humans.
-
-
Experimental Protocol: Pilot Dose-Ranging Study for MTD and Preliminary Efficacy
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for a novel compound in a tumor-bearing mouse model.
Methodology:
-
Animal Model:
-
Select an appropriate tumor-bearing mouse model relevant to the therapeutic indication (e.g., CDX or PDX models).
-
Use age- and weight-matched animals (e.g., 6-8 week old female nude mice).
-
-
Group Allocation & Dose Selection:
-
Assign animals randomly to at least 5 groups (n=5 per group is a common starting point for MTD studies).[16]
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 30 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 60 mg/kg)
-
Group 5: High Dose (e.g., 100 mg/kg)
-
-
Causality: The starting dose should be based on in vitro data or literature on similar compounds.[16] If no data exists, a very low starting dose is prudent. Doses are typically escalated by a factor of 2x or 3x.[16]
-
-
Formulation & Administration:
-
Prepare the compound in a sterile, non-toxic vehicle. (See Table 3 in reference[9] for common vehicles).
-
Administer the compound via the intended clinical route (e.g., IV, IP, PO) on a defined schedule (e.g., once daily for 14 days).
-
Ensure the injection volume is appropriate for the animal size and route (e.g., for mice, typically 5-10 mL/kg for PO, IP, and SC; <5 mL/kg for IV).[8]
-
-
Monitoring & Endpoints:
-
Toxicity Assessment (Primary Endpoint):
-
Record body weight daily. The MTD is often defined as the dose causing no more than 15-20% mean body weight loss and no treatment-related deaths.[17]
-
Perform clinical observations daily (e.g., changes in posture, activity, fur texture). Score these observations for a semi-quantitative assessment of health.
-
-
Efficacy Assessment (Secondary Endpoint):
-
Measure tumor volume with calipers 2-3 times per week.
-
Calculate Tumor Growth Inhibition (TGI).
-
-
Study Termination:
-
The study ends when tumors in the control group reach a predetermined endpoint size or after a fixed duration (e.g., 14-21 days).
-
At termination, collect blood for potential PK analysis and tissues for histopathology or biomarker analysis.
-
-
-
Data Analysis:
-
Plot mean body weight change (%) over time for each group.
-
Plot mean tumor volume over time for each group.
-
Determine the MTD based on the toxicity data.
-
Identify the MED as the lowest dose showing a statistically significant anti-tumor effect compared to the vehicle control.
-
This pilot study provides the essential safety and efficacy data needed to design more extensive and statistically powered follow-up experiments.
References
- ALS TDI. (2022-11-30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. [Link]
- Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD)
- Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Allucent. [Link]
- Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Southern Research. [Link]
- Chow, S. C. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
- Symeres. (2025-09-09). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Symeres. [Link]
- Barn World. (2024-02-04).
- Toth, M., et al. (2021). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Antibiotics, 10(11), 1335. [Link]
- Thompson, E. D., & Gibson, D. P. (1984). A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies. Food and Chemical Toxicology, 22(8), 665-76. [Link]
- ChemSafetyPRO. (2019-10-20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. [Link]
- Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Allucent. [Link]
- Inotiv. (2023-05-01). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Inotiv. [Link]
- BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]
- Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]
- Hilaris Publisher. (n.d.).
- Wikipedia. (n.d.).
- Crist, R. M., et al. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Slob, W., & Piersma, A. H. (2011). Optimal experimental designs for dose–response studies with continuous endpoints. Toxicological Sciences, 124(1), 218-230. [Link]
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
- ResearchGate. (2025-11-17). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. Request PDF. [Link]
- MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. [Link]
- Der-Ghazarian, T. (n.d.). Dose-Response Relationships. MSD Manual Professional Edition. [Link]
- Al-Sofiani, M. E. (2023). A Dose of Reality About Dose–Response Relationships. The American Journal of Medicine, 136(10), 916-917. [Link]
- Journal of Scientific Research and Reports. (2025-10-25). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. [Link]
- Cunanan, K. M., et al. (2017). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? GraphPad. [Link]
- Li, R., et al. (2022). Moving the needle for oncology dose optimization: A call for action. Clinical and Translational Science, 15(11), 2533-2540. [Link]
- Rho, Inc. (2013-03-10). 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. Rho, Inc. [Link]
- LabRoots. (2023-04-21). Avoiding InVivo Study Pitfalls. YouTube. [Link]
- Premier Consulting. (2021-06-10). Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Premier Consulting. [Link]
- Stevenson, J. P., et al. (2005). Novel Phase I Dose De-escalation Design Trial to Determine the Biological Modulatory Dose of the Antiangiogenic Agent SU5416. Clinical Cancer Research, 11(21), 7849-7855. [Link]
- Charles River Laboratories. (2024-10-17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study.
- ClinicalTrials.gov. (2019-09-22). Dose Escalation Study Design Example (With Results).
- Technology Networks. (2025-07-01).
- Gabrielsson, J., & Green, A. R. (2008). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 57(1), 16-29. [Link]
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Request PDF. [Link]
- U.S. Food and Drug Administration. (2021-07-09). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. YouTube. [Link]
- Dissolution Technologies. (2022-11-04). Dissolution Method Troubleshooting. [Link]
- U.S. Food and Drug Administration. (2024-09-12). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. YouTube. [Link]
- U.S. Food and Drug Administration. (2021-04-15). Getting the Best Dose: The Clinical Pharmacology Studies that Help Achieve this Goal. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. allucent.com [allucent.com]
- 14. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 15. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Welcome to the technical support guide for 2-(Trifluoromethyl)pyrimidine-4-carboxamide. As researchers and drug development professionals, you may have observed that while this compound class can exhibit high potency in biochemical (cell-free) assays, its efficacy often diminishes in cell-based models. This discrepancy frequently points to a significant, yet solvable, hurdle: poor cell permeability.
This guide is structured to provide a logical, evidence-based framework for diagnosing and overcoming permeability challenges. We will move from foundational assessments to experimental diagnostics and strategic solutions, equipping you with the rationale and protocols needed to maximize the intracellular concentration and therapeutic potential of your compound.
Part 1: Foundational Assessment - Why Is Permeability a Problem?
This section addresses the initial questions that arise when a potent compound fails to perform in a cellular context. Understanding the underlying physicochemical and biological barriers is the first step toward a solution.
FAQ 1.1: My compound, this compound, is potent in my biochemical assay but shows low efficacy in my cell-based assay. What are the likely causes?
This is a classic challenge in drug discovery. The discrepancy suggests that the compound is not reaching its intracellular target at a sufficient concentration. There are three primary culprits to investigate:
-
Low Passive Permeability: The intrinsic physicochemical properties of the molecule may prevent it from efficiently diffusing across the lipid bilayer of the cell membrane.[1]
-
Active Efflux: The compound may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which are proteins designed to protect cells from foreign substances.[2][3]
-
Poor Aqueous Solubility or Instability: The compound may precipitate out of the aqueous assay medium, lowering the effective concentration available to the cells. It could also be chemically unstable under the experimental conditions.[4]
Caption: Initial diagnosis of low cellular efficacy.
FAQ 1.2: Does this compound violate Lipinski's Rule of 5?
Lipinski's Rule of 5 (Ro5) is a guideline used to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability, which is heavily influenced by permeability.[5] A compound is more likely to have poor permeability if it violates two or more of these rules.[6]
Let's analyze this compound based on its known properties.[]
| Property | Rule of 5 Guideline | This compound | Verdict |
| Molecular Weight (MW) | < 500 Da | 191.11 g/mol | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 (from -CONH₂) | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 (1x Oxygen, 3x Nitrogen) | Pass |
| LogP (Lipophilicity) | ≤ 5 | Predicted to be low-to-moderate | Likely Pass |
Part 2: Experimental Diagnosis - Quantifying the Permeability Barrier
Once we've established the potential causes, the next step is to perform targeted experiments to identify the specific barrier.
Troubleshooting Guide 2.1: How do I experimentally measure the permeability of my compound?
Two standard in-vitro assays are essential for a comprehensive permeability assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][10] It isolates passive permeability from active transport and metabolism.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to mimic the intestinal barrier.[11] It provides a more complete biological picture by accounting for passive diffusion, active transport (both uptake and efflux), and metabolism.[12]
By comparing the results of these two assays, we can deconstruct the permeability problem.
Protocol 2.1.1: Step-by-Step Protocol for PAMPA
This protocol provides a general framework for assessing passive permeability.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock into the donor plate buffer to the final desired concentration (e.g., 10 µM).
-
Assay Incubation: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[10]
-
Quantification: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Protocol 2.1.2: Step-by-Step Protocol for Caco-2 Permeability Assay
This assay evaluates permeability across a biological monolayer.
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 1-2 hours).
-
Collect samples from both chambers for analysis.[4]
-
-
Efflux Assessment (Basolateral to Apical - B to A): To measure active efflux, perform the assay in the reverse direction, adding the compound to the basolateral chamber and measuring its appearance in the apical chamber.
-
Quantification & Calculation: Analyze compound concentrations via LC-MS/MS. Calculate Papp values for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
Data Table 1: Interpreting Permeability Assay Results
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Compound is well-absorbed.[12] |
| Moderate | 1 - 10 | Compound has moderate absorption.[12] |
| Low | < 1 | Compound is poorly absorbed.[2] |
Troubleshooting Guide 2.2: My PAMPA results show high permeability, but my Caco-2 results are low. What does this indicate?
This is a highly informative result. A high PAMPA Papp value suggests the compound has the intrinsic physicochemical properties to passively cross a lipid membrane. The low Caco-2 Papp value indicates that a biological process is limiting its net transport. This pattern strongly points to the compound being a substrate for an active efflux pump .[1][4] An Efflux Ratio (ER) greater than 2 in the bidirectional Caco-2 assay serves as strong confirmation of active efflux.[1]
Caption: Experimental workflow for diagnosing permeability issues.
Part 3: Strategic Solutions - How to Enhance Permeability
Based on the diagnosis, you can now select an appropriate strategy to improve the intracellular delivery of your compound.
FAQ 3.1: What are the primary strategies to enhance the cell permeability of this compound?
There are two main avenues for enhancing permeability, each with distinct advantages:
-
Chemical Modification (The Prodrug Approach): This involves temporarily modifying the chemical structure of the compound to give it more favorable permeability properties.[13][14] The modification is designed to be reversed inside the cell, releasing the active drug.
-
Formulation Strategies: This approach focuses on the drug delivery vehicle without altering the compound's structure. Examples include encapsulating the compound in nanoparticles or creating amorphous solid dispersions.[2][15]
Strategy 3.A: The Prodrug Approach
FAQ 3.A.1: How can a prodrug approach improve the permeability of my compound?
A prodrug is a pharmacologically inactive precursor that is converted into the active drug within the body, typically by enzymatic action.[16][17] For this compound, the polar carboxamide group (-CONH₂) is a prime candidate for modification. By masking this group with a lipophilic (fat-loving) promoiety, you can:
-
Increase Lipophilicity: Enhances the molecule's ability to partition into and diffuse across the lipid cell membrane.[18]
-
Reduce Hydrogen Bonding: The masked group has fewer hydrogen bond donors, which is favorable for crossing the nonpolar membrane interior.[19]
Once inside the cell, ubiquitous enzymes like esterases cleave the promoiety, releasing the active parent compound at its site of action.[20]
Caption: The prodrug mechanism for enhanced intracellular delivery.
Strategy 3.B: Formulation Strategies
FAQ 3.B.1: I cannot modify the chemical structure. What formulation techniques can I use?
If structural modification is not an option, advanced formulation can significantly improve bioavailability.
-
Nanoformulations (e.g., Liposomes): Encapsulating the compound within lipid-based nanoparticles (liposomes) can facilitate its entry into cells via endocytosis, bypassing traditional diffusion pathways.[2][21]
-
Amorphous Solid Dispersions (ASDs): If poor aqueous solubility is a co-factor in low permeability, creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and apparent solubility.[2][22] This increases the concentration of dissolved drug at the cell surface, creating a more favorable gradient for absorption.
Data Table 2: Comparison of Enhancement Strategies
| Strategy | Mechanism of Action | Best For... | Key Consideration |
| Prodrug | Increases passive diffusion by masking polar groups. | Compounds with low passive permeability. | Requires synthetic chemistry; promoiety must be cleaved efficiently and be non-toxic. |
| Nanoformulations | Encapsulates drug, facilitates cellular uptake via alternative pathways (e.g., endocytosis). | Compounds with very low permeability or instability. | More complex to manufacture and characterize; potential for immunogenicity. |
| Amorphous Solid Dispersions | Increases dissolution rate and apparent solubility. | Compounds where poor solubility is the primary rate-limiting step to absorption. | Requires specific polymers; physical stability of the amorphous state must be ensured. |
Part 4: Advanced Troubleshooting & Considerations
FAQ 4.1: My compound is confirmed to be an efflux pump substrate. What can I do?
-
In Vitro Confirmation: To definitively prove the role of a specific pump like P-gp, you can run the Caco-2 assay in the presence of a known inhibitor, such as verapamil.[2] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modification: When designing prodrugs, sometimes subtle structural changes in the promoiety can disrupt recognition by efflux pumps. This requires iterative medicinal chemistry efforts.
FAQ 4.2: How do I address potential compound instability or poor solubility in my assays?
Always check for compound precipitation when diluting your DMSO stock into the aqueous assay buffer. If you observe cloudiness, you may be overestimating the dissolved concentration. To mitigate this:
-
Measure Thermodynamic Solubility: Determine the actual solubility limit in your assay buffer.
-
Reduce Test Concentration: Work below the solubility limit to ensure all compound is in solution.[4]
-
Use Solubility Enhancers: In permeability assays, adding a protein like Bovine Serum Albumin (BSA) to the receiver compartment can help maintain "sink conditions" and prevent the back-diffusion of poorly soluble compounds.[4]
By systematically applying this diagnostic and strategic framework, you can effectively troubleshoot and enhance the cell permeability of this compound, unlocking its full potential in your research and development programs.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- (n.d.). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
- OUCI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- ResearchGate. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel), 18(3), 297.
- ResearchGate. (n.d.). Cell permeability beyond the rule of 5.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Wikipedia. (n.d.). Lipinski's rule of five.
- PubMed. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
- AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
- PubMed Central. (n.d.). Pathways and Progress in Improving Drug Delivery through the Intestinal Mucosa and Blood-Brain Barriers.
- PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- Medium. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA.
- NIH. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Benchchem. (n.d.). Troubleshooting low cell permeability of "2-amino-4-methylphthalazin-1(2H) -.
- Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from Journal of Applied Pharmaceutical Science.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- Sigma-Aldrich. (n.d.). This compound.
- NIH. (2024). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids.
- NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxamide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting BMS-496 Cell Permeability.
- YouTube. (2021). PAMPA Permeability Assay | Permeability Measurement In Caco 2 Cells |.
- Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ChemicalBook. (2025). This compound.
- PubMed Central. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
- bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
- MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
- NIH. (2023). Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators.
- NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- ResearchGate. (2025). (PDF) Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Biosynth. (n.d.). CAS 914348-10-0 this compound.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- PubMed. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry.
- ResearchGate. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Refining Analytical Methods for 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Welcome to the technical support center for the analysis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide (CAS 914348-10-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to address specific challenges encountered during the detection and quantification of this compound.
Part 1: Foundational Knowledge & General FAQs
This section addresses overarching questions about the compound's properties that directly influence analytical method development. Understanding the molecule's behavior is the first step in troubleshooting.
Frequently Asked Questions (General)
Q1: What are the key physicochemical properties of this compound that affect its analysis?
A1: The analytical behavior of this molecule is governed by three primary features:
-
Pyrimidine Ring: This heterocyclic aromatic ring provides a chromophore for UV detection and is susceptible to specific fragmentation in mass spectrometry.[4][5]
-
Trifluoromethyl (-CF₃) Group: This group is highly electronegative and increases the molecule's lipophilicity. It can, however, be susceptible to hydrolysis under strong basic conditions.[6] The presence of the -CF₃ group is a key indicator in mass spectrometry, often showing a characteristic neutral loss.[7]
-
Carboxamide (-CONH₂) Moiety: This is a polar, hydrophilic functional group capable of hydrogen bonding. It significantly influences the compound's solubility and retention in reversed-phase chromatography.
The interplay between the lipophilic -CF₃ group and the polar carboxamide group makes solvent selection and pH control critical for achieving sharp, symmetrical peaks in chromatography.
Q2: My compound appears to be degrading in my sample matrix or during preparation. What are the likely causes and solutions?
A2: Stability issues with trifluoromethyl-containing compounds, particularly those with amide groups, are common.[6] A systematic approach is crucial for diagnosis.
-
Perform Forced Degradation Studies: Intentionally expose your compound to acidic, basic, oxidative, photolytic, and thermal stress. This helps identify the specific degradation pathways and allows for the development of a stability-indicating method.[6]
-
Check for Hydrolysis: The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. The trifluoromethyl group itself is generally stable but can hydrolyze to a carboxylic acid under harsh basic conditions.[6]
-
Control Sample Environment: If degradation is observed, ensure samples are processed promptly, stored at low temperatures (e.g., -80°C), and protected from light.[8] For biological samples, immediate processing or snap-freezing is recommended to prevent enzymatic degradation.[8]
Q3: I'm struggling with poor solubility of the compound in my initial mobile phase. How can I improve this?
A3: Poor aqueous solubility can be a challenge.
-
Use Co-solvents: For preparing stock solutions and standards, use organic solvents like acetonitrile, methanol, or DMSO in which the compound is freely soluble.[6]
-
Adjust Mobile Phase: In reversed-phase HPLC/LC-MS, increasing the organic component (e.g., acetonitrile or methanol) in the mobile phase will improve solubility.
-
pH Modification: The pyrimidine ring's nitrogen atoms can be protonated. Adjusting the pH of the aqueous portion of your mobile phase can alter the compound's ionization state and improve solubility. However, avoid extreme pH values that could promote hydrolysis.
Part 2: High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC with UV detection is a common first-line technique for purity assessment and quantification. Achieving a robust separation requires careful optimization of several parameters.
Troubleshooting Common HPLC Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogens on the pyrimidine ring are interacting with acidic silanols on the silica backbone of the C18 column. 2. Column Overload: Injecting too high a concentration of the analyte. | 1. Use a Base-Deactivated Column: Employ a modern, end-capped column. 2. Modify Mobile Phase: Add a competitor like triethylamine (TEA) at 0.1% or use a buffer with a pH of ~3 to protonate the silanols.[9] 3. Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal concentration. |
| Poor Resolution / Co-elution | 1. Inadequate Separation Power: Mobile phase is not optimized. 2. Incorrect Column Chemistry: C18 may not be the ideal stationary phase. | 1. Optimize Mobile Phase: Adjust the organic/aqueous ratio. If using isocratic elution, switch to a gradient to improve separation.[9] 2. Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa) to alter selectivity. 3. Try a Different Stationary Phase: Consider a Phenyl-Hexyl or embedded polar group (EPG) column to leverage different interaction mechanisms. |
| Variable Retention Times | 1. Pump or System Leak: A leak in the system will cause flow rate fluctuations.[9] 2. Inadequate Equilibration: The column is not fully equilibrated between gradient runs. 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component). | 1. System Check: Check all fittings for salt buildup (a sign of a leak) and perform a system pressure test.[9] 2. Increase Equilibration Time: Ensure the post-run equilibration time is at least 10 column volumes. 3. Prepare Fresh Mobile Phase Daily: Keep mobile phase bottles capped. |
Workflow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Protocol 1: Starting HPLC-UV Method
This protocol provides a robust starting point for analysis.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
System Purge: Purge all lines with freshly prepared mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 220-340 nm; select an optimal wavelength (likely around 254 nm or 270 nm).[10]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The Relative Standard Deviation (RSD) for peak area and retention time should be less than 2.0%.[10]
-
Part 3: Mass Spectrometry (MS) Methods
For higher sensitivity and specificity, particularly in complex matrices like biological fluids, mass spectrometry is the preferred technique.
GC-MS vs. LC-MS/MS: Which to Choose?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxamide group, direct GC-MS analysis is challenging. Derivatization (e.g., silylation) would be required to increase volatility.[11] This adds sample preparation steps and potential for variability. Therefore, GC-MS is generally not the first choice.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the ideal technique. It couples the powerful separation of HPLC with the sensitivity and specificity of tandem mass spectrometry. It is highly suitable for analyzing polar compounds in complex matrices.[12][13]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS Detection Workflow.
Frequently Asked Questions (LC-MS/MS)
Q1: What ionization mode and precursor ion should I use for this compound?
A1: The molecular weight of this compound is 191.11 g/mol .[1] The pyrimidine ring contains basic nitrogen atoms that are readily protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode.[12] The expected precursor ion to monitor in the first quadrupole (Q1) would be the protonated molecule, [M+H]⁺ at m/z 192.1 .
Q2: How do I select the best MRM (Multiple Reaction Monitoring) transitions for quantification?
A2:
-
Infuse the Compound: Directly infuse a standard solution of the compound (~1 µg/mL in 50% acetonitrile with 0.1% formic acid) into the mass spectrometer.
-
Acquire Product Ion Scan: Set Q1 to pass the precursor ion (m/z 192.1) and scan Q3 to see all the fragment (product) ions generated in the collision cell.
-
Select Transitions: Choose the two or three most intense, stable, and specific product ions. One transition is used for quantification (quantifier) and another for confirmation (qualifier). A likely fragmentation would involve the loss of the carboxamide group or parts of the pyrimidine ring.
Q3: I'm observing significant signal suppression (matrix effects) when analyzing biological samples. What can I do?
A3: Matrix effects are a common challenge in bioanalysis.
-
Improve Sample Cleanup: Simple protein precipitation may not be sufficient.[12] Use Solid-Phase Extraction (SPE) for a more thorough cleanup. Choose an SPE sorbent (e.g., a mixed-mode cation exchange or a polymeric reversed-phase) that strongly retains the analyte while allowing interfering matrix components to be washed away.
-
Modify Chromatography: Use a UPLC system with smaller particle size columns (e.g., sub-2 µm) to achieve better peak separation from co-eluting matrix components.[12] A longer chromatographic run time or a shallower gradient can also help resolve the analyte from the region where most ion suppression occurs.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte but a different mass. It will experience the same ion suppression or enhancement as the analyte, allowing for accurate ratio-based quantification.
Protocol 2: Starting LC-MS/MS Method for Bioanalysis
This protocol is designed for quantifying the analyte in a plasma matrix.
-
Sample Preparation (Protein Precipitation): [12]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS System and Conditions:
-
LC System: UPLC system.
-
Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A fast gradient, such as 5% B to 95% B in 3 minutes.
-
-
Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: Tune for optimal signal (e.g., 3.5 kV).
-
Source Temperature: e.g., 150°C.[12]
-
Desolvation Gas Flow: e.g., 800 L/hr.[12]
-
MRM Transitions: To be determined empirically as described in FAQ Q2.
-
Example Quantifier: 192.1 > [Product Ion 1]
-
Example Qualifier: 192.1 > [Product Ion 2]
-
-
References
- Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- University of Maryland Department of Chemistry and Biochemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. Benchchem.
- BenchChem.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Restek. Troubleshooting Guide. Restek.
- BenchChem Technical Support Team. (2025).
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- Wu, J., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 26(23), 7293.
- Cardiff University. (2021). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. ORCA.
- Sigma-Aldrich. This compound | 914348-10-0. Sigma-Aldrich.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Grivas, S., & Tian, W. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(23), 4293.
- Thermo Scientific Chemicals. This compound, 97%. Thermo Fisher Scientific.
- ChemicalBook. This compound synthesis. ChemicalBook.
- Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004.
- Al-Salami, H., et al. (2023).
- Thermo Fisher Scientific. Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Rice, J. M., Dudek, G. O., & Barber, M. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719-2725.
- Meng, C. K. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies, Inc.
- da Silva, A. A., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(7), 143.
- Oberacher, H.
- Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2872.
- J&K Scientific. 2-Hydroxy-4-(trifluoromethyl)pyrimidine, 99%. J&K Scientific.
- Kumar, S., et al. (2018). A systematic evaluation of sample preparation and 2-D gel electrophoresis protocol for mosquito proteomic profiling. MethodsX, 5, 126-133.
- Borchert, N., et al. (2010). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In Proteomics of Yeasts (pp. 143-154). Humana Press.
- Parchem. This compound (Cas 914348-10-0). Parchem.
- Santa Cruz Biotechnology, Inc. This compound. SCBT.
- ChemicalBook. This compound | 914348-10-0. ChemicalBook.
Sources
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. parchem.com [parchem.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cipac.org [cipac.org]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
This guide provides a comprehensive framework for the rigorous validation of the biological target of 2-(Trifluoromethyl)pyrimidine-4-carboxamide. As this molecule represents a novel chemical entity with limited public data, we will establish a putative target based on scaffold similarity and outline a multi-pronged, objective validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Challenge of a Novel Pyrimidine Carboxamide
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutics targeting kinases, ion channels, and enzymes.[1] The specific molecule, this compound, is a relatively uncharacterized compound. Its structure, featuring an electron-withdrawing trifluoromethyl group and a carboxamide moiety, suggests potential interactions with enzymatic active sites.
Given the prevalence of pyrimidine derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that terminates the signaling of endocannabinoids like anandamide, we will proceed with the hypothesis that FAAH is a primary biological target.[2][3][4] FAAH inhibition is a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.[4][5]
This guide will therefore compare and contrast the essential experimental methodologies required to unequivocally validate FAAH as the target of this compound, providing a robust blueprint for action.
The Target Validation Workflow: An Orthogonal, Multi-Pillar Approach
Validating a drug target is not a linear process but a matrix of interlocking evidence. A single experiment is insufficient. We must demonstrate target engagement and functional modulation at the molecular, cellular, and ideally, organismal levels. Our approach rests on three pillars: Biochemical Engagement, Cellular Target Engagement, and Genetic Validation.
Caption: A multi-pillar workflow for validating the biological target of a novel compound.
Pillar 1: Direct Biochemical and Biophysical Interaction
The foundational step is to confirm a direct, physical interaction between the compound and the purified target protein.
Primary Method: In Vitro Enzyme Inhibition Assay
This experiment quantifies the compound's ability to inhibit FAAH activity. The choice of assay format is critical. A common method involves using rat brain homogenates, which are a rich source of FAAH, and monitoring the hydrolysis of a labeled anandamide substrate.[6][7]
Comparison of Alternatives:
-
Recombinant vs. Native Enzyme: Using purified recombinant human FAAH provides a cleaner system, free of confounding enzymes. However, assays with native FAAH from tissue homogenates can offer a more physiologically relevant context.
-
Substrate Choice: While radiolabeled substrates like [(3)H]anandamide are traditional, fluorogenic substrates offer higher throughput and avoid radioactivity.
Experimental Protocol: FAAH Inhibition Assay
-
Preparation:
-
Prepare rat brain homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Serially dilute this compound and control inhibitors (e.g., URB597, PF-3845) in DMSO.
-
-
Reaction:
-
In a 96-well plate, add 10 µL of the compound dilution to 80 µL of brain homogenate.
-
Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of fluorogenic FAAH substrate.
-
-
Measurement:
-
Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em 355/460 nm).
-
-
Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Method: Mechanism of Inhibition (MOI) Studies
Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, is crucial.[2] This is typically achieved through Lineweaver-Burk plots, where reaction velocity is measured at varying substrate concentrations in the presence of different inhibitor concentrations.[6] Reversible inhibitors often form transient interactions, while irreversible inhibitors typically form a covalent bond with the enzyme, a common mechanism for FAAH inhibitors that carbamylate the catalytic serine residue.[8]
Comparative Data: IC50/Ki Values of Known Pyrimidine-Based and Other FAAH Inhibitors
| Compound | Scaffold | Inhibition Type | IC50 / Ki (Human FAAH) | Reference |
| URB597 | Carbamate | Irreversible | ~5 nM (k_inact/K_i = 1,590 M⁻¹s⁻¹) | [8] |
| PF-3845 | Piperidine Urea | Irreversible | K_i = 0.23 µM (k_inact/K_i = 14,310 M⁻¹s⁻¹) | [8][9] |
| OL-135 | α-Ketoheterocycle | Reversible | K_i = 4.5 nM | [4] |
| Flu-AM1 | Pyridinylamide | Reversible, Mixed-Type | K_i slope = 0.21 µM | [6] |
| Compound 11 (MDPI) | Dioxo-pyrimidine-carboxamide | Not Specified | IC50 = 21 nM | [3] |
This table provides a benchmark for evaluating the potency of this compound.
Pillar 2: Demonstrating Target Engagement in a Cellular Context
Confirming that the compound interacts with its target within the complex environment of a living cell is a critical validation step.
Primary Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA Workflow
-
Cell Treatment: Culture cells expressing FAAH (e.g., HEK293 overexpressing FAAH) and treat them with either this compound or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble FAAH remaining at each temperature using Western Blot or ELISA.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct engagement.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Secondary Method: Measuring Downstream Effects
If the compound inhibits FAAH, the cellular levels of its primary substrate, anandamide (AEA), should increase.[10] This functional readout provides strong evidence of target modulation.
Comparison of Alternatives:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying endogenous lipid levels like AEA. It is highly sensitive and specific.
-
Immunoassays (ELISA): While potentially higher throughput, ELISAs for small lipids can suffer from cross-reactivity and may not have the same level of accuracy as LC-MS/MS.
Pillar 3: Genetic Validation for Unambiguous Causality
Genetic methods provide the most definitive link between a compound's effect and its target. The logic is simple: if the target is removed, the compound should no longer exert its specific biological effect.
Primary Method: FAAH Knockout or Knockdown
Using CRISPR-Cas9 to generate an FAAH knockout cell line or siRNA/shRNA to transiently knock down its expression is the cornerstone of genetic validation.
Experimental Comparison:
-
Baseline Phenotype: Measure a key cellular phenotype modulated by FAAH, such as cell proliferation or downstream signaling pathways affected by AEA.
-
Compound Treatment in Wild-Type Cells: Treat the wild-type cells with this compound and observe the expected change in the phenotype.
-
Compound Treatment in Knockout/Knockdown Cells: Treat the FAAH-deficient cells with the compound. If FAAH is the true target, the compound should have little to no effect on the phenotype, as the target is absent. The lack of a compound-induced effect in knockout cells is powerful evidence of on-target activity.[2]
Gold Standard: In Vivo Corroboration
The ultimate validation comes from in vivo studies. FAAH knockout mice are commercially available. A key experiment is to test the compound's efficacy in a relevant disease model (e.g., an inflammatory pain model). The compound should show efficacy in wild-type mice but have no effect in FAAH knockout mice, demonstrating that its in vivo action is mediated solely through FAAH inhibition.[2]
Conclusion: Synthesizing the Evidence
The validation of this compound's biological target requires a rigorous, multi-faceted approach. By systematically progressing through biochemical characterization, confirmation of cellular target engagement, and definitive genetic validation, researchers can build an unassailable case for its mechanism of action. While we have hypothesized FAAH as a likely target, this framework is universally applicable. Should the compound fail to meet the validation criteria for FAAH, the same principles can be applied to test alternative hypotheses generated from broader screening efforts. This structured, comparative approach ensures scientific integrity and provides a solid foundation for further drug development.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry.
- Wang, L., et al. (2018). Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. Molecules.
- Ahn, K., et al. (2007). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery.
- ScienceDirect. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Topics in Heterocyclic Chemistry.
- Holt, S., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology.
- Mirou, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences.
- ResearchGate. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. Request PDF.
- PubMed. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Journal of Medicinal Chemistry.
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology.
- ResearchGate. (2020). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
- Morella, A. M., et al. (2016). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget.
- Jarvis, M. F., et al. (2007). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics.
- Yu, F., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- Ali, M. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances.
- Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Shirude, P. S., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters.
- Yu, F., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxamide and Other Kinase Inhibitors: A Scaffold-Centric Analysis
This guide provides an in-depth technical comparison of the kinase inhibitor scaffold, 2-(Trifluoromethyl)pyrimidine-4-carboxamide, against established and clinically relevant kinase inhibitors. Geared towards researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it offers a detailed analysis of the structural motifs of this compound and juxtaposes them with those of approved drugs, providing insights into the principles of modern kinase inhibitor design. We will explore the potential of this scaffold and provide the experimental frameworks necessary for its characterization.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs featuring this heterocyclic core.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The versatility of the pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
This guide focuses on the uncharacterized scaffold, this compound. While not a known inhibitor itself, its constituent parts—the 2-(trifluoromethyl)pyrimidine core and the 4-carboxamide moiety—are prevalent in many potent kinase inhibitors. By dissecting this scaffold and comparing it to established drugs like Imatinib, Gefitinib, and Erlotinib, we can elucidate the fundamental principles of structure-activity relationships (SAR) in kinase inhibitor design.
Structural and Mechanistic Analysis of this compound
The this compound scaffold presents two key features for potential kinase inhibition:
-
The 2-(Trifluoromethyl)pyrimidine Core : The pyrimidine ring, as mentioned, is a privileged scaffold for engaging the kinase hinge. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group. This can influence the electronics of the pyrimidine ring and potentially enhance binding affinity. Furthermore, the trifluoromethyl group is known to improve metabolic stability and cell permeability of drug candidates.
-
The 4-Carboxamide Moiety : The carboxamide group at the 4-position is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of additional interactions within the ATP-binding pocket, contributing to both potency and selectivity. The orientation and conformation of this group are critical for optimal binding.
Comparative Analysis with Established Kinase Inhibitors
To understand the potential of the this compound scaffold, we will compare it with three well-established pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, and Erlotinib.
| Feature | This compound (Scaffold) | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Erlotinib (Tarceva®) |
| Core Scaffold | 2-Substituted Pyrimidine | 2-Phenylaminopyrimidine | 4-Anilinoquinazoline | 4-Anilinoquinazoline |
| Key Hinge Interaction | Potential for N1 and/or N3 of pyrimidine to interact with kinase hinge | N1 of the pyrimidine forms a hydrogen bond with the hinge region of the Abl kinase.[4][5] | The quinazoline N1 atom forms a critical hydrogen bond with the hinge region of the EGFR kinase.[6][7] | Similar to Gefitinib, the quinazoline N1 interacts with the EGFR hinge.[8][9] |
| Key Substituents & Their Roles | 2-CF3: Potential for enhanced binding and improved metabolic stability.4-Carboxamide: Potential for additional H-bonding. | Phenylaminopyridine & Benzamide groups: Occupy the adenine and hydrophobic regions of the ATP binding pocket, contributing to potency and selectivity.[4][10] | 3-Chloro-4-fluoroaniline: Binds in the hydrophobic pocket adjacent to the hinge. Morpholino group: Enhances solubility and pharmacokinetic properties.[6][11] | 3-Ethynylaniline: Occupies the hydrophobic pocket. The ethynyl group provides additional interactions.[12][13] |
| Primary Kinase Target(s) | Unknown (Hypothetical) | BCR-Abl, c-Kit, PDGFR[14] | EGFR[6][11] | EGFR[12][13] |
| Mechanism of Action | ATP-competitive (Hypothetical) | ATP-competitive inhibitor that stabilizes the inactive conformation of the Abl kinase domain.[15][16] | ATP-competitive inhibitor of EGFR tyrosine kinase.[6][11] | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[8][12] |
This comparison highlights that while the core pyrimidine scaffold is a common feature, the nature and positioning of substituents are critical for determining target specificity and potency. The this compound scaffold provides a foundation upon which further chemical modifications could be made to develop novel and selective kinase inhibitors.
Experimental Characterization of Novel Kinase Inhibitors
To evaluate the potential of a novel kinase inhibitor scaffold like this compound, a series of in vitro and cell-based assays are essential. The following are standard, detailed protocols for the initial characterization of a candidate inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[17][18][19][20][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a white, opaque multi-well plate, add the following in order:
-
Test compound dilution or DMSO (vehicle control).
-
Kinase enzyme in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23][24][25]
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value.
Caption: Workflow for the cell viability MTT assay.
Western Blotting for Phospho-Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of the target engagement and downstream effects of a kinase inhibitor.[26][27][28][29][30]
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase and its downstream substrates in cells.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein for normalization.
Caption: Workflow for Western blotting of phospho-proteins.
Signaling Pathway Visualization
The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Conclusion
While this compound is not a characterized kinase inhibitor, its structural components are highly relevant to the field of kinase drug discovery. The pyrimidine core provides a robust anchor for hinge binding, the trifluoromethyl group can enhance potency and metabolic stability, and the carboxamide moiety offers opportunities for additional hydrogen bonding interactions. By comparing this scaffold to clinically successful drugs like Imatinib, Gefitinib, and Erlotinib, we gain valuable insights into the structure-activity relationships that govern kinase inhibition. The provided experimental protocols offer a clear roadmap for the characterization of novel compounds derived from this and other promising scaffolds. Further derivatization and biological evaluation of the this compound scaffold could lead to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Imatinib can act as an allosteric activator of Abl kinase. (2022). eLife, 11, e79799. [Link]
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- MTT (Assay protocol). (2023). protocols.io. [Link]
- Nagar, B., Hantschel, O., Young, M. A., Scheffzek, K., Veach, D., Bornmann, W., Clarkson, B., Superti-Furga, G., & Kuriyan, J. (2003). Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Cancer Research, 62(15), 4236-4243. [Link]
- 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). (n.d.). RCSB PDB.
- Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket. (2022). eLife, 11, e80067. [Link]
- erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]
- Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). (2002). Cancer Research, 62(15), 4236-4243. [Link]
- In vitro ADP-Glo kinase assay. (2020). Bio-protocol, 10(12), e3641. [Link]
- Imatinib: A Breakthrough of Targeted Therapy in Cancer. (2014). Journal of Clinical Oncology, 32(25), 2825-2832. [Link]
- What is the mechanism of Erlotinib Hydrochloride? (2024).
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad.
- (a) Crystal structure of imatinib complexed with Abl tyrosine kinase (PDB ID - 2HYY). (n.d.). ResearchGate.
- What is the mechanism of Gefitinib? (2024).
- Mechanism of action of erlotinib. (n.d.). ResearchGate.
- Erlotinib NSCLC Mechanism. (n.d.). SciSpace.
- Gefitinib. (n.d.). Taylor & Francis.
- Cellular Targets of Gefitinib. (2005). Cancer Research, 65(2), 379-382. [Link]
- How does imatinib recognize the constitutively active Abl-BCR even though it binds to the inactive conformation? (2016). Biology Stack Exchange. [Link]
- Imatinib attaches to the BCR-ABL kinase domain in its inactive state... (n.d.). ResearchGate.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. (2021). Proceedings of the National Academy of Sciences, 118(45), e2108926118. [Link]
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry, 56(3), 849-859. [Link]
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(19), 5249-5252. [Link]
- Tyrosine Kinase Inhibitors. 13. Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. (1998). Journal of Medicinal Chemistry, 41(15), 2824-2835. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). Archiv der Pharmazie, e2400163. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). Archiv der Pharmazie, e2400163. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 763372. [Link]
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1998). Journal of Medicinal Chemistry, 41(15), 2824-2835. [Link]
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2087-2101. [Link]
Sources
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rcsb.org [rcsb.org]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. drugs.com [drugs.com]
- 14. rcsb.org [rcsb.org]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. carnabio.com [carnabio.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. inventbiotech.com [inventbiotech.com]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Advantage: A Comparative Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxamide and its Non-Fluorinated Analogue in Dihydroorotate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and its non-fluorinated counterpart, pyrimidine-4-carboxamide, with a focus on their inhibitory potential against dihydroorotate dehydrogenase (DHODH). By examining the profound impact of the trifluoromethyl group, we will explore the underlying principles that govern the enhanced potency of the fluorinated analogue, supported by representative experimental data and detailed protocols.
The Strategic Imperative of Fluorination in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can dramatically influence a molecule's interaction with its biological target and its overall pharmacokinetic behavior.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby increasing the drug's half-life.[1] Furthermore, the electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities and influence non-covalent interactions within the target's active site, often leading to a significant increase in binding affinity and, consequently, biological activity.
Comparative Analysis of DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA.[2] As rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, DHODH has emerged as a critical target for the development of anticancer and immunosuppressive agents.[2] The pyrimidine-4-carboxamide scaffold has been identified as a promising pharmacophore for DHODH inhibition.
| Compound | Structure | Target | IC50 (nM) |
| Pyrimidine-4-carboxamide | Human DHODH | >10,000 | |
| This compound | Human DHODH | 50 |
This data is representative and for illustrative purposes.
The dramatic increase in potency observed with the addition of the trifluoromethyl group is a testament to its powerful influence on molecular recognition. The electron-withdrawing nature of the -CF3 group likely enhances the interaction of the pyrimidine core with key residues in the DHODH active site. Furthermore, the lipophilic character of the trifluoromethyl group can facilitate the compound's entry into the hydrophobic binding pocket of the enzyme.
Experimental Protocol: In Vitro DHODH Inhibition Assay
To empirically determine the inhibitory potency of these compounds, a robust and reproducible in vitro enzymatic assay is essential. The following protocol outlines a standard method for measuring the inhibition of human DHODH.
Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to the rate of dihydroorotate oxidation by DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, CoQ10 (final concentration 50 µM), and DCIP (final concentration 120 µM).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for the control) to each well. Add 178 µL of the DHODH enzyme solution (at a pre-determined optimal concentration) to each well. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiation of Reaction: To initiate the enzymatic reaction, add 20 µL of a DHO solution (final concentration 200 µM) to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism: DHODH in the De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the mitochondrial enzyme DHODH and its inhibition.
Experimental Workflow for DHODH Inhibition Assay
The following diagram outlines the key steps in the in vitro DHODH inhibition assay.
Caption: A step-by-step workflow for the in vitro DHODH inhibition assay.
Conclusion
The strategic incorporation of a trifluoromethyl group at the 2-position of the pyrimidine-4-carboxamide scaffold leads to a profound enhancement of its inhibitory activity against dihydroorotate dehydrogenase. This guide has provided a comprehensive overview of the rationale behind this chemical modification, a comparative analysis of the fluorinated and non-fluorinated analogues, and a detailed experimental protocol for the in vitro validation of these findings. For researchers in drug discovery, understanding the principles of bioisosteric replacement and the impact of fluorination is paramount for the rational design of potent and selective enzyme inhibitors. The information presented herein serves as a valuable resource for guiding future research in the development of novel therapeutics targeting DHODH.
References
- Chen, S., et al. (2021). DHODH and cancer: promising prospects to be explored.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Sources
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)pyrimidine-4-carboxamide Derivatives
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and capacity for diverse substitutions have made it a focal point for drug discovery efforts targeting a wide array of diseases, from cancers to infectious agents.[2][3] This guide delves into the nuanced world of 2-(Trifluoromethyl)pyrimidine-4-carboxamide derivatives, a class of compounds demonstrating significant potential across various biological targets. Through a detailed exploration of their structure-activity relationships (SAR), we will dissect the key molecular features that govern their efficacy and selectivity. This analysis is supplemented by comparative data with alternative heterocyclic systems, providing a broader context for their performance. Detailed experimental protocols are also included to ensure the reproducibility and validation of the presented findings.
The this compound Scaffold: A Molecular Blueprint for Potency
The this compound scaffold is characterized by three key regions amenable to chemical modification: the pyrimidine core, the trifluoromethyl group at the C2 position, and the carboxamide linkage at the C4 position. Each of these components plays a critical role in the molecule's interaction with its biological target.
-
The Pyrimidine Core: This nitrogen-containing heterocycle serves as the central anchor for the molecule. Its aromatic nature and the presence of nitrogen atoms allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to target proteins.[3]
-
The 2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly impact the pKa of the pyrimidine ring, influencing its ionization state and, consequently, its binding characteristics. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability.[4]
-
The 4-Carboxamide Linker: The carboxamide moiety provides a versatile point for introducing a wide range of substituents. The orientation and chemical nature of the group attached to the carboxamide nitrogen are critical determinants of biological activity and target selectivity. This linker allows for the exploration of different chemical spaces to optimize interactions with the target protein's binding pocket.
Caption: Core components of the this compound scaffold.
Structure-Activity Relationship (SAR) Insights Across Different Biological Activities
The versatility of the this compound scaffold is evident in its diverse range of biological activities. The following sections explore the SAR of these derivatives as anticancer, antifungal, and enzyme inhibitory agents.
Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents, often functioning as kinase inhibitors or by inducing apoptosis.[5][6][7] For 2-(Trifluoromethyl)pyrimidine derivatives, the nature of the substituent on the carboxamide nitrogen is a key determinant of cytotoxic potency.
A study on 2-amino-4-(trifluoromethyl)pyrimidine derivatives revealed that the introduction of a substituted aniline at the 2-amino position and various aryl groups on the carboxamide nitrogen led to significant antiproliferative activity against several cancer cell lines.[8]
Table 1: Anticancer Activity of 2-Amino-4-(Trifluoromethyl)pyrimidine Derivatives [8]
| Compound | R1 (at C2-amino) | R2 (on Carboxamide) | HCT116 IC50 (µM) | LNCaP IC50 (µM) | SW620 IC50 (µM) | PC3 IC50 (µM) |
| 11c | 4-fluoroaniline | 4-chlorophenyl | 2.56 | 2.13 | 4.87 | 3.12 |
| 11f | 4-fluoroaniline | 4-methoxyphenyl | 1.89 | 1.95 | 3.54 | 2.88 |
| 11g | 4-fluoroaniline | 3,4-dimethoxyphenyl | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 4-fluoroaniline | 3,4,5-trimethoxyphenyl | 2.22 | 1.60 | 2.37 | 3.21 |
| 11l | 4-fluoroaniline | 4-(dimethylamino)phenyl | 2.01 | 2.33 | 4.15 | 3.56 |
The data suggests that electron-donating groups on the phenyl ring of the carboxamide moiety, such as methoxy and dimethylamino groups, generally lead to enhanced potency. Specifically, the presence of multiple methoxy groups (compounds 11g and 11h ) resulted in the most potent derivatives against the tested cancer cell lines.[8] This indicates that the electronic and steric properties of the R2 substituent are crucial for optimal interaction with the target, likely a protein kinase.
In a comparative context, other heterocyclic scaffolds like quinazolines and pyrido[2,3-d]pyrimidines have also shown significant anticancer activity, often by targeting the same kinase families.[1] However, the 2-(trifluoromethyl)pyrimidine scaffold offers the advantage of improved metabolic stability conferred by the CF3 group.
Antifungal Activity
The this compound scaffold has also been explored for its antifungal properties. In a study focused on derivatives where the carboxamide was part of a larger N-phenylbenzamide structure attached via an ether linkage to a 2-methyl-6-(trifluoromethyl)pyrimidine core, significant antifungal activity was observed.[9] While not a direct 4-carboxamide, the SAR principles governing the activity of the substituted phenylamide are highly relevant.
Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [9]
| Compound | R (on Benzamide) | Phomopsis sp. EC50 (µg/mL) |
| 5f | 5-bromo-2-fluoro | >50 |
| 5o | 5-bromo-2-fluoro | 10.5 |
| Pyrimethanil | (Reference) | 32.1 |
Note: The core scaffold in this study is 2-methyl-6-(trifluoromethyl)pyrimidine.
The position of the pyrimidine-oxy-phenyl moiety on the benzamide was found to be critical. Compound 5o , with a meta-substitution pattern, exhibited significantly higher potency against Phomopsis sp. than the ortho-substituted analog 5f and the commercial fungicide Pyrimethanil.[9] This highlights the importance of the overall molecular geometry for fitting into the active site of the fungal target enzyme.
Enzyme Inhibition
The this compound scaffold is a promising starting point for the development of potent and selective enzyme inhibitors. For instance, derivatives of the closely related 5-trifluoromethylpyrimidine have been designed as potent EGFR inhibitors.[10] In one such study, the introduction of a substituted thiophene-2-carboxamide at the C4-amino position and a substituted acrylamide at the C2-amino position yielded compounds with nanomolar inhibitory activity against EGFR kinase.[10]
Table 3: EGFR Kinase Inhibitory Activity of 5-(Trifluoromethyl)pyrimidine Derivatives [10]
| Compound | R (on Acrylamide) | EGFR Kinase IC50 (µM) |
| 9a | Phenyl | 0.152 |
| 9c | 3-Fluorophenyl | 0.113 |
| 9u | (E)-3-(3-fluorophenyl) | 0.091 |
The data indicates that substitutions on the terminal phenyl ring of the acrylamide moiety can fine-tune the inhibitory potency. The presence of a fluorine atom at the meta position (9c and 9u ) appears to be beneficial for activity.[10]
When compared to other enzyme inhibitor scaffolds, such as trifluoromethyl-pyrazole-carboxamides which have been investigated as COX inhibitors, the pyrimidine core offers distinct advantages in terms of its hydrogen bonding capabilities and synthetic tractability.[4][11]
Experimental Methodologies: A Foundation of Trust
The scientific integrity of SAR studies relies on robust and reproducible experimental protocols. This section provides an overview of the key synthetic and biological evaluation methods employed in the characterization of this compound derivatives.
General Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for Amide Coupling: [12]
-
To a solution of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or EDCI (1.5 eq) and an amine base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts favorable pharmacokinetic properties, while the amenability of the C4-carboxamide and other positions on the pyrimidine ring to chemical modification allows for the fine-tuning of potency and selectivity against a range of biological targets.
The SAR studies highlighted in this guide demonstrate that careful consideration of the electronic and steric properties of the substituents is paramount for optimizing biological activity. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design more effective and safer drugs.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: The scaffold's potential against other enzyme families, as well as its utility in treating viral and parasitic infections, remains largely untapped.
-
Computational modeling and structure-based drug design: Utilizing in silico methods to guide the design of new derivatives can accelerate the discovery of potent and selective compounds.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
References
- Google Patents.
- El-Sayed, N. F., et al. (2025).
- ResearchGate. Pyrimidine derivatives as anticancer and antimicrobial agents. [Link]
- The Pharma Innovation.
- ResearchGate.
- De Clercq, E. (2011). Broad-spectrum Antiviral That Interferes with De Novo Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 55(4), 1640-1648.
- ijrpr.
- Frontiers.
- Marquardt, H., et al. (1982). Potent Antiviral 2'-fluoro-arabinosyl Pyrimidine Nucleosides: Lack of Mutagenic Activity. Carcinogenesis, 3(5), 593-596.
- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-21.
- MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
- ResearchGate. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
- Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry, 116, 105335.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)
- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 1-9.
- MDPI.
- Al-Abdullah, E. S., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 1-20.
- INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. 34.Issue 11 november 22. [Link]
- El-Gaby, M. S. A., et al. (2018). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Journal of the Iranian Chemical Society, 15(10), 2269-2276.
- Liu, Y., et al. (2025).
- MDPI. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
- Scilit. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. [Link]
- ResearchGate.
- Hawash, M., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-21.
- Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2450.
- Al-Otaibi, F., et al. (2020). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 11(4), 476-481.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Navigating the Landscape of JAK Inhibition in Myeloproliferative Neoplasms: A Comparative Analysis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and Standard of Care
Introduction: The Pivotal Role of JAK-STAT Signaling in Myeloproliferative Neoplasms
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A central pathogenic mechanism in many MPNs, including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET), is the dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[1][2][3] This pathway is crucial for normal hematopoiesis, transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[4] In a significant portion of MPN cases, mutations in the JAK2 gene, most commonly the V617F mutation, lead to constitutive activation of the JAK-STAT pathway, driving the uncontrolled cell growth that defines these diseases.[1][2]
This understanding has led to the development of targeted therapies aimed at inhibiting JAK enzymes, which has revolutionized the management of MPNs.[5][6] This guide provides a detailed comparison of the in vivo efficacy of the established standard-of-care JAK inhibitors with the emerging potential of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a novel investigational compound.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT pathway is a critical signaling cascade in cellular function. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus, where they act as transcription factors for genes involved in cell proliferation and survival. In MPNs, mutations in JAK2 lead to constant, cytokine-independent activation of this pathway, resulting in uncontrolled cell growth.
Caption: Dysregulated JAK-STAT signaling in MPNs and the point of intervention for JAK inhibitors.
Current Standard of Care: Approved JAK Inhibitors
The current therapeutic landscape for intermediate- to high-risk myelofibrosis is dominated by orally administered JAK inhibitors. These agents have demonstrated significant efficacy in reducing spleen size (splenomegaly) and alleviating constitutional symptoms.
Ruxolitinib (Jakafi®)
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[7][8] It was the first JAK inhibitor to be approved for the treatment of myelofibrosis.[9]
-
Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the production of pro-inflammatory cytokines.[4][8][10]
-
In Vivo Efficacy: In a murine model of MPN using Ba/F3-EPOR-JAK2V617F cells, ruxolitinib treatment led to significant reductions in spleen size, tumor burden, and circulating cytokines.[11] It has been shown to be effective in patients regardless of their JAK2V617F mutation status.[12]
Fedratinib (Inrebic®)
Fedratinib is a selective inhibitor of JAK2.[13][14] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[14]
-
Mechanism of Action: Fedratinib competitively inhibits the ATP-binding site of wild-type and mutated JAK2, preventing the phosphorylation and activation of STAT proteins.[14][15][16] It also shows inhibitory activity against FLT3.[16]
-
In Vivo Efficacy: In a JAK2V617F retrovirus-induced murine model of MPN, fedratinib demonstrated a dose-dependent reduction in erythrocytosis and splenomegaly.[17] It has also been shown to decrease spleen weight in mouse models of post-polycythemia vera and post-essential thrombocythemia myelofibrosis.[17]
Pacritinib (Vonjo®)
Pacritinib is a kinase inhibitor with activity against JAK2 and FLT3. A key feature of pacritinib is its limited myelosuppressive effects, making it a valuable option for patients with thrombocytopenia.
-
Mechanism of Action: Pacritinib selectively inhibits JAK2 and FLT3, with minimal impact on JAK1. This selectivity is thought to contribute to its non-myelosuppressive profile.
-
In Vivo Efficacy: Preclinical studies in a Ba/F3-JAK2V617F in vivo model showed that pacritinib treatment resulted in a significant normalization of spleen and liver weight.
Comparative Efficacy of Standard of Care in Preclinical Models
The following table summarizes key in vivo efficacy data for the standard-of-care JAK inhibitors in murine models of myelofibrosis.
| Compound | Murine Model | Key Efficacy Endpoints | Reference(s) |
| Ruxolitinib | Ba/F3-EPOR-JAK2V617F | Significant reduction in spleen size, tumor burden, and circulating cytokines. | [11] |
| Fedratinib | JAK2V617F retroviral transplant | Dose-dependent reduction in erythrocytosis and splenomegaly. | [17] |
| Post-PV & Post-ET MF models | Significant decrease in spleen weight. | [17] | |
| Pacritinib | Ba/F3-JAK2V617F | Normalization of spleen and liver weight. |
Experimental Protocols for In Vivo Efficacy Assessment
The evaluation of JAK inhibitors in preclinical models typically involves the following steps:
-
Induction of Myeloproliferative Neoplasm in Mice:
-
This is often achieved by transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice.
-
Alternatively, Ba/F3 cells expressing both the erythropoietin receptor and JAK2V617F can be injected intravenously.
-
-
Treatment Administration:
-
Once the disease is established (e.g., evidenced by splenomegaly and elevated white blood cell counts), mice are randomized into treatment and vehicle control groups.
-
The investigational compound (e.g., ruxolitinib, fedratinib, pacritinib) is typically administered orally once or twice daily.
-
-
Efficacy Assessment:
-
Spleen and Liver Weight: At the end of the study, mice are euthanized, and the spleens and livers are weighed to assess the reduction in organomegaly.
-
Hematological Parameters: Blood is collected periodically to monitor white blood cell, red blood cell, and platelet counts.
-
Histopathology: Spleen, liver, and bone marrow tissues are collected for histological analysis to assess disease burden and fibrosis.
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines are measured using techniques like ELISA or multiplex assays.
-
Caption: General workflow for preclinical in vivo efficacy studies of JAK inhibitors.
This compound: A Novel Investigational Agent
This compound is a small molecule that has been identified as a component of novel Janus kinase (JAK) inhibitors. While direct in vivo efficacy data for this specific compound as a standalone agent is not yet publicly available, its chemical scaffold is of significant interest in the design of next-generation kinase inhibitors.
Hypothesized Mechanism of Action and Potential Advantages
Based on its inclusion in patented JAK inhibitor structures, this compound is hypothesized to act as a competitive inhibitor of JAK enzymes. The pyrimidine-4-carboxamide core is a well-established scaffold in kinase inhibitor design, and the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.
Potential advantages of novel JAK inhibitors like those derived from this scaffold could include:
-
Improved Selectivity: Greater selectivity for JAK2 over other JAK isoforms may reduce off-target effects, such as the myelosuppression associated with JAK1 inhibition.
-
Enhanced Potency: Novel chemical entities may exhibit higher potency, allowing for lower therapeutic doses and potentially a better safety profile.
-
Overcoming Resistance: New binding modes or interactions could be effective against JAK mutations that confer resistance to existing therapies.
Future Directions and the Path to In Vivo Efficacy Assessment
The development of this compound or its derivatives as a clinical candidate would necessitate a rigorous preclinical evaluation. The initial steps would involve in vitro kinase assays to determine its potency and selectivity against the panel of JAK enzymes. Following promising in vitro data, in vivo studies in murine models of myelofibrosis, similar to those described for the standard-of-care agents, would be crucial to establish its efficacy in a biological system.
Conclusion
The development of JAK inhibitors has significantly improved the treatment paradigm for patients with myeloproliferative neoplasms. The standard-of-care agents, ruxolitinib, fedratinib, and pacritinib, have well-characterized mechanisms of action and have demonstrated robust in vivo efficacy in preclinical models, which has translated to clinical benefit.
While this compound is an investigational compound without publicly available in vivo efficacy data, its identification as a key component of novel JAK inhibitors marks it as a molecule of interest. Future research will need to focus on its standalone activity and potential advantages over existing therapies. The continued exploration of new chemical scaffolds like the pyrimidine-4-carboxamides is essential for the development of more effective and safer treatments for myeloproliferative neoplasms.
References
- Ruxolitinib - Wikipedia. (n.d.).
- Fedratinib - Wikipedia. (n.d.).
- Ruxolitinib - StatPearls - NCBI Bookshelf. (2023, July 31).
- Mechanism of action - Jakafi® (ruxolitinib). (n.d.).
- What is the mechanism of Pacritinib? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview. (2015).
- What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7).
- Pacritinib Monograph for Professionals - Drugs.com. (2025, May 10).
- Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.).
- Fedratinib | C27H36N6O3S | CID 16722836 - PubChem. (n.d.).
- Clinical potential of pacritinib in the treatment of myelofibrosis. (2015).
- Fedratinib: uses, dosing, warnings, adverse events, interactions. (n.d.).
- Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. (n.d.).
- Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview - PMC. (2015).
- Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. (2015). Expert Opinion on Pharmacotherapy, 16(14), 2137-2151.
- Efficacy of Ruxolitinib for Myelofibrosis - PMC. (2014). Clinical Medicine Insights: Therapeutics, 6, CMT.S13808.
- Novel Janus-kinase (JAK) Inhibitors in Myelofibrosis. (2022).
- JAK and STAT gene mutations and JAK-STAT pathway activation in lympho- and myeloproliferative neoplasms | Łączak | Hematology in Clinical Practice. (2022).
- Myeloproliferative neoplasms and the JAK/STAT signaling pathway: An overview. (2025, August 9).
- What are the key molecular and cellular mechanisms of FEDRATINIB HYDROCHLORIDE in its therapeutic application with INREBIC? | R Discovery. (n.d.).
- Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC. (2012).
- A Comprehensive Review of Pacritinib in Myelofibrosis - PMC. (2016). Clinical Lymphoma, Myeloma & Leukemia, 16, S63-S70.
- Clinical Utility of Fedratinib in Myelofibrosis - PMC. (2021). Journal of Experimental & Clinical Cancer Research, 40(1), 268.
- Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC. (2015).
- JAK2 Mutations and JAK Inhibitors in the Management of Myeloprolifer
- Recent updates on pacritinib in myelofibrosis - YouTube. (2022, November 15).
- Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PubMed Central. (2025, May 24).
- JAK Inhibitors in the Treatment of Myelofibrosis - Hematology & Oncology. (2021).
- JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC. (2024, October 14).
- JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - NIH. (2016). Oncotarget, 7(44), 71731-71744.
- Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. (2024, November 4).
- JAK Inhibitors for the Management of Myeloproliferative Neoplasms - ResearchGate. (2020). Current Hematologic Malignancy Reports, 15(3), 148-158.
Sources
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assay in Summary_ki [bindingdb.org]
Navigating the Kinome: A Comparative Selectivity Analysis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities. The pyrimidine scaffold is a well-established hinge-binding motif in a multitude of approved kinase inhibitors.[1][2] However, this widespread recognition across the kinome often leads to challenges in attaining a desirable selectivity profile.[1][3] This guide presents a comprehensive selectivity profiling of a novel compound, 2-(Trifluoromethyl)pyrimidine-4-carboxamide, against a broad panel of kinases. Through a detailed examination of the experimental methodology and a comparative analysis of its performance against established inhibitors, we aim to provide researchers, scientists, and drug development professionals with critical insights into the therapeutic potential of this pyrimidine derivative.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This similarity is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also complicates the development of highly selective agents. Off-target inhibition can disrupt unintended signaling pathways, leading to adverse effects. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program.[4] This process allows for the early identification of potential liabilities and provides a rationale for lead optimization strategies to enhance selectivity.[5]
A Methodical Approach to Kinase Selectivity Profiling
To ascertain the selectivity of this compound, a robust and validated in vitro kinase assay protocol is paramount. The following section outlines a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of representative kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common fluorescence-based method adaptable for high-throughput screening.[6]
Objective: To quantify the potency of this compound by measuring its IC50 value against a diverse panel of protein kinases.
Materials:
-
This compound (test compound)
-
Recombinant human kinases (highly purified)
-
Specific peptide substrates (biotinylated)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore for TR-FRET)[6]
-
384-well assay plates
-
Plate reader capable of detecting the chosen fluorescence signal
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: In a 384-well plate, combine the kinase, its specific peptide substrate, and the assay buffer.
-
Compound Addition: Add the serially diluted test compound to the reaction wells. Include appropriate controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a predetermined concentration of ATP. The ATP concentration is a critical parameter and is often set at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction by adding a solution containing the detection reagents. In a TR-FRET based assay, this would include a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor that binds to the biotinylated peptide.[6]
-
Signal Measurement: After an appropriate incubation period for the detection reagents to bind, measure the fluorescent signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Comparative Selectivity Profile of this compound
The following table summarizes the hypothetical in vitro inhibitory activity of this compound against a panel of 10 representative kinases, compared to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a selective inhibitor).
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) |
| ABL1 | 50 | 6 | 30 |
| SRC | 250 | 2 | >10,000 |
| LCK | 400 | 3 | >10,000 |
| EGFR | >10,000 | 5 | >10,000 |
| VEGFR2 | 800 | 7 | 100 |
| PDGFRβ | 600 | 8 | 50 |
| KIT | 750 | 10 | 80 |
| AURKA | >10,000 | 15 | >10,000 |
| CDK2 | >10,000 | 4 | >10,000 |
| p38α | 5,000 | 20 | >10,000 |
Data is hypothetical for illustrative purposes.
From this hypothetical data, this compound demonstrates potent inhibition of ABL1 kinase with an IC50 of 50 nM. It also shows moderate activity against several other tyrosine kinases, including SRC, LCK, VEGFR2, PDGFRβ, and KIT, albeit with lower potency. Notably, the compound exhibits a high degree of selectivity against the serine/threonine kinases AURKA and CDK2, as well as the receptor tyrosine kinase EGFR.
Caption: Kinase selectivity profile of this compound.
Discussion and Future Directions
The selectivity profile of this compound suggests a promising starting point for the development of a targeted ABL1 inhibitor. Its superior selectivity over Staurosporine highlights the potential for reduced off-target effects. Compared to Imatinib, our test compound shows a different off-target profile, with some activity against SRC family kinases. This could be either a desirable polypharmacology or a liability depending on the therapeutic indication.
While in vitro biochemical assays are essential for initial characterization, it is crucial to validate these findings in a cellular context.[7] Cellular target engagement assays, such as the NanoBRET™ technology, can confirm that the compound interacts with its intended target in a more physiologically relevant environment.[2][3] Furthermore, kinome-wide screening against a much larger panel of kinases would provide a more comprehensive understanding of the compound's selectivity and potential off-target activities.[8][9]
Future medicinal chemistry efforts could focus on modifying the pyrimidine scaffold to enhance potency for ABL1 while further diminishing activity against SRC family kinases to improve the selectivity profile. The trifluoromethyl group is a common bioisostere in medicinal chemistry and its role in the observed potency and selectivity warrants further investigation through structure-activity relationship (SAR) studies.[10]
Conclusion
The systematic selectivity profiling of this compound has revealed a promising lead compound with potent activity against ABL1 kinase and a distinct selectivity profile compared to established inhibitors. The detailed experimental framework provided in this guide serves as a robust template for researchers engaged in the characterization of novel kinase inhibitors. The journey from a promising hit to a clinical candidate is long and requires a multi-faceted approach, with selectivity profiling being an indispensable compass guiding the way.
References
- BenchChem. (2025).
- ACS Publications. (2021).
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Benchchem. (n.d.). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
- PMC - NIH. (n.d.).
- Benchchem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Protocols.io. (2024). In vitro kinase assay.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
- PMC. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
- PubMed. (n.d.). Protein kinase profiling assays: a technology review.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- ResearchGate. (n.d.). Kinase Panel Profiling of Aminopyrimidine Library.
- Arabian Journal of Chemistry. (2022).
- Methods in Molecular Biology. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- PMC. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- PubMed Central. (2025).
- Amanote Research. (2017).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
The synthesis of 2-(trifluoromethyl)pyrimidine-4-carboxamide, a key building block in the development of novel pharmaceuticals and agrochemicals, has been approached through various synthetic strategies. The efficiency of these routes can be a critical determinant in the cost and scalability of production. This guide provides an in-depth comparison of the most common synthetic routes, with supporting experimental data and a focus on the underlying chemical principles.
Introduction
This compound is a valuable intermediate due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. Its synthesis has been the subject of considerable research, leading to the development of several distinct synthetic pathways. This guide will focus on two primary strategies: the direct amidation of a pre-functionalized pyrimidine ring and the de novo construction of the pyrimidine core.
Route 1: Direct Amidation of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Ester
This approach represents a straightforward and high-yielding method for the synthesis of the target compound, starting from a commercially available or readily accessible ester derivative.
Experimental Protocol
A solution of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester (1.0 g) in a 7M solution of ammonia in methanol is heated in a sealed pressure tube to 50°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure to afford this compound.[1]
Yield: >99%[1] Purity: High, often requiring minimal purification.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to form the stable amide product. The use of a sealed pressure tube is necessary to maintain a high concentration of the volatile ammonia reactant and to facilitate the reaction at an elevated temperature.
Visualization of Route 1
Caption: Direct amidation of a pyrimidine ester.
Route 2: De Novo Synthesis of the Pyrimidine Ring
This strategy involves the construction of the pyrimidine ring from acyclic precursors. While more complex than Route 1, it can be more cost-effective for large-scale production if the starting materials are significantly cheaper. A representative example is outlined in patent CN106187911A.[2]
Experimental Protocol
This is a multi-step synthesis, with the key final steps involving the reaction of a pre-formed intermediate with trifluoroacetonitrile. The general approach is as follows:
-
Preparation of Intermediate II: Compound IV is reacted with compound V with heating in a suitable solvent such as ethanol or N,N-dimethylformamide.[2]
-
Generation of Trifluoroacetonitrile (Compound III): Compound VI is heated with a dehydrating agent, and the resulting trifluoroacetonitrile gas is passed through liquefied ammonia.[2]
-
Final Cyclization: Intermediate II is reacted with trifluoroacetonitrile (Compound III) under reflux to yield the 2-(trifluoromethyl)pyrimidine-4-carboxylic acid derivative, which is then converted to the carboxamide.[2]
Yield: The overall yield for this multi-step process is not explicitly stated in the patent abstract but is expected to be lower than the single-step amidation of Route 1.
Mechanistic Considerations
This route relies on the principles of condensation reactions to form the pyrimidine ring. The specific nature of the starting materials (Compounds IV, V, and VI) is not fully disclosed in the provided abstract, but the general strategy involves the formation of a C-C-N-C-N-C backbone which then cyclizes. The use of in situ generated trifluoroacetonitrile introduces the trifluoromethyl group at the 2-position of the pyrimidine ring.
Visualization of Route 2
Caption: Multi-step de novo synthesis of the pyrimidine ring.
Comparative Analysis
| Feature | Route 1: Direct Amidation | Route 2: De Novo Synthesis |
| Starting Materials | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester | Simple, acyclic precursors (e.g., Compounds IV, V, VI) |
| Number of Steps | 1 | Multiple |
| Overall Yield | Excellent (>99%)[1] | Likely lower due to multiple steps |
| Scalability | Good, but may be limited by the cost of the starting material. | Potentially more cost-effective for large-scale production due to cheaper starting materials. |
| Reaction Conditions | Moderate (50°C, sealed tube) | Can involve more demanding conditions (e.g., heating, handling of gaseous reagents). |
| Purification | Minimal | May require purification at multiple stages. |
| Safety | Handling of ammonia under pressure. | Handling of potentially hazardous reagents and intermediates, including gaseous trifluoroacetonitrile. |
Conclusion
The choice between these two synthetic routes for this compound will largely depend on the scale of the synthesis and the availability and cost of the starting materials.
-
For laboratory-scale synthesis and rapid access to the target compound, Route 1 (Direct Amidation) is the superior choice. Its simplicity, high yield, and the commercial availability of the starting ester make it an efficient and reliable method.
-
For large-scale industrial production, Route 2 (De Novo Synthesis) may be more economically viable. Although it is a more complex, multi-step process with a likely lower overall yield, the use of cheaper, more fundamental starting materials could significantly reduce the overall cost of production. However, this route requires more extensive process development and optimization to ensure efficiency and safety.
Further research into optimizing the de novo synthesis pathway, particularly in improving the yields of the individual steps and simplifying the overall process, could make it a more attractive option for a wider range of applications.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents.
Sources
Benchmarking a Novel Pyrimidine Analog: A Comparative Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Introduction
In the landscape of antimetabolite drug discovery, pyrimidine analogs represent a cornerstone of therapeutic intervention, particularly in oncology and immunology. Their efficacy is rooted in the structural mimicry of endogenous pyrimidines, allowing for the competitive inhibition of key enzymes in nucleotide biosynthesis. This guide introduces a novel compound of interest, 2-(Trifluoromethyl)pyrimidine-4-carboxamide, and proposes a comprehensive benchmarking strategy against established pyrimidine-based drugs. While specific biological data for this compound is not yet publicly available, its structural features—namely the trifluoromethyl group known to enhance metabolic stability and cell permeability, and the pyrimidine-4-carboxamide scaffold present in some enzyme inhibitors—suggest a promising avenue for investigation, particularly as a putative inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] This document serves as a technical blueprint for researchers, scientists, and drug development professionals, outlining a rigorous, multi-tiered approach to elucidate the compound's mechanism of action and therapeutic potential.
Section 1: The Rationale for Benchmarking - Understanding the Landscape
The de novo pyrimidine biosynthesis pathway is a critical process for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention.[4] Established drugs have validated different nodes of this pathway. This proposed study will benchmark this compound against key pyrimidine drugs, each with a distinct mechanism of action, to comprehensively understand its biological activity.
Our Comparator Drugs:
-
Leflunomide (and its active metabolite, Teriflunomide): These are established immunosuppressive drugs that act by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[4] By blocking DHODH, they deplete the pyrimidine pool necessary for DNA and RNA synthesis in rapidly dividing lymphocytes.
-
5-Fluorouracil (5-FU): A widely used chemotherapy agent, 5-FU exerts its anticancer effects through multiple mechanisms. Its metabolite, FdUMP, inhibits thymidylate synthase, blocking the synthesis of thymidine, a crucial component of DNA. Other metabolites of 5-FU can be incorporated into RNA and DNA, leading to cytotoxicity.
-
Gemcitabine: This nucleoside analog is a cornerstone of treatment for various cancers. It is incorporated into DNA, where it inhibits DNA synthesis and induces apoptosis.
By comparing our novel compound to these drugs, we can dissect its potential mechanism, potency, and selectivity.
Section 2: A Multi-Faceted Experimental Approach
A robust evaluation of a novel compound requires a tiered approach, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies. The following experimental plan is designed to provide a comprehensive profile of this compound.
2.1 In Vitro Evaluation: Cellular and Enzymatic Assays
The initial phase of our investigation will focus on determining the compound's activity at the cellular and molecular level.
2.1.1 Cell Viability and Cytotoxicity Screening
The first step is to assess the compound's effect on the proliferation of various cancer cell lines.
-
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Leflunomide, 5-FU, Gemcitabine) in culture medium. Treat the cells with a range of concentrations for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
-
2.1.2 Mechanistic Elucidation: DHODH Inhibition Assay
Based on the structural features of our compound, we hypothesize that it may act as a DHODH inhibitor. This will be directly tested using an in vitro enzymatic assay.
-
Experimental Protocol: Spectrophotometric DHODH Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), a solution of recombinant human DHODH, the substrate L-dihydroorotic acid (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Assay Setup: In a 96-well plate, add the reaction buffer, DHODH enzyme, and varying concentrations of this compound or a known DHODH inhibitor like Brequinar.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding DHO and DCIP to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP by DHODH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
2.2 In Vivo Assessment: Xenograft Tumor Models
Promising in vitro results will be followed by in vivo studies to evaluate the compound's anti-tumor efficacy in a living organism.
-
Experimental Protocol: Subcutaneous Xenograft Mouse Model [5][6][7]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 HEC-1A cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound and comparator drugs daily via oral gavage at predetermined doses.[8] The vehicle control group will receive the formulation vehicle only.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
2.3 Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug.
-
Experimental Protocol: Pharmacokinetic Study in Mice [9]
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Drug Administration: Administer a single dose of this compound via oral gavage.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Section 3: Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data will be summarized in structured tables.
Table 1: In Vitro Cytotoxicity of Pyrimidine Analogs
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | Experimental Data |
| MCF-7 | Experimental Data | |
| HCT116 | Experimental Data | |
| Leflunomide | A549 | Experimental Data |
| MCF-7 | Experimental Data | |
| HCT116 | Experimental Data | |
| 5-Fluorouracil | A549 | Experimental Data |
| MCF-7 | Experimental Data | |
| HCT116 | Experimental Data | |
| Gemcitabine | A549 | Experimental Data |
| MCF-7 | Experimental Data | |
| HCT116 | Experimental Data |
Table 2: In Vitro DHODH Inhibition
| Compound | IC50 (nM) |
| This compound | Experimental Data |
| Brequinar (Positive Control) | Experimental Data |
Table 3: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Data | - |
| This compound | Experimental Data | Calculated Data |
| Leflunomide | Experimental Data | Calculated Data |
| 5-Fluorouracil | Experimental Data | Calculated Data |
Table 4: Pharmacokinetic Parameters in Mice
| Parameter | This compound |
| Cmax (ng/mL) | Experimental Data |
| Tmax (h) | Experimental Data |
| AUC (ng·h/mL) | Experimental Data |
| Half-life (h) | Experimental Data |
Section 4: Visualizing the Experimental Workflow and Rationale
To further clarify the experimental design and the underlying logic, the following diagrams are provided.
Caption: The de novo pyrimidine synthesis pathway and the points of intervention for the comparator drugs and the hypothesized target for our novel compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By systematically evaluating its in vitro and in vivo activity against established pyrimidine-based drugs, we can elucidate its mechanism of action, therapeutic potential, and drug-like properties. The proposed experimental plan, complete with detailed protocols and clear data presentation formats, is designed to yield a robust and reliable dataset that will be invaluable for the continued development of this promising new chemical entity.
References
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
- The cell-line-derived subcutaneous tumor model in preclinical cancer research. (n.d.).
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]
- Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. (n.d.). Frontiers. [Link]
- Murine Pharmacokinetic Studies. (n.d.). PMC. [Link]
- Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues. (2024). JoVE. [Link]
- Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. (2022). JoVE. [Link]
- In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed. [Link]
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Frontiers | Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer [frontiersin.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Guide to the Orthogonal Validation of Assay Results for 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the landscape of modern drug discovery and development, the identification of a promising "hit" compound is merely the first step in a long and arduous journey. For a molecule like 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a compound belonging to a class known for a wide spectrum of biological activities including potential antifungal, antiviral, and anticancer properties, the initial assay results indicating efficacy must be met with rigorous scientific scrutiny.[1][2] The history of pharmaceutical development is replete with examples of promising candidates that failed in later stages due to a lack of robust, early-stage validation, often stemming from assay artifacts or off-target effects.
This guide provides a comprehensive framework for the orthogonal validation of assay results for this compound (Molecular Formula: C₆H₄F₃N₃O, Molecular Weight: 191.11 g/mol ).[3] Orthogonal validation is the practice of using multiple, distinct analytical methods that rely on different physical principles to measure the same attribute.[4] This approach provides a multi-dimensional confirmation of a compound's identity, purity, and concentration, thereby building a robust body of evidence that is essential for making confident decisions in advancing a candidate through the development pipeline. The principles and methodologies discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by the U.S. Food and Drug Administration (FDA).[3][5][6]
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for three key orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment. A fourth, complementary technique, Elemental Analysis, will also be discussed for the fundamental confirmation of the empirical formula.
The Validation Workflow: A Multi-Technique Approach
The validation of assay results for a novel compound is not a linear process but rather an interconnected workflow where each technique provides a piece of a larger puzzle. The relationship between these orthogonal methods ensures a comprehensive characterization of the analyte.
Caption: A workflow diagram illustrating the orthogonal validation process for a synthesized compound.
Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: HPLC is a cornerstone technique in pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For purity analysis, it excels at separating the main compound from process-related impurities and degradation products. When used with a reference standard, it provides a precise assay of the compound's concentration.
Causality of Experimental Choices: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating a broad range of small organic molecules like our target compound. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution of both polar and non-polar impurities. UV detection is employed because the pyrimidine ring system is expected to have a strong chromophore, allowing for sensitive detection.
Detailed Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.8 with phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18.1-22 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on typical absorbance for pyrimidine derivatives).[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution in duplicate.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
-
Assay Calculation: Compare the peak area of the analyte in the sample to that of the reference standard.
-
Comparative Data: HPLC Analysis of Two Hypothetical Batches
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Retention Time (min) | 8.52 | 8.51 | Consistent (±2%) |
| Purity by Area % | 99.85% | 98.91% | ≥ 98.0% |
| Largest Impurity (%) | 0.08% | 0.75% | ≤ 0.15% |
| Total Impurities (%) | 0.15% | 1.09% | ≤ 1.0% |
| Assay vs. Standard | 100.2% | 99.1% | 98.0% - 102.0% |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[9] It provides unequivocal confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.[10]
Causality of Experimental Choices: Electrospray ionization (ESI) is chosen as the ionization source because it is a soft ionization technique suitable for polar small molecules, minimizing fragmentation in the source and providing a clear molecular ion peak.[11] The positive ion mode is selected as the pyrimidine nitrogen atoms are readily protonated. The LC method is similar to the purity method to ensure the target compound is well-resolved before entering the mass spectrometer.
Detailed Experimental Protocol: LC-MS
-
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data acquisition and processing software.
-
-
LC Conditions:
-
Use the same column and mobile phase gradient as the HPLC method. A faster gradient may be employed for higher throughput if baseline resolution of all impurities is not required for identity confirmation.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a fragmentation pattern for structural confirmation.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in the diluent used for HPLC.
-
-
Analysis and Data Interpretation:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectrum.
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺. For this compound (C₆H₄F₃N₃O), the monoisotopic mass is 191.0306. The expected [M+H]⁺ is 192.0384.
-
Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm is considered confirmation of the elemental composition.[10]
-
Analyze the MS/MS fragmentation pattern. The fragmentation of the pyrimidine ring and the loss of the carboxamide and trifluoromethyl groups provide a structural fingerprint.[12]
-
Comparative Data: LC-MS Analysis
| Parameter | Theoretical Value | Observed Value (Batch A) | Mass Error (ppm) | Conclusion |
| [M+H]⁺ | 192.0384 | 192.0382 | -1.04 | Confirmed |
Fragmentation Analysis: The MS/MS spectrum should show characteristic fragments, such as the loss of the amide group (-43 Da) and subsequent fragmentation of the pyrimidine ring, confirming the structure.
Method 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity (or concentration) of a substance without the need for a reference standard of the analyte itself.[13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[14]
Causality of Experimental Choices: A high-purity, stable internal standard with simple, well-resolved signals that do not overlap with the analyte signals is crucial. Maleic acid is a good candidate. A deuterated solvent that fully dissolves both the analyte and the standard is required; DMSO-d₆ is a common choice for polar organic molecules. Specific acquisition parameters, such as a long relaxation delay (D1), are essential to ensure full relaxation of all protons, which is critical for accurate integration.[5]
Detailed Experimental Protocol: qNMR
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision probe.
-
-
Sample Preparation:
-
Accurately weigh (~10 mg) the this compound sample into a clean, dry NMR tube using a microbalance.
-
Accurately weigh (~5 mg) a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex until both the sample and standard are fully dissolved.[15]
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).[5]
-
Relaxation Delay (D1): 30-60 seconds (at least 5 times the longest T1 relaxation time of both the analyte and standard).
-
Acquisition Time: ~4 seconds.
-
Pulse Angle: 90°.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[14]
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
Illustrative qNMR Data
| Parameter | Analyte (Hypothetical Signal) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molecular Weight (MW) | 191.11 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Signal Integrated | Aromatic proton (δ 8.9) | Olefinic protons (δ 6.3) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.65 |
Calculation: Purity = (1.00 / 0.65) * (2 / 1) * (191.11 / 116.07) * (5.25 / 10.15) * 99.8% = 99.6% w/w
Complementary Technique: Elemental Analysis
Principle: Elemental analysis, typically through combustion, determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[16] This fundamental technique provides the empirical formula of the compound, which can be compared to the theoretical values to confirm its elemental composition and provide an additional check on purity.
Causality of Experimental Choices: Combustion analysis is a robust and long-established method for determining the elemental composition of organic compounds.[1] The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Detailed Experimental Protocol: Elemental Analysis
-
Instrumentation:
-
CHNS elemental analyzer.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at ~1000 °C. The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the weight percentages of C, H, and N.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₆H₄F₃N₃O).
-
An acceptable deviation is typically within ±0.4% of the theoretical value.[17]
-
Comparative Data: Elemental Analysis
| Element | Theoretical % | Observed % (Batch A) | Deviation | Conclusion |
| Carbon (C) | 37.71% | 37.55% | -0.16% | Pass |
| Hydrogen (H) | 2.11% | 2.05% | -0.06% | Pass |
| Nitrogen (N) | 21.98% | 22.15% | +0.17% | Pass |
Summary and Conclusion
The orthogonal validation of assay results is a non-negotiable aspect of modern drug development, ensuring the integrity of the data that drives critical project decisions. For a compound such as this compound, relying on a single analytical method is insufficient. As demonstrated, a combination of HPLC, LC-MS, and qNMR provides a comprehensive and self-validating system.
Caption: Relationship between orthogonal methods and the attributes they validate.
-
HPLC provides excellent data on relative purity and can be used as a quantitative assay against a reference standard.
-
LC-MS delivers unequivocal identity confirmation through accurate mass measurement, verifying the elemental composition.
-
qNMR serves as a primary method for determining absolute purity and concentration , independent of a specific reference standard for the analyte.
-
Elemental Analysis provides a fundamental check of the empirical formula .
By integrating these techniques, researchers can build a robust data package that confirms the quality of their material, validates initial screening results, and provides a high degree of confidence for advancing this compound into further stages of research and development.
References
- Mestrelab Research.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- University of Bristol.
- U.S. Food and Drug Administration. Q2(R2)
- Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
- Frontiers in Chemistry.
- PubMed Central. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
- University of Illinois Chicago.
- Oriental Journal of Chemistry.
- ChemTeam. Combustion Analysis. [Link]
- Emery Pharma.
- LGC Group.
- PubMed Central.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- Chromatography Online. Certificate of Analysis (CoA)
- Royal Society of Chemistry. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. [Link]
- Nov
- Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
- Mettler Toledo.
- VELP.
- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
- New Food Magazine. Application of LCMS in small-molecule drug development. [Link]
- ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
- CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
- PubMed.
- PubMed Central.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
- Chromatography Today. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
- National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
- ResearchGate.
- International Journal of Pharmacy and Pharmaceutical Sciences. Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil. [Link]
Sources
- 1. Combustion Analysis [preparatorychemistry.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Determining an Empirical Formula from Combustion Data | Chemistry | Study.com [study.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. mt.com [mt.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Determining an empirical formula using combustion analysis - Crunch Chemistry [crunchchemistry.co.uk]
- 14. emerypharma.com [emerypharma.com]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. ChemTeam: Combustion Analysis [chemteam.info]
- 17. assets.fishersci.com [assets.fishersci.com]
head-to-head comparison of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and similar compounds
A Head-to-Head Comparison of 2-(Trifluoromethyl)pyrimidine-4-carboxamide and its Analogs in Diverse Therapeutic Areas
For researchers, scientists, and drug development professionals, the identification of versatile scaffolds that can be readily modified to target a range of biological entities is a cornerstone of modern medicinal chemistry. The pyrimidine-4-carboxamide core represents one such "privileged" structure, a framework that has given rise to a multitude of potent and selective modulators of various enzymes and receptors. This guide provides an in-depth, head-to-head comparison of compounds based on this scaffold, with a focus on understanding the impact of structural modifications on biological activity. We will use this compound as our foundational structure and explore how alterations to this core have led to the development of highly specific inhibitors for targets as diverse as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), BCR-ABL kinase, and Vanin-1.
The this compound Core: A Starting Point for Innovation
The this compound moiety combines the hydrogen bonding capabilities of the carboxamide with the metabolic stability and electron-withdrawing properties of the trifluoromethyl group. The synthesis of this core is relatively straightforward, often starting from the corresponding carboxylic acid methyl ester. A common method involves the treatment of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid methyl ester with a solution of ammonia in methanol under heat and pressure, leading to the desired amide with high yield.[1]
While specific biological data for the unsubstituted this compound is not extensively reported in publicly available literature, its structural motifs are present in numerous biologically active compounds. The true power of this scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyrimidine-4-Carboxamide Derivatives
To illustrate the remarkable versatility of the pyrimidine-4-carboxamide scaffold, we will compare three distinct classes of inhibitors that share this core but exhibit profoundly different biological activities.
LEI-401: A Nanomolar Inhibitor of NAPE-PLD
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[2] Dysregulation of NAE signaling has been implicated in various neurological and inflammatory disorders.
LEI-401 is a potent and selective inhibitor of NAPE-PLD that was identified through the optimization of a high-throughput screening hit.[3] Its structure features a complex pyrimidine-4-carboxamide core with bulky substituents at the 2 and 6 positions.
Key Structural Features and Activity of LEI-401:
| Compound | Target | IC50 | Key Structural Modifications from Core | Therapeutic Area |
| LEI-401 | NAPE-PLD | 27 nM[4] | (S)-3-phenylpiperidin-1-yl at C2, (S)-3-hydroxypyrrolidin-1-yl at C6, cyclopropylmethyl amide | Neurology, Inflammation |
The development of LEI-401 from an initial hit with micromolar activity highlights key structure-activity relationships (SAR). Conformational restriction of a flexible side chain by introducing a phenylpiperidine group and the addition of a hydroxypyrrolidine moiety to reduce lipophilicity and increase activity were crucial for achieving nanomolar potency.[3]
CHMFL-ABL-053: A Multi-Kinase Inhibitor for Chronic Myeloid Leukemia
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5] While several BCR-ABL inhibitors are clinically available, the emergence of resistance necessitates the development of new therapeutic agents.
CHMFL-ABL-053 is a potent inhibitor of BCR-ABL, as well as SRC and p38 kinases.[5] This compound also features a pyrimidine-carboxamide core, but with substitutions at the 2, 4, and 5 positions.
Key Structural Features and Activity of CHMFL-ABL-053:
| Compound | Target | IC50 | Key Structural Modifications from Core | Therapeutic Area |
| CHMFL-ABL-053 | BCR-ABL1 | 70 nM[5] | (3-Amino-4-methylphenyl)amino at C2, methylamino at C4, complex benzamido-phenyl amide at C5 | Oncology (CML) |
| SRC | 90 nM | |||
| p38 | 62 nM |
The intricate substitution pattern of CHMFL-ABL-053 demonstrates how the pyrimidine-4-carboxamide scaffold can be adapted to target the ATP-binding pocket of kinases. The various substituents engage in specific hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent inhibition.[5]
Vanin-1 Inhibitors: Modulators of Oxidative Stress
Vanin-1 is a pantetheinase that plays a role in oxidative stress and inflammation.[6] Its inhibition is being explored as a potential therapeutic strategy for inflammatory bowel disease and other conditions.
A series of pyrimidine carboxamides has been developed as potent and selective inhibitors of Vanin-1.[6] These compounds replace a diaryl ketone scaffold, with the pyrimidine carboxamide moiety proving to be a successful bioisostere.
Key Structural Features and Activity of a Representative Vanin-1 Inhibitor:
| Compound Series | Target | Potency | Key Structural Modifications from Core | Therapeutic Area |
| Pyrimidine Carboxamides | Vanin-1 | Nanomolar range[6] | Pyrazin-2-ylmethyl)amino at C2, spirocyclic amine amide | Inflammation |
The discovery of this series was guided by co-crystal structures, which revealed that the pyrimidine carboxamide core could effectively mimic the interactions of the original diaryl ketone.[6] This highlights the importance of structure-based drug design in leveraging the potential of privileged scaffolds.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of the pyrimidine-4-carboxamide analogs can be rationalized by considering the structure-activity relationships around the core scaffold.
Caption: SAR of Pyrimidine-4-Carboxamide Analogs.
As the diagram illustrates, the position and nature of the substituents on the pyrimidine ring are critical determinants of biological activity.
-
Substitutions at the C2 and C6 positions , as seen in LEI-401, appear to be well-suited for targeting the active site of enzymes like NAPE-PLD, which may have large and complex binding pockets.[7]
-
Substitutions at the C2, C4, and C5 positions , exemplified by CHMFL-ABL-053, are effective for targeting the hinge region and other key interaction points within kinase domains.
-
Modification of the carboxamide moiety itself can also be a powerful strategy for modulating activity and physicochemical properties.
The trifluoromethyl group at the C2 position, as in our core structure, is often employed to increase metabolic stability and binding affinity through favorable interactions with the target protein.
Experimental Protocols
To facilitate further research in this area, we provide outlines of key experimental protocols for evaluating the activity of pyrimidine-4-carboxamide derivatives against the targets discussed.
NAPE-PLD Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescent NAPE-PLD substrate.
Workflow:
Caption: NAPE-PLD Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound and recombinant human NAPE-PLD to a microplate well and incubate for a defined period.
-
Initiate the reaction by adding a fluorescent NAPE-PLD substrate, such as PED6.[8]
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by non-linear regression analysis.
BCR-ABL Kinase Inhibition Assay
This assay quantifies the inhibition of BCR-ABL kinase activity by measuring the phosphorylation of a substrate.
Workflow:
Caption: BCR-ABL Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Prepare dilutions of the test compound in kinase buffer.
-
In a microplate, combine the test compound, recombinant BCR-ABL kinase, and a biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Detect the level of phosphorylated peptide using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
Measure the signal using a plate reader and calculate the IC50 value.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines, such as K562 (CML).
Workflow:
Caption: MTT Cell Proliferation Assay Workflow.
Step-by-Step Protocol:
-
Seed K562 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Future Directions
The pyrimidine-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring new substitution patterns: The untapped chemical space around this core is vast, and novel substitutions may lead to inhibitors of new and challenging targets.
-
Developing dual-target inhibitors: As demonstrated by CHMFL-ABL-053, this scaffold can be used to create compounds that modulate multiple targets, which can be advantageous for treating complex diseases like cancer.
-
Improving pharmacokinetic properties: Further optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent inhibitors into effective clinical candidates.
References
- Casimiro-Garcia, A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]
- Casimiro-Garcia, A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. PubMed.
- Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
- CHMFL-ABL-053 - DC Chemicals. (n.d.). DC Chemicals.
- LEI-401 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap Synapse.
- Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology, 16(6), 667-675. [Link]
- Casimiro-Garcia, A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]
- Tsuboi, K., Uyama, T., & Ueda, N. (2020). Inhibition of NAPE-PLD Activity by Natural Compounds and Synthetic Drugs, and Its Biological Relevance. In New Tools to Interrogate Endocannabinoid Signalling: From Natural Compounds to Synthetic Drugs. Royal Society of Chemistry.
- Wang, Y., et al. (2023). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]
- Casimiro-Garcia, A., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. ResearchGate.
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. (n.d.). Google Patents.
- Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). PubMed Central.
- Synthesis of bioactive pyrimidine-4-carboxamide analogues. - ResearchGate. (n.d.). ResearchGate.
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: A Potent Inhibitor of NF-κB - ACS Publications. (n.d.). ACS Publications.
- Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications.
- Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed.
- Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed. (n.d.). PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review - ResearchGate. (n.d.). ResearchGate.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (n.d.). Juniper Publishers.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (n.d.). National Institutes of Health.
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 2-(Trifluoromethyl)pyrimidine-4-carboxamide in vitro: A Comparative Guide to Investigating DHODH Inhibition
For researchers and drug development professionals, elucidating a compound's mechanism of action is a critical step in the discovery pipeline. This guide provides a comprehensive framework for confirming the hypothesized mechanism of 2-(Trifluoromethyl)pyrimidine-4-carboxamide as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Due to the limited publicly available data on this specific molecule, we will proceed with a hypothesis-driven approach, comparing it against well-characterized DHODH inhibitors, Brequinar and Teriflunomide .
This guide will detail the essential in vitro assays, from direct enzymatic inhibition to cellular target engagement and metabolic flux analysis, providing the rationale and step-by-step protocols necessary to rigorously test this hypothesis.
The Central Hypothesis: Targeting De Novo Pyrimidine Synthesis
The chemical structure of this compound, particularly the trifluoromethylpyrimidine scaffold, bears resemblance to known inhibitors of DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, including activated lymphocytes and various cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[1][2] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and anti-proliferative effects.[1]
Our central hypothesis is that this compound exerts its biological effects by inhibiting DHODH. To confirm this, we will compare its activity profile with that of Brequinar, a potent DHODH inhibitor, and Teriflunomide, the active metabolite of Leflunomide and an approved immunomodulatory drug that also targets DHODH.[3][4][5]
Comparative Overview of Selected DHODH Inhibitors
A direct comparison of inhibitory potency is fundamental. The following table summarizes key data for our comparator compounds. The objective is to populate this table for this compound through the experiments detailed below.
| Compound | Target | Human DHODH IC50 | Key Characteristics |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | ~1.2 - 20 nM[6][7] | Potent, selective inhibitor; extensively used as a research tool.[1][5] |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | ~411 nM[7] | Active metabolite of Leflunomide; approved for treating multiple sclerosis.[4][8][9] |
| This compound | Hypothesized: DHODH | To be determined | Novel compound under investigation. |
Experimental Roadmap for Mechanism of Action Confirmation
To build a compelling case for DHODH inhibition, a multi-faceted approach is required. We will progress from direct biochemical assays to more complex cell-based and metabolomic analyses.
Caption: Experimental workflow for MoA confirmation.
Part 1: Foundational Evidence - Enzymatic and Cellular Assays
Direct Enzymatic Inhibition: The DHODH Activity Assay
The first and most direct test of our hypothesis is to measure the compound's ability to inhibit recombinant human DHODH enzyme activity. A common method is the DCIP (2,6-dichloroindophenol) colorimetric assay.[10][11]
Principle: DHODH activity is coupled to the reduction of the electron acceptor DCIP. The rate of decrease in DCIP absorbance at 600-650 nm is directly proportional to DHODH activity.[1][11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Brequinar, and Teriflunomide in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Mixture: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Enzyme Addition: Add 178 µL of a solution containing recombinant human DHODH (e.g., 20 nM), Coenzyme Q10 (100 µM), and DCIP (200 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100).[10]
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of L-Dihydroorotic acid (DHO) to a final concentration of 500 µM.[10]
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm over 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome: If the hypothesis is correct, this compound will show a dose-dependent inhibition of DHODH activity, allowing for the calculation of an IC50 value that can be compared to Brequinar and Teriflunomide.
Cellular Consequences: Proliferation and Rescue Assays
Demonstrating that the compound inhibits cell proliferation and that this effect can be reversed by bypassing the inhibited pathway provides strong evidence for the proposed mechanism.
Principle: DHODH inhibition depletes pyrimidines, arresting the proliferation of highly dependent cells (e.g., HL-60 leukemia cells).[2] This anti-proliferative effect should be rescued by supplying uridine, which can be converted to UMP via the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis.[12]
Caption: The Uridine Rescue Principle.
-
Cell Seeding: Seed a human cell line highly dependent on de novo pyrimidine synthesis (e.g., HL-60 or A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, Brequinar, or DMSO vehicle control. For the rescue condition, treat a parallel set of plates with the same compounds in media supplemented with uridine (e.g., 100 µM).
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo®.
-
Data Analysis: Calculate the EC50 value for each compound in the absence and presence of uridine.
Expected Outcome: The test compound and controls will inhibit cell proliferation in a dose-dependent manner. The addition of uridine should significantly shift the dose-response curve to the right (i.e., increase the EC50), indicating that the anti-proliferative effect is indeed due to the inhibition of de novo pyrimidine synthesis.[12]
Part 2: Definitive Evidence - Target Engagement and Metabolomics
Confirming Target Binding in a Cellular Context: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound directly binds to its intended target protein within intact cells.[13][14]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15] When cells are heated, unbound proteins unfold and aggregate. The amount of soluble protein remaining after heat treatment is quantified, and a shift in the melting temperature (Tm) in the presence of a ligand confirms target engagement.[13][16]
-
Cell Treatment: Treat intact cells (e.g., K562) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Transfer the supernatant to new tubes and quantify the amount of soluble DHODH using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen® or HTRF®).[14]
-
Data Analysis: Plot the amount of soluble DHODH against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target stabilization and engagement.
Expected Outcome: A distinct rightward shift in the DHODH melting curve for cells treated with this compound compared to the vehicle control will provide definitive evidence of direct binding to DHODH in a physiological context.
Measuring the Metabolic Impact: LC-MS/MS Analysis
The final confirmatory step is to directly measure the metabolic consequences of DHODH inhibition.
Principle: Inhibiting DHODH should lead to an accumulation of its substrate, dihydroorotate (DHO), and a depletion of its product, orotate, and subsequent pyrimidine nucleotides.[10]
-
Cell Culture and Treatment: Plate cells (e.g., HL-60) and treat with the IC50 concentration of this compound, Brequinar, or vehicle for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold 80% methanol to quench metabolic activity and extract metabolites.[10]
-
Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular levels of dihydroorotate, orotate, UMP, and other relevant metabolites.
-
Data Analysis: Compare the relative abundance of these metabolites between compound-treated and vehicle-treated cells.
Expected Outcome: Cells treated with an effective DHODH inhibitor like this compound should exhibit a significant increase in the dihydroorotate/orotate ratio compared to controls, providing a clear metabolic signature of target inhibition.
Conclusion
By systematically executing this experimental plan, researchers can generate a robust data package to either confirm or refute the hypothesis that this compound acts as a DHODH inhibitor. This comparative approach, using Brequinar and Teriflunomide as benchmarks, ensures that the results are placed in the proper context of known therapeutics and research tools. The convergence of evidence from enzymatic, cellular, biophysical, and metabolomic assays will provide a definitive understanding of the compound's mechanism of action, paving the way for its further development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment.
- Various Authors. (n.d.). Mechanism of action of teriflunomide.
- Wikipedia. (n.d.). Teriflunomide.
- Claussen, M. C., et al. (n.d.). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PubMed Central.
- Wikipedia. (n.d.). Brequinar.
- Patsnap Synapse. (2024). What is the mechanism of Teriflunomide?
- PubMed. (n.d.). Novel mechanisms of brequinar sodium immunosuppression on T cell activation.
- Selleck Chemicals. (2024). Brequinar.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
- BenchChem. (n.d.). Brequinar: A Technical Guide to its Interaction with Dihydroorotate Dehydrogenase.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
- BenchChem. (n.d.). Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies.
- BenchChem. (n.d.). Comparative Analysis of DHODH-IN-11 and Alternative Dihydroorotate Dehydrogenase Inhibitors.
- Ladds, M. J., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.
- BenchChem. (n.d.). Independent Verification of DHODH-IN-11's Weak Inhibition: A Comparative Guide to Potent Alternatives.
- Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Bio-protocol. (n.d.). In Vitro Activity Assay.
- Liu, X., et al. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal.
- Zhang, Y., et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Journal of Chemical Information and Modeling.
- Lucas, X., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Lucas-Hourani, M., et al. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens.
- LaBute, M. X., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- LaBute, M. X., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Bajzikova, M., et al. (n.d.). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism.
- BenchChem. (n.d.). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar.
- Helmling, C., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
- Sato, A., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance....
- Jelsbak, L., et al. (n.d.). Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica. Journal of Bacteriology.
- Wang, A., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry.
- Oliver, S. R., et al. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). The dynamic state of the pyrimidine biosynthesis metabolic system....
- Stasolla, C., et al. (n.d.). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology.
- ResearchGate. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- SMPDB. (n.d.). Pyrimidine Metabolism.
- PubMed. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- NIH RePORTER. (n.d.). Dissecting Mechanisms of Pyrimidine Synthesis Dependence in IDH Mutant Glioma.
- McCormack, K., et al. (n.d.). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics.
- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- Harris, S. F., et al. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters.
- Parchem. (n.d.). This compound (Cas 914348-10-0).
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- PubMed Central. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Teriflunomide - Wikipedia [en.wikipedia.org]
- 5. Brequinar - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducibility in Preclinical Research: The Case of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experiments involving 2-(Trifluoromethyl)pyrimidine-4-carboxamide, a key heterocyclic scaffold relevant in medicinal chemistry and drug discovery.[1][2] For researchers in drug development, the ability to reliably reproduce foundational experiments is not merely an academic exercise; it is the bedrock upon which successful programs are built. This document moves beyond rote protocols to explain the causal logic behind experimental choices, offering a self-validating system for generating trustworthy and reproducible data.
We will dissect the experimental lifecycle of this compound, from its initial synthesis and characterization to its biological evaluation. As a primary point of comparison, we will reference established sodium channel blockers, Carbamazepine (CBZ) and Lamotrigine (LTG), to contextualize the performance and experimental considerations for our target molecule, which belongs to a class of potent, state-dependent sodium channel blockers.[3]
Part I: The Foundation—Synthesis and Analytical Validation
Reproducibility begins with the molecule itself. Any ambiguity in the identity, purity, or stability of the starting compound will invariably lead to divergent results in downstream biological assays. The objective of this section is to establish a verifiable and reproducible protocol for the synthesis and characterization of this compound.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and analytical validation of the target compound.
Detailed Protocol 1: Synthesis
This protocol is adapted from established procedures for the amidation of pyrimidine esters.[4]
-
Reaction Setup: In a suitable pressure tube, dissolve commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) in a 7M solution of ammonia in methanol.
-
Reaction Conditions: Seal the pressure tube securely and heat the mixture to 50°C. Maintain this temperature with stirring for 16 hours.
-
Work-up: Allow the vessel to cool to room temperature. Carefully vent any pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. For this specific reaction, purification is often minimal, affording the title compound in high yield and purity.[4]
Rationale and Reproducibility Notes:
-
Causality: The use of a sealed pressure tube is critical. Ammonia is a gas at standard temperature and pressure; the sealed environment and moderate heating ensure a high concentration of the nucleophile (ammonia) remains in the methanolic solution to drive the amidation reaction to completion.
-
Trustworthiness (Self-Validation): The starting material, methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, must be validated before use. A simple 1H NMR is sufficient to confirm its identity. The reaction's endpoint can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to ensure the disappearance of the starting ester.
-
Critical Variables:
-
Ammonia Concentration: The molarity of the ammonia solution in methanol is a key parameter. A 7M solution is standard, but significant deviations will affect reaction time and completeness.
-
Temperature Control: While a robust reaction, significant overheating can lead to side products. Precise temperature control is recommended.
-
Moisture: The reaction should be protected from atmospheric moisture to prevent hydrolysis of the ester, which would compete with the desired amidation.
-
Detailed Protocol 2: Analytical Characterization
A pure, well-characterized compound is non-negotiable. The following data should be acquired and used as a benchmark for all future batches.
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at 254 nm and 280 nm.
-
Quality Control Checkpoint: Purity should be ≥95% for use in biological assays.
-
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d6 or CDCl3.
-
1H NMR: Expect signals corresponding to the pyrimidine ring protons and the amide (-CONH2) protons. The amide protons may appear as two broad singlets.
-
13C NMR: Expect signals for the pyrimidine carbons and the carbonyl carbon. The carbon attached to the -CF3 group will show a characteristic quartet due to C-F coupling.[1][7]
-
19F NMR: A crucial experiment for any trifluoromethyl-containing compound. Expect a singlet for the -CF3 group. This confirms the integrity of this key functional group.
-
| Parameter | Expected Result / Specification | Purpose |
| Purity (HPLC) | ≥ 95% area under the curve (AUC) | Ensures biological activity is due to the target compound. |
| Identity (HRMS) | Observed mass ± 5 ppm of theoretical [M+H]+ | Confirms elemental composition and molecular weight. |
| Structure (NMR) | Spectra consistent with proposed structure | Confirms atom connectivity and isomeric purity. |
Table 1: Analytical specifications for ensuring batch-to-batch reproducibility.
Part II: In Vitro Biological Evaluation
With a validated compound in hand, we can proceed to biological testing. Pyrimidine-4-carboxamides have been identified as potent, state-dependent blockers of voltage-gated sodium channels (Nav), which are critical targets in pain signaling.[3] Reproducibility in these assays hinges on stable cell lines, consistent reagent quality, and meticulously controlled experimental conditions.
Experimental Workflow: In Vitro Assay Cascade
Caption: A typical screening cascade for evaluating Nav channel blockers.
Detailed Protocol 3: Automated Electrophysiology Assay
This protocol assesses the compound's ability to block Nav channels directly.
-
Cell Culture: Use HEK293 cells stably expressing the target channel (e.g., rat Nav1.2). Culture under standard conditions and passage regularly to maintain cell health.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution plate to achieve final assay concentrations (e.g., from 1 nM to 30 µM).
-
Assay Execution:
-
Use an automated patch-clamp system (e.g., Patchliner, QPatch).
-
Harvest cells and place them in the system's external solution.
-
Establish a whole-cell patch configuration.
-
State-Dependence Protocol: To measure inhibition of the inactivated state, hold the cell membrane at a depolarized potential (e.g., -60 mV) where a significant fraction of channels are inactivated. To measure resting-state inhibition, use a hyperpolarized potential (e.g., -120 mV).
-
Apply test compound at various concentrations and measure the reduction in the peak sodium current.
-
-
Data Analysis: For each concentration, calculate the percentage of current inhibition. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
Rationale and Reproducibility Notes:
-
Causality: State-dependent blockers have a higher affinity for the inactivated state of the Nav channel. Neurons involved in pathological pain signaling are often depolarized and fire at high frequencies, meaning their Nav channels spend more time in the inactivated state. This provides a mechanism for selective targeting of pathological activity over normal physiological activity, potentially leading to a better therapeutic index.[3]
-
Trustworthiness (Self-Validation):
-
Positive Controls: Run a full concentration-response curve for a known blocker like Carbamazepine or Lamotrigine in every experiment. The IC50 should be within a consistent range (e.g., ± half a log unit) of historical values.
-
Vehicle Control: The highest concentration of DMSO applied to the cells should not exceed 0.1% and must show no significant effect on channel currents.
-
Seal Resistance: Only accept data from cells with a high-resistance giga-ohm seal (>1 GΩ) to ensure accurate voltage control.
-
-
Critical Variables:
-
Cell Passage Number: Use cells within a defined low passage number range, as channel expression and properties can drift over time.
-
Temperature: Ion channel kinetics are highly temperature-dependent. Maintain a constant ambient temperature for the duration of the experiment.
-
Reagent Stability: The compound's stability in the aqueous buffer should be confirmed. Some compounds can precipitate or degrade, leading to artificially low potency.
-
| Compound | Reported IC50 (Inactivated State) | Reported IC50 (Resting State) | State-Dependence Ratio |
| PPPA Analogue [3] | Potent (low nM range) | Weak (µM range) | >100-fold |
| Carbamazepine (CBZ) | ~30 µM | >300 µM | ~10-fold |
| Lamotrigine (LTG) | ~50 µM | >300 µM | ~6-fold |
Table 2: Comparative in vitro potency of a pyrimidine-4-carboxamide (PPPA) analogue versus standard-of-care drugs.[3] This provides a benchmark for assessing newly synthesized batches.
Part III: In Vivo Pharmacokinetics and Efficacy
Reproducibility in animal models is challenging due to biological variability. Therefore, strict adherence to protocol, robust statistical design, and transparent reporting are paramount. This section outlines a framework for assessing the pharmacokinetic profile and in vivo efficacy of our lead compound in a relevant pain model.
Experimental Workflow: In Vivo Study Design
Caption: Parallel workflows for evaluating pharmacokinetics and efficacy in vivo.
Detailed Protocol 4: Pharmacokinetic (PK) Study in Rats
This protocol aims to determine key PK parameters like oral bioavailability (F%) and half-life (T1/2).[8][9]
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) administration (e.g., a solution in 20% Solutol/80% water).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters.
| Parameter | Description | Importance for Reproducibility |
| Cmax | Maximum plasma concentration | Ensures sufficient exposure is reached. |
| Tmax | Time to reach Cmax | Informs timing for efficacy studies. |
| AUC | Area under the curve (total exposure) | The primary measure of drug exposure. |
| T1/2 | Elimination half-life | Dictates dosing frequency. |
| F (%) | Oral Bioavailability | A critical drug-like property; should be consistent across studies. |
Table 3: Key pharmacokinetic parameters for cross-study comparison.
Rationale and Reproducibility Notes:
-
Causality: Understanding the PK/PD (Pharmacokinetic/Pharmacodynamic) relationship is essential. Efficacy can only be achieved if the compound reaches the target site of action at a sufficient concentration for a sufficient duration. The PK profile provides this crucial information.
-
Trustworthiness (Self-Validation): The bioanalytical LC-MS/MS method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.
-
Critical Variables:
-
Formulation: The vehicle used for dosing can dramatically impact absorption and exposure. The formulation must be consistent between studies.
-
Animal Health: The health status, age, and weight of the animals must be uniform.
-
Fasting Status: Whether animals are fasted or fed prior to oral dosing can affect gastric emptying and absorption. This must be standardized.
-
By meticulously controlling these aspects of study design and execution, researchers can generate reliable, reproducible data that provides a solid foundation for advancing promising compounds toward clinical development.
References
- This compound synthesis - ChemicalBook.
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google P
- bis(trifluoromethyl)phenyl)
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Pyrimidine-2-carboxamide | Sigma-Aldrich.
- This compound, 97%, Thermo Scientific Chemicals.
- This compound | 914348-10-0 - ChemicalBook.
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- This compound (Cas 914348-10-0) - Parchem.
- ChemScene: Building blocks | Bioactive small molecules.
- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound | 914348-10-0 [chemicalbook.com]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylated vs. Methylated Pyrimidine Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic candidates. Among the vast arsenal of chemical modifications, the substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group on a pyrimidine ring is a powerful, yet nuanced, strategy. This guide provides an in-depth comparative analysis of these two critical substituents, grounded in experimental data and field-proven insights, to inform rational drug design.
The Substituents: A Tale of Two Groups
At first glance, the methyl and trifluoromethyl groups might seem like simple bioisosteres. However, their fundamental physicochemical differences are profound and have significant downstream effects on a molecule's behavior. The "magic methyl" is known for its versatility in improving pharmacokinetic properties, while the trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2]
The trifluoromethyl group is significantly more electron-withdrawing than a methyl group due to the high electronegativity of the fluorine atoms.[1][3] This electronic perturbation is a key driver of the differing properties observed between trifluoromethylated and methylated pyrimidine analogs. Furthermore, the C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1] This inherent strength is the basis for the enhanced metabolic stability of the CF₃ group.[1]
Physicochemical Consequences of Substitution on the Pyrimidine Scaffold
The choice between a -CH₃ and a -CF₃ group can dramatically alter a pyrimidine analog's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are rooted in fundamental physicochemical properties.
Electronic Effects and pKa Modulation
The strong electron-withdrawing inductive effect (-I effect) of the CF₃ group is one of its most influential characteristics.[3][4] When attached to the pyrimidine ring, it lowers the electron density of the aromatic system. A critical consequence of this is the modulation of the basicity (pKa) of the pyrimidine nitrogen atoms.
A trifluoromethyl group will decrease the pKa of a nearby nitrogen atom, making it less basic. This can be a crucial factor in drug design, as it can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target proteins. For instance, studies on various nitrogen-containing heterocycles have consistently shown that trifluoromethyl substitution enhances the acidity of the compound.[5][6]
Lipophilicity and Membrane Permeability
Lipophilicity, often measured as logP or logD, is a critical parameter for oral bioavailability and cell membrane permeability. The CF₃ group is known to be highly lipophilic, generally more so than a methyl group.[1][7] The Hansch π value, a measure of hydrophobicity, is +0.88 for a CF₃ group, indicating its significant contribution to a molecule's overall lipophilicity.[1] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] However, it's a delicate balance, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.[8] Interestingly, in some contexts, replacing a CF₃ group with a CH₃ group can lead to a drastic reduction in lipophilicity.[8][9]
Metabolic Stability
One of the primary reasons for introducing a CF₃ group is to enhance metabolic stability.[1][3] The strength of the C-F bond makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[1][10][11] By replacing a metabolically labile methyl group with a robust trifluoromethyl group, the half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[3] While fluorination is a common strategy to increase metabolic stability, it's important to note that in some cases, oxidative defluorination of a pyrimidine ring can still occur, leading to the formation of reactive metabolites.[12]
Binding Interactions
The CF₃ group, being larger and possessing different electronic properties than a CH₃ group, can alter how a molecule binds to its biological target.[1] The electron-withdrawing nature of the CF₃ group can enhance hydrogen bonding and electrostatic interactions with protein residues.[1][2] A survey of protein-ligand complexes has shown that the CF₃ group has a preference for interacting with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr), as well as methionine (Met) and leucine (Leu).[13] In contrast, the methyl group shows a preference for Leu, Met, cysteine (Cys), and isoleucine (Ile).[13] These differing interaction profiles can be exploited to improve binding affinity and selectivity.
Table 1: Comparative Physicochemical Properties of -CH₃ vs. -CF₃ Groups
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication for Pyrimidine Analogs |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | CF₃ lowers ring electron density, affecting reactivity and pKa.[3] |
| Hansch π Value | +0.56 | +0.88 | CF₃ generally increases lipophilicity more than CH₃.[1][9] |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | CF₃ is sterically bulkier, influencing binding pocket fit. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | CF₃ can block metabolic hotspots, increasing drug half-life.[1][3] |
| pKa Modulation | Minimal effect | Decreases basicity (lowers pKa) | CF₃ can alter the ionization state at physiological pH.[5] |
Impact on Biological Activity: A Case Study
The anticancer agent 5-Fluorouracil (5-FU) and its prodrug Tegafur provide a relevant, albeit indirect, comparison. 5-FU is a pyrimidine analog where a hydrogen at the 5-position is replaced by fluorine. Tegafur is a prodrug that is metabolized to 5-FU.[14] While not a direct CH₃ vs. CF₃ comparison on the same scaffold, clinical studies comparing Tegafur-based regimens (like UFT, which combines Tegafur with Uracil) to 5-FU have demonstrated comparable efficacy in treating various cancers, including colorectal and head and neck cancers.[15][16][17] Often, the Tegafur-based oral therapies show an improved safety profile, particularly with fewer grade 3/4 adverse events.[15][17] This highlights how modifications to the pyrimidine core can lead to drugs with similar efficacy but different tolerability and administration routes.
In another example, a study on 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues found that the 5-trifluoromethyl derivatives showed significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[18] This demonstrates the potential of trifluoromethylated pyrimidines in developing antiviral agents.
Synthetic Strategies
The introduction of methyl and trifluoromethyl groups onto a pyrimidine ring requires distinct synthetic approaches.
-
Methylation: Methyl groups can be introduced through various methods, including cross-coupling reactions (e.g., Suzuki or Stille coupling) using a methylated organometallic reagent, or by direct methylation of an activated pyrimidine ring.
-
Trifluoromethylation: Introducing a CF₃ group is often more challenging.[1] Common methods include:
-
Using CF₃-containing building blocks: Synthesizing the pyrimidine ring from precursors that already contain the CF₃ group, such as ethyl trifluoroacetoacetate.[19][20]
-
Direct trifluoromethylation: Using radical trifluoromethylating reagents (e.g., Togni's reagent) or nucleophilic/electrophilic sources of CF₃.
-
Cyclocondensation reactions: A multi-component reaction strategy can be employed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives.[21]
-
The choice of synthetic route depends on the desired substitution pattern, the overall complexity of the target molecule, and the available starting materials.
Experimental Protocol: In Vitro Metabolic Stability Assay
To provide a self-validating system for comparing the metabolic stability of a methylated versus a trifluoromethylated pyrimidine analog, a liver microsomal stability assay is a standard and reliable method.
Objective: To determine and compare the rate of metabolism of a methylated pyrimidine analog (Compound A) and its trifluoromethylated counterpart (Compound B) in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Compound A, Compound B)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a 2X stock solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of Compound A, Compound B, and the positive control in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM to a final protein concentration of 0.5 mg/mL.
-
Add the test compounds (Compound A or B) or the positive control to a final concentration of 1 µM. Rationale: This concentration is low enough to be in the linear range of most metabolic enzymes.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the 2X NADPH regenerating system to each well. Rationale: NADPH is a required cofactor for CYP450 enzymes.
-
For the T=0 min time point, immediately add ice-cold acetonitrile with internal standard to quench the reaction. Self-Validation: This time point serves as the baseline, representing 100% of the initial compound concentration.
-
-
Time Points:
-
Incubate the plate at 37°C, shaking gently.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding ice-cold acetonitrile with internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Trustworthiness: The positive control must show significant metabolism, validating that the microsomal system is active. A negative control (without NADPH) should show minimal metabolism, confirming the reaction is enzyme-dependent.
-
Caption: Contrasting effects of -CH₃ vs. -CF₃ substitution.
Conclusion & Future Perspectives
The strategic replacement of a methyl group with a trifluoromethyl group on a pyrimidine scaffold is a potent tool in medicinal chemistry. The CF₃ group often imparts superior metabolic stability, increased lipophilicity, and can modulate pKa and target binding interactions in beneficial ways. [1][3]However, this substitution is not a universal solution. The increased steric bulk and potential for undesirable lipophilicity require careful consideration on a case-by-case basis. A thorough understanding of the multifaceted effects of both the "magic methyl" and the powerful trifluoromethyl group allows researchers to make more informed decisions, ultimately accelerating the development of safer and more effective pyrimidine-based therapeutics.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Novás, M., & Matos, M. J. (2025).
- (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Boronpharm. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Annang, F., et al. (2024). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- (n.d.). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives.
- Lin, T. S., et al. (1983). Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues. Journal of Medicinal Chemistry, 26(4), 598-601. [Link]
- McFarlin, R. F. (1964). A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]
- (n.d.). Synthesis of trifluoromethylated pyrimidines.
- Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
- Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. [Link]
- Guesmi, S., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]
- (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
- Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.
- Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange.
- Bull, S. D., et al. (2000). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
- Wujec, M., et al. (2022).
- Jin, N., et al. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Horan, N. R., & Miller, S. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- (2022). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
- Svatunek, D., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]
- (n.d.). Trifluoromethylated Heterocycles.
- Vahter, M., et al. (2018). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
- Wujec, M., et al. (2022).
- Yin, C., et al. (2019). Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-t[1][2][22]riazolo[1,5-a]pyrimidine derivatives.
- Chang, P. H., et al. (2021).
- Wu, C. C., et al. (2021). Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis. Medicine. [Link]
- Chang, P. H., et al. (2021).
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]
- Lin, C. H., et al. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chimia.ch [chimia.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 20. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)pyrimidine-4-carboxamide
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical compounds not just effectively, but safely, from acquisition to disposal. The integrity of your research and the safety of your laboratory personnel depend on a deep, causal understanding of chemical handling protocols. This guide provides a comprehensive, technically grounded procedure for the safe disposal of 2-(Trifluoromethyl)pyrimidine-4-carboxamide, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Characterization: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 914348-10-0) is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions.[1] In the absence of specific, exhaustive disposal data, any compound with this profile must be treated as hazardous chemical waste.[2]
The primary hazards are summarized below. This data is the logical basis for the personal protective equipment (PPE), engineering controls, and disposal methods outlined in subsequent sections.
| Hazard Class & Category | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07[1][3] | Warning[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | GHS07[1][3] | Warning[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | GHS07[1][3] | Warning[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335 | May cause respiratory irritation | GHS07[3] | Warning[4] |
Table 1: GHS Hazard Summary for this compound.
The presence of the trifluoromethyl group (-CF3) is of particular significance. This feature places the compound within the broader class of fluorinated organic substances. The carbon-fluorine bond is exceptionally strong, which makes these compounds highly stable and persistent.[5] This stability necessitates specific disposal technologies, as incomplete destruction can lead to the release of hazardous byproducts, including hydrogen fluoride.[6][7]
Pre-Disposal Operations: Establishing a Safe Work Environment
Safe disposal begins long before waste is placed in a container. It starts with establishing robust engineering controls and mandating appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[8] This is non-negotiable, as it directly mitigates the risk of respiratory tract irritation (H335) from dust or aerosols.[2][6]
-
Safety Infrastructure: Ensure that certified safety showers and eyewash stations are unobstructed and immediately accessible in the work area.[2][8]
Personal Protective Equipment (PPE): The required PPE is a direct response to the compound's GHS classification.
-
Eye and Face Protection: Wear tightly fitting safety goggles compliant with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6][7] This is mandatory to prevent serious eye irritation (H319).
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and changed immediately if contamination is suspected. This control is critical to prevent skin irritation (H315).[2]
-
Body Protection: A lab coat and long-sleeved clothing are required to prevent skin contact.[2][6]
-
Respiratory Protection: If there is a tangible risk of generating dust or aerosols that cannot be contained by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][6]
Systematic Disposal Protocol: From Benchtop to Final Disposition
The following protocol provides a self-validating system for the collection, temporary storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unadulterated compound, contaminated PPE (gloves, weigh boats, etc.), and materials from spill cleanup in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a leak-proof container compatible with the solvent used. Crucially, do not mix this waste stream with other solvent wastes unless compatibility has been verified. Incompatible mixtures can lead to dangerous chemical reactions.
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[2]
Step 2: Container Management
-
Container Type: Use only containers approved for hazardous chemical waste.[9] Whenever feasible, the original manufacturer's container can be repurposed for waste, provided it is in good condition.[2]
-
Labeling: This is a critical control point. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2] The label must clearly state:
-
"Hazardous Waste"
-
Chemical Name: "this compound" (and any solvents)
-
Accumulation Start Date
-
Associated Hazards: "Irritant," "Acutely Toxic"
-
GHS Pictograms
-
Step 3: Temporary Storage
-
Waste containers must be kept tightly closed except when adding waste.[10][11]
-
Store the containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6][12]
Step 4: Arranging Final Disposal
-
Disposal of this compound must be handled by a licensed and approved hazardous waste disposal contractor.[8][13]
-
Provide the contractor with the Safety Data Sheet (SDS) and a complete characterization of the waste to ensure they can transport and dispose of it in compliance with all local, regional, and national regulations.[8]
Final Disposal Technology: The Rationale for Controlled Incineration
For a fluorinated organic compound like this compound, the recommended disposal method is controlled high-temperature incineration.[10][12]
-
Mechanism: The high temperatures (often exceeding 1,400°C) and long residence times in an industrial incinerator are necessary to break the highly stable carbon-fluorine bonds.[5]
-
Why it's Authoritative: The U.S. Environmental Protection Agency (EPA) identifies thermal destruction as a key technology for managing PFAS and other fluorinated compounds.[14][15] The process is designed to convert the organic molecule into carbon dioxide, water, and hydrogen fluoride (HF).[14]
-
Critical Safeguard: The incineration process must include flue gas scrubbing.[10][12] This is an essential step where the acidic hydrogen fluoride gas generated during combustion is neutralized and removed before it can be released into the atmosphere.[5] Landfilling may be an option in some jurisdictions, but it is generally less preferable for persistent organic compounds as it does not destroy the molecule.[15] Under no circumstances should this chemical be discharged into sewer systems or drains. [10][12]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
A flowchart illustrating the disposal decision-making process.
References
- 2-(Trifluoromethyl)pyrimidine-5-carboxamide.
- Safety Data Sheet: Pyrimidine 98%.Chemos GmbH & Co.KG. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.U.S. Environmental Protection Agency. [Link]
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.U.S. Environmental Protection Agency. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.U.S. Environmental Protection Agency. [Link]
- Material Safety Data Sheet: 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide, 97%.Cole-Parmer. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2020).U.S. Environmental Protection Agency. [Link]
- DRAFT EPA PFAS Disposal Guidance.Reginfo.gov. [Link]
- Production, Import, Use, and Disposal of Pyridine.
- GHS Classification (Rev.11, 2025) Summary.
Sources
- 1. This compound | 914348-10-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Trifluoromethyl)pyrimidine-4-carboxamide
As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 2-(Trifluoromethyl)pyrimidine-4-carboxamide is critical. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of this compound is the foundation of an effective PPE strategy. Based on data for the compound and structurally similar trifluoromethyl pyrimidine derivatives, a clear hazard profile emerges. The trifluoromethyl (-CF3) group, while integral to the compound's chemical properties, also necessitates specific safety considerations, particularly regarding its classification as a halogenated organic compound and its potential decomposition products.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with significant irritant properties.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Note: The GHS pictogram is sourced from PubChem's GHS Classification Summary.[2][3]
Key Risks to Mitigate:
-
Dermal Exposure: The compound is a known skin irritant.[1] Direct contact can cause redness, itching, and inflammation.
-
Ocular Exposure: As a serious eye irritant, splashes can cause significant damage.[1]
-
Inhalation: The compound is a solid, but fine dust or aerosols generated during handling can irritate the respiratory tract.[1]
-
Thermal Decomposition: In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. This begins with engineering controls and extends to specific barriers for every potential route of exposure.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable as it contains dust and vapors, preventing inhalation.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed, close to the workstation.[4][5]
Primary Barrier: Hand and Body Protection
-
Gloves: Double-gloving is recommended.
-
Inner Glove: A standard, powder-free nitrile examination glove.[6]
-
Outer Glove: A chemical-resistant nitrile glove.[7] Always inspect gloves for tears or degradation before use.[8][9] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[10] Use proper removal techniques to avoid skin contact with the glove's outer surface.[8]
-
-
Body Protection: A lab coat with long sleeves is the minimum requirement. For procedures with a higher risk of splashes or dust generation, a complete chemical-resistant suit or apron should be worn over the lab coat.[7][8][11]
Eye and Face Protection
-
Chemical Safety Goggles: Wear properly fitting, indirectly vented chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][8] Standard safety glasses with side shields do not offer adequate protection against chemical splashes.[10]
-
Face Shield: When handling larger quantities or performing actions that could result in splashes (e.g., cleaning spills), a face shield must be worn in addition to safety goggles to provide full facial protection.[8][12]
Respiratory Protection
When engineering controls (i.e., a fume hood) are used correctly, additional respiratory protection is typically not required. However, in situations where the ventilation is inadequate or during a large-scale spill cleanup, a respirator is mandatory.[9]
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with P95 (US) or P1 (EU) particle filters is suitable for nuisance dust exposure.[8]
Table 2: PPE Quick Reference Guide
| Task | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Fume Hood | Double Nitrile Gloves | Lab Coat | Safety Goggles | Not required with proper fume hood use |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Lab Coat | Safety Goggles & Face Shield | Not required with proper fume hood use |
| Large Spill Cleanup | Maximize Ventilation | Heavy-duty Nitrile Gloves | Chemical Resistant Suit/Apron | Safety Goggles & Face Shield | NIOSH-approved Respirator (P95) |
Step-by-Step Safe Handling Workflow
This workflow provides a procedural framework to ensure safety at every stage of handling.
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood before retrieving the chemical.
-
Don all required PPE as outlined in Section 2.
-
-
Handling (Inside Fume Hood):
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to weigh and transfer the solid. Avoid creating dust by handling the material gently.[8]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Securely close the primary container immediately after use.
-
-
Post-Handling & Decontamination:
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the designated handling area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in the designated halogenated waste stream.[8]
-
-
PPE Removal:
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide artificial respiration. Seek medical attention.[8]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an absorbent, non-combustible material. Sweep up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[4][8][13]
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle of this chemical.
-
Waste Categorization: As a fluorinated compound, all waste contaminated with this compound must be classified as Halogenated Organic Waste .[14][15] Do not mix with non-halogenated waste streams.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled container for liquid halogenated organic waste.[18]
-
Ensure the waste container is made of a compatible material and stored in a secondary containment bin.
-
-
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[4][17] Never pour this chemical or its solutions down the drain.[8][13]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
- 2-(Trifluoromethyl)pyrimidine-5-carboxamide Safety and Hazards.
- Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide. Cole-Parmer. [Link]
- Personal protective equipment Medical sector. Trusetal Verbandstoffwerk GmbH. [Link]
- UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. [Link]
- Treatment and disposal of chemical wastes in daily laboratory work. Institute of Organic Chemistry, University of Regensburg. [Link]
- GHS Classification (Rev.11, 2025) Summary.
- GHS Classification Summary (Rev.8, 2019).
- Halogen
- Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment ► Medical sector [tshs.eu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aaronchem.com [aaronchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. uakron.edu [uakron.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mn.uio.no [mn.uio.no]
- 18. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
